5-(4-Chlorophenyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMTYHPVECLEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, and the introduction of a 4-chlorophenyl substituent at the 5-position creates a versatile intermediate for the development of novel therapeutic agents.[1] This document details a robust synthetic protocol, outlines key characterization methodologies, and provides expert insights into the experimental rationale.
Introduction: The Significance of 5-Arylpyrimidines
The pyrimidine ring is a fundamental building block in numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties. The functionalization of the pyrimidine core, particularly with aryl groups, allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The 4-chlorophenyl moiety is a common substituent in drug design, often contributing to enhanced binding affinity and metabolic stability. Consequently, this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for the synthesis of 5-arylpyrimidines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This reaction facilitates the formation of a carbon-carbon bond between a halogenated pyrimidine and an organoboron compound. For the synthesis of this compound, the preferred starting materials are 5-bromopyrimidine and 4-chlorophenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol:
This protocol is adapted from a similar synthesis of a related isomer, 4-(4-chlorophenyl)pyrimidine, and is expected to provide the target compound in good yield.[6]
Materials:
-
5-Bromopyrimidine
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Rationale Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, known for its good stability and reactivity.[2]
-
Base: Sodium carbonate is a mild and inexpensive base that is sufficient to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of toluene, ethanol, and water provides a biphasic system that effectively dissolves both the organic and inorganic reagents, facilitating the reaction.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of its constitutional isomer, 4-(4-chlorophenyl)pyrimidine, and general principles of NMR spectroscopy.[6]
¹H NMR Spectroscopy (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.2 | s | 1H | H-2 (pyrimidine) |
| ~8.8 | s | 2H | H-4, H-6 (pyrimidine) |
| ~7.5 | d | 2H | Ar-H (ortho to Cl) |
| ~7.4 | d | 2H | Ar-H (meta to Cl) |
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-4, C-6 (pyrimidine) |
| ~157 | C-2 (pyrimidine) |
| ~136 | C-Cl (aromatic) |
| ~134 | C-ipso (aromatic) |
| ~129 | CH (aromatic) |
| ~128 | CH (aromatic) |
| ~125 | C-5 (pyrimidine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Expected HRMS Data (EI):
-
Calculated for C₁₀H₇ClN₂ ([M]⁺): m/z 190.0298
-
Found: The experimental value should be very close to the calculated mass.
The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak. Characteristic fragments would arise from the loss of chlorine and cleavage of the pyrimidine ring.
Workflow for Synthesis and Characterization
Caption: A streamlined workflow from synthesis to characterization of this compound.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The Suzuki-Miyaura cross-coupling reaction offers a reliable and high-yielding route to this valuable building block. The outlined characterization methods, including NMR and mass spectrometry, are essential for verifying the structure and purity of the final product. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this important chemical intermediate in their research endeavors.
References
-
PubChem. (n.d.). 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of synthesized model compound 4f. Retrieved from [Link]
-
Al-Zahrani, A. A., Ali, A. A., & Abdel-Hafez, S. H. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 19(12), 20265–20277. [Link]
-
Luo, J., & Zhang, Y. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 68(20), 7873–7876. [Link]
-
MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1][6][7]triazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & S, P. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2021, February 18). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE [Video]. YouTube. [Link]
-
El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, A. A. M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). New Journal of Chemistry, 45(4), 2095-2105. [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S31. 13 C NMR spectrum of 4-(4-chlorophenyl)-2,6-bis(p-nitrophenyle)pyridine (5d). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol. Retrieved from [Link]
-
NIST. (n.d.). 4,5-Pyrimidinediamine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 6-Chloro-5-methoxy-4-pyrimidinamine. Retrieved from [Link]
Sources
- 1. 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1) | C12H14Cl2N4 | CID 6365291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 89454-05-7|1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile|BLD Pharm [bldpharm.com]
The Multifaceted Biological Activities of 5-(4-Chlorophenyl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 5-(4-Chlorophenyl)pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the very blueprint of life.[1] Its inherent drug-like properties and versatile synthetic accessibility have made it a "privileged scaffold" in medicinal chemistry. The introduction of a 5-(4-chlorophenyl) substituent to this core structure gives rise to a class of compounds with a remarkably diverse and potent range of biological activities. The presence of the chlorophenyl group often enhances the lipophilicity and binding interactions of these molecules with their biological targets.[2] This technical guide provides an in-depth exploration of the significant biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into their mechanisms of action, provide detailed experimental protocols for their synthesis and evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
A significant body of research has highlighted the potent antiproliferative effects of this compound derivatives against a variety of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways that are crucial for cancer cell growth and survival.
Mechanism of Action: Inhibition of p38 MAP Kinase and Tubulin Polymerization
One of the key molecular targets of certain this compound derivatives is the p38 mitogen-activated protein kinase (MAPK) .[6][7] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a wide range of extracellular stimuli, including stress and inflammatory cytokines.[8][9][10][11] In many cancers, this pathway is dysregulated and contributes to processes such as cell proliferation, invasion, and apoptosis. By inhibiting p38 MAPK, these pyrimidine derivatives can effectively disrupt these cancer-promoting signals.
Another important anticancer mechanism for some of these derivatives is the inhibition of tubulin polymerization .[12] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division by forming the mitotic spindle.[2] Compounds that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.
Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention for this compound derivatives.
Sources
- 1. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-(4-Chlorophenyl)pyrimidine Scaffold: A Privileged Structure in Oncology and its Mechanisms of Action in Cancer Cells
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents. Within this class, the 5-(4-Chlorophenyl)pyrimidine moiety has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. Derivatives built upon this core have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms that strike at the heart of cancer cell proliferation, survival, and viability. This technical guide provides an in-depth exploration of the molecular mechanisms of action associated with this compound derivatives in cancer cells. We will dissect their primary molecular targets, including a variety of protein kinases and cytoskeletal components, and trace the downstream consequences, such as cell cycle arrest and the induction of apoptosis. This document synthesizes data from seminal studies to offer researchers and drug development professionals a comprehensive understanding of this important pharmacophore, complete with detailed experimental protocols for mechanistic investigation.
Introduction: The Pyrimidine Scaffold in Cancer Drug Discovery
Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and the pyrimidine nucleus is preeminent among them. Its structural resemblance to the purine and pyrimidine bases of DNA and RNA makes it an ideal starting point for designing molecules that can interact with the essential machinery of the cell. The strategic addition of a 4-chlorophenyl group at the 5-position of the pyrimidine ring creates a pharmacophore with favorable properties, including increased lipophilicity which can enhance cell permeability, and the potential for specific hydrophobic and electronic interactions within target protein binding pockets.[1]
The versatility of this scaffold allows for the synthesis of diverse chemical libraries, leading to the discovery of compounds with distinct and potent anticancer activities. The objective of this guide is to move beyond a singular compound and instead analyze the collective mechanisms of action of the family of derivatives sharing the this compound core. By understanding how modifications to this central structure influence target specificity and cellular response, we can better appreciate its therapeutic potential and guide future drug design.
Core Mechanisms of Action of this compound Derivatives
The anticancer effects of compounds derived from the this compound scaffold are multifaceted. Research has revealed that these molecules can interfere with several critical pathways essential for tumor growth and survival. The primary mechanisms identified to date are the inhibition of key protein kinases and the disruption of microtubule dynamics.
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer. The this compound scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Cancer cells often rely on the overexpression of survival proteins to evade programmed cell death (apoptosis). The transcription of many of these proteins is regulated by Cyclin-Dependent Kinase 9 (CDK9).[2] Certain 4-thiazol-2-anilinopyrimidine derivatives have been identified as potent CDK9 inhibitors.[2] For instance, compound 12u from one such study inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity against CDK2.[2] This inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a downregulation of short-lived antiapoptotic proteins like Mcl-1. The loss of these survival signals reinstates the apoptotic program in cancer cells.[2]
The Src family of non-receptor tyrosine kinases plays a crucial role in signaling pathways that control cell proliferation, survival, and migration. The pyrazolo[3,4-d]pyrimidine derivative PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) is a well-established inhibitor of Src family kinases.[3] By inhibiting Src, PP2 can block downstream signaling cascades, such as the NF-κB pathway, which is critical for the inflammatory response and the expression of genes that promote cell survival and proliferation.[3]
The PI3K/AKT pathway is one of the most frequently activated signaling routes in human cancers, promoting cell survival and proliferation. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been shown to possess anticancer activity, with compound 4j identified as an inhibitor of AKT2/PKBβ in the low micromolar range.[4] Inhibition of AKT2 disrupts this key survival pathway, making compound 4j particularly effective against glioblastoma cells, where aberrant AKT2 signaling is common and correlates with poorer patient survival.[4]
The versatility of the scaffold is further demonstrated by its ability to target other kinases.
-
Aurora Kinases: These are essential for mitotic progression, and o-chlorophenyl substituted pyrimidines have been developed as exceptionally potent Aurora kinase inhibitors.[5]
-
p38 MAP Kinase: In silico docking studies have suggested that certain 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives containing the 4-chlorophenyl moiety can effectively interact with p38 MAP kinase, a protein involved in cellular stress responses and inflammation.[6]
-
Epidermal Growth Factor Receptor (EGFR): New pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase, a key driver in many epithelial cancers.[7]
Disruption of Microtubule Dynamics
Beyond kinase inhibition, certain derivatives can attack the structural components of the cell. Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are powerful anticancer drugs. A series of novel 5-(4-chlorophenyl)furan derivatives were designed as colchicine binding site inhibitors, which act by destabilizing microtubules and preventing their polymerization.[8][9] Compounds such as 7c and 11a from this series were found to be more potent than colchicine, causing a high percentage of tubulin polymerization inhibition and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Induction of Apoptosis
A common downstream consequence of both kinase inhibition and microtubule disruption is the induction of apoptosis, or programmed cell death.
-
Mechanism: The process is often mediated through the intrinsic (mitochondrial) pathway. For example, Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine) induces apoptosis in T lymphocytes by activating caspases-8 and -10, which leads to mitochondrial depolarization, independent of the Fas receptor.[10]
-
Biochemical Markers: The induction of apoptosis by these compounds is confirmed by observing key molecular events. Thiazolo[5,4-d]pyrimidine derivatives, for example, have been shown to cause an increase in the sub-G1 cell population (indicative of fragmented DNA), cleavage of PARP-1, and activation of procaspase-3 in cancer cell lines like A549 and HL-60.[11]
Cell Cycle Arrest
By inhibiting the machinery that drives cell division, such as CDKs and microtubules, this compound derivatives effectively halt the cancer cell cycle.[12]
-
G1 Phase Arrest: Inhibition of CDKs that regulate the G1/S transition can lead to an accumulation of cells in the G1 phase.[13][14]
-
G2/M Phase Arrest: Disruption of microtubule formation by tubulin inhibitors prevents the formation of a functional mitotic spindle, arresting cells in the G2 or M phase of the cell cycle.[8][15][16]
This multifaceted attack on core cancer cell processes is summarized in the pathway diagram below.
Caption: Key mechanisms of this compound derivatives.
Methodologies for Elucidating Mechanism of Action
To rigorously define the mechanism of a novel compound, a logical, tiered approach is essential. The following protocols represent a standard workflow for moving from a general observation of anticancer activity to a specific molecular mechanism.
Caption: A tiered workflow for mechanistic studies.
In Vitro Antiproliferative Assay (MTT Protocol)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition (GI) relative to the vehicle control and determine the GI₅₀ value (concentration causing 50% growth inhibition).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Protocol:
-
Treatment: Culture cells in 6-well plates and treat with the compound at its GI₅₀ concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample. Model the cell cycle distribution using appropriate software.
-
Apoptosis Detection (Annexin V/PI Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic/necrotic cells with compromised membrane integrity.
-
Protocol:
-
Treatment & Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze immediately by flow cytometry. The results will segregate cells into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Synthesis and Future Directions
Summary of Mechanistic Insights
The table below summarizes the activities of representative compounds discussed in this guide.
| Compound Class/Name | Primary Target(s) | Cellular Effect(s) | Cancer Cell Line(s) | Potency (IC₅₀/GI₅₀) | Reference |
| 4-Thiazol-2-anilinopyrimidine (e.g., 12u ) | CDK9 | Mcl-1 downregulation, Apoptosis | A2780 (Ovarian) | 7 nM (CDK9 IC₅₀) | [2] |
| Pyrazolo[3,4-d]pyrimidine (PP2 ) | Src Family Kinases | Inhibition of NF-κB signaling | Mesangial cells | 10 µM (effective conc.) | [3] |
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j ) | AKT2/PKBβ | Inhibition of 3D neurosphere formation | Glioblastoma | Low µM | [4] |
| 5-(4-chlorophenyl)furan derivative (7c ) | β-Tubulin | G2/M Arrest, Apoptosis | Leukemia (SR) | 0.09 µM (IC₅₀) | [8] |
| Thiazolo[5,4-d]pyrimidine (4k ) | (Not specified) | Apoptosis (PARP cleavage, Caspase-3 activation) | A549 (Lung) | 1.4 µM (IC₅₀) | [11] |
| 2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine (Pyrimethamine ) | (Not specified) | Apoptosis (Caspase-8/-10 activation) | Human T-lymphocytes | Pharmacological Conc. | [10] |
Future Perspectives
The this compound scaffold is a validated and versatile starting point for the design of novel anticancer agents. Future research should focus on several key areas:
-
Improving Selectivity: While potent, many early-generation kinase inhibitors target multiple kinases. Future design efforts should aim to enhance selectivity for a specific target to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: As with all targeted therapies, acquired resistance is a major challenge. The development of next-generation derivatives that can inhibit mutated forms of target kinases is a critical endeavor.
-
Combination Therapies: The diverse mechanisms of action of these compounds make them excellent candidates for combination therapies. For example, combining a cell cycle inhibitor with a DNA-damaging agent or an immunotherapy could produce synergistic effects.
-
Exploring New Target Space: The inherent "promiscuity" of this privileged scaffold suggests that it may bind to novel, as-yet-unidentified cancer targets. Phenotypic screening coupled with advanced proteomics could uncover new mechanisms and therapeutic opportunities.
By continuing to explore the rich chemistry and biology of the this compound scaffold, the research community can further unlock its potential to yield novel and effective treatments for cancer.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Biological Evaluation. Journal of Medicinal Chemistry, 56(7), 2893-2905. [Link]
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. [Link]
-
Jalal, D. I., & Kone, B. C. (2006). Src Activation of NF-κB Augments IL-1β–Induced Nitric Oxide Production in Mesangial Cells. ResearchGate. [Link]
-
Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]
-
This compound-2-thiol. (n.d.). MySkinRecipes. [Link]
-
Mahapatra, A. D., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 123. [Link]
-
Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. (2023). PubMed. [Link]
-
Abdel-Aziz, M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1787-1805. [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2018). PubMed. [Link]
-
Kamal, A., et al. (2013). Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. European Journal of Medicinal Chemistry, 70, 847-856. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]
-
Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells. (2021). PubMed. [Link]
-
Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. (n.d.). Photodiagnosis and Photodynamic Therapy. [Link]
-
Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7759-7775. [Link]
-
Fumarola, C., et al. (2004). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Journal of Immunology, 172(11), 6707-6715. [Link]
-
PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. (n.d.). MDPI. [Link]
-
Cell cycle arrest – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 937. [Link]
-
Cell Cycle Arrest Mediated by a Pyridopyrimidine Is Not Abrogated by Over-Expression of Bcl-2 and Cyclin D1. (2001). PubMed. [Link]/)
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 5-(4-Chlorophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(4-chlorophenyl)pyrimidine core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. This technical guide provides a comprehensive exploration of the discovery and historical development of this privileged structural motif. We delve into the foundational synthetic methodologies that enabled its initial creation, tracing the evolution from early, often harsh, reaction conditions to the sophisticated and versatile cross-coupling strategies employed today. This guide will elucidate the key experimental protocols, supported by mechanistic insights and quantitative data, that have paved the way for the synthesis and functionalization of this compound and its derivatives. Through a detailed examination of its historical context and synthetic advancements, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical entity.
Introduction: The Rise of Aryl-Substituted Pyrimidines
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry, largely due to its presence in the nucleobases of DNA and RNA.[1] The journey into the vast chemical space of pyrimidine derivatives began with the pioneering work on the parent ring system. Although pyrimidine derivatives were known in the early 19th century, the systematic study and synthesis of the pyrimidine core were significantly advanced by researchers like Pinner in the 1880s.[2]
The introduction of aryl substituents onto the pyrimidine ring marked a pivotal moment in the expansion of its therapeutic potential. The addition of an aromatic moiety can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications are critical for modulating biological activity, improving pharmacokinetic properties, and directing interactions with specific biological targets. The 4-chlorophenyl group, in particular, has become a favored substituent in drug design due to its ability to enhance binding affinity through halogen bonding and other non-covalent interactions, while also influencing metabolic stability.
This guide focuses specifically on the 5-aryl substitution pattern, which has proven to be particularly fruitful in the development of bioactive compounds. The historical progression of synthetic methods to achieve this specific substitution is a testament to the ingenuity and advancements in organic chemistry.
Foundational Syntheses: Early Approaches to 5-Arylpyrimidines
While a singular, seminal publication detailing the very first synthesis of this compound is not readily apparent in a historical context, its creation can be understood through the evolution of synthetic methodologies for 5-arylpyrimidines in general. Early approaches were often multi-step processes and lacked the efficiency and regioselectivity of modern methods.
One of the classical approaches to constructing the pyrimidine ring itself involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. To synthesize a 5-arylpyrimidine via this route, one would need to start with a 1,3-dicarbonyl compound already bearing the desired aryl group at the central carbon.
A hypothetical retrosynthetic analysis for such an early-stage synthesis is depicted below:
Figure 1: Retrosynthetic analysis of a classical approach to this compound.
This approach, while conceptually straightforward, often faced challenges with the availability and stability of the required precursors, such as 2-arylmalondialdehydes.
The Dawn of a New Era: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including 5-arylpyrimidines. These methods offered a more direct and versatile route to install the aryl group onto a pre-formed pyrimidine ring.
The Suzuki-Miyaura Coupling: A Game-Changer
The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (typically a boronic acid) and a halide or triflate, has become the preeminent method for the synthesis of 5-arylpyrimidines.[3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
The general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling is illustrated below:
Caption: General workflow for the Suzuki-Miyaura coupling to synthesize this compound.
The key to the success of this reaction lies in the catalytic cycle, which involves the oxidative addition of the palladium catalyst to the C-X bond of the halopyrimidine, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. The reactivity of the halopyrimidine is a critical factor, with the general trend being I > Br > Cl.[4] 5-Bromopyrimidine is a commonly used starting material due to its optimal balance of reactivity and stability.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, synthesized from literature procedures for similar 5-arylpyrimidines.
Materials:
-
5-Bromopyrimidine
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopyrimidine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Characterization Data:
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the pyrimidine and chlorophenyl protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (C₁₀H₇ClN₂). |
| Melting Point | A sharp and defined melting point range. |
Evolution and Diversification: The Medicinal Chemistry Perspective
The development of efficient synthetic routes to this compound has been a catalyst for its widespread use in drug discovery programs. The 5-position of the pyrimidine ring is a crucial vector for modification, allowing for the exploration of structure-activity relationships (SAR).
The 4-chlorophenyl group often serves as a key pharmacophoric element, engaging in hydrophobic and halogen bonding interactions within the binding pockets of various biological targets. The pyrimidine core itself can act as a hydrogen bond acceptor and provides a rigid scaffold for the precise orientation of other substituents.
Recent research continues to highlight the importance of this scaffold. For instance, novel 5-[3-(4-chlorophenyl)-substituted]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been synthesized and evaluated for their potential as anti-diabetic and anticancer agents.[5][6] Furthermore, this compound-2-thiol is utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[5]
The versatility of the this compound core is further demonstrated by its incorporation into more complex fused heterocyclic systems, leading to the discovery of potent and selective kinase inhibitors and other targeted therapies.
Conclusion and Future Outlook
The journey of this compound from a conceptual synthetic target to a privileged scaffold in medicinal chemistry underscores the profound impact of advancements in organic synthesis. While the precise moment of its initial discovery remains to be definitively pinpointed in the historical literature, its synthesis is a logical progression of the development of C-C bond-forming reactions on the pyrimidine core. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has made this and a vast array of other 5-arylpyrimidines readily accessible, fueling their exploration in drug discovery.
Looking ahead, the this compound scaffold is poised to remain a valuable building block for the development of novel therapeutics. The continued refinement of synthetic methodologies, including C-H activation and flow chemistry, will undoubtedly lead to even more efficient and sustainable routes to these important molecules. As our understanding of disease biology deepens, the ability to rapidly synthesize and diversify libraries of compounds based on this proven scaffold will be instrumental in the quest for new and more effective medicines.
References
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Taylor & Francis Online. [Link]
-
Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. [Link]
-
2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). PubChem. [Link]
-
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]
-
Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. National Institutes of Health. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
-
This compound-2-thiol. MySkinRecipes. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
-
Pyrimidines. Part XII. Syntheses of 4-amino-5-hydroxy- and 4,5-dihydroxy-pyrimidine. Royal Society of Chemistry. [Link]
-
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical was published from 1966. Royal Society of Chemistry. [Link]
-
Studies in prebiotic synthesis. V. Synthesis and photoanomerization of pyrimidine nucleosides. PubMed. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Prebiotic syntheses of purines and pyrimidines. PubMed. [Link]
-
Synthesis of pyrimidines from dinitrogen and carbon. National Institutes of Health. [Link]
-
An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
-
-
Purines, pyrimidines, and glyoxalines. Part XI. Some oxazolidino- and thiazolidino-[2: 3-a]pyrimidines, and a synthesis of thymidine. Sci-Hub. [Link]
-
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]
-
Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed. [Link]
-
Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed. [Link]
-
Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. PubMed. [Link]/21802958/)
Sources
- 1. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. 1784355-56-1|this compound-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-2-thiol [myskinrecipes.com]
- 6. 5-(4-Chlorophenyl)thieno 2,3-d pyrimidin-4(3H)-one 331761-45-6 [sigmaaldrich.com]
Physicochemical Properties of Aryl Pyrimidines: A Technical Guide Focused on the 5-(4-Chlorophenyl)pyrimidine Scaffold
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of aryl pyrimidines, with a specific focus on the 5-(4-chlorophenyl)pyrimidine scaffold. Pyrimidine-based structures are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding their physicochemical characteristics is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document details key identifiers, structural and physical properties, and provides field-proven, step-by-step experimental protocols for their determination. While direct experimental data for this compound is scarce in publicly accessible literature, this guide utilizes high-quality characterization data for its closely related constitutional isomer, 4-(4-chlorophenyl)pyrimidine , as a reference point for researchers working with this class of compounds.
Introduction: The Significance of the Aryl Pyrimidine Core
The pyrimidine ring is a foundational heterocyclic scaffold in drug discovery, present in a vast array of biologically active molecules, from nucleobases in DNA and RNA to a multitude of synthetic drugs.[1] The introduction of an aryl substituent, particularly at the C5 position, creates a class of compounds known as 5-aryl-pyrimidines. This structural motif is explored for a wide range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and other targeted therapies. The physicochemical properties imparted by the chlorophenyl group—such as lipophilicity and electronic effects—can significantly influence a molecule's ability to cross biological membranes and interact with its target protein. A thorough characterization of these properties is therefore a critical first step in the hit-to-lead and lead optimization phases of drug development.
Core Physicochemical & Structural Data
Precise and verified physicochemical data is the bedrock of any drug development program. The following section details the essential properties of the aryl pyrimidine core, using data for 4-(4-chlorophenyl)pyrimidine as a primary reference due to the limited availability of specific data for the 5-substituted isomer.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₇ClN₂
-
Chemical Structure:
(Note: The image depicts the target molecule, this compound. The experimental data presented below pertains to the 4-isomer.)
Summary of Physicochemical Properties
The table below summarizes the key physicochemical data for the reference compound, 4-(4-chlorophenyl)pyrimidine . These values provide a critical baseline for researchers investigating this class of molecules.
| Property | Value (for 4-(4-Chlorophenyl)pyrimidine) | Source |
| Molecular Weight | 190.63 g/mol (Calculated from formula C₁₀H₇ClN₂) | N/A |
| Exact Mass | 190.0298 m/z | [3] |
| Physical Form | Yellow Solid | [3] |
| Melting Point | Data not available. See Section 3.1 for protocol. | N/A |
| logP (Octanol/Water) | Data not available. See Section 3.3 for protocol. | N/A |
| Aqueous Solubility | Data not available. See Section 3.2 for protocol. | N/A |
| pKa | Data not available. Pyrimidine has a pKa of ~1.3. | [4] |
Spectroscopic Data (for 4-(4-Chlorophenyl)pyrimidine)
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data was reported for the constitutional isomer, 4-(4-chlorophenyl)pyrimidine.[3]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.27 (d, 1H), 8.79-8.78 (d, J = 4.0 Hz, 1H), 8.07-8.04 (m, 2H), 7.71-7.69 (m, 1H), 7.51-7.48 (m, 2H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.72, 159.16, 157.66, 137.46, 134.91, 129.33, 128.43, 116.77.
-
High-Resolution Mass Spectrometry (HRMS-EI): Calculated for C₁₀H₇ClN₂ [M]⁺: 190.0298, Found: 190.0296.[3]
Experimental Methodologies for Characterization
This section provides detailed, field-proven protocols for determining the key physicochemical properties outlined above. The rationale behind each method is explained to provide a deeper understanding of the experimental design.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel aryl pyrimidine compound.
Caption: A typical workflow for the physicochemical characterization of a new chemical entity.
Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting temperature (Tₘ) and heat of fusion (ΔH) of a crystalline solid.[5][6][7] It provides more information than a simple melting point apparatus, offering insights into purity and polymorphism.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, crystalline compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid. For volatile samples, use hermetically sealed pans.
-
Reference Pan: Prepare an empty, sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the melting point (e.g., 250°C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.
-
-
Data Analysis: The melting point (Tₘ) is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔH).
Protocol for Aqueous Solubility Determination (Shake-Flask Method, adapted from OECD 105)
Rationale: The shake-flask method is the gold standard for determining water solubility.[8][9] It involves saturating water with the compound and then measuring its concentration. This method is suitable for substances with a solubility greater than 10⁻² g/L.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of distilled water (or a relevant buffer) in a flask.
-
Agitate the flask at a constant, controlled temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Centrifuge the sample at high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Reporting: The solubility is reported in units of g/L or mol/L at the specified temperature.
Protocol for Lipophilicity (logP) Determination by HPLC (adapted from OECD 117)
Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and a key predictor of its ADME properties.[10] The HPLC method is a rapid and reliable alternative to the traditional shake-flask method, particularly for a large number of compounds, and is applicable for a logP range of 0 to 6.[11][12]
Methodology:
-
Principle: The method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its known logP value.
-
System Setup:
-
Column: C18 or ODS (Octadecylsilane) stationary phase.
-
Mobile Phase: A mixture of a polar solvent (e.g., water/buffer) and a less polar organic solvent (e.g., methanol or acetonitrile). The mobile phase is typically isocratic.
-
-
Calibration:
-
Inject a series of reference compounds with well-documented logP values that span the expected range of the test compound.
-
Measure the retention time (tᵣ) for each reference compound.
-
Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Generate a calibration curve by plotting the known logP values against the calculated log(k) values.
-
-
Sample Analysis:
-
Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions as the standards.
-
Measure its retention time and calculate its log(k) value.
-
-
logP Calculation: Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.
Conclusion
The physicochemical properties of 5-aryl pyrimidines, such as the this compound scaffold, are fundamental to their potential as therapeutic agents. This guide has provided a framework for understanding and determining these critical parameters. While specific experimental data for this compound remains elusive, the detailed characterization of its isomer, 4-(4-chlorophenyl)pyrimidine, offers a valuable and scientifically grounded reference. The standardized protocols presented herein for melting point, solubility, and lipophilicity serve as a robust starting point for the empirical characterization of novel compounds in this promising chemical class, enabling researchers to make data-driven decisions in the complex process of drug discovery and development.
References
-
PubChem. (n.d.). 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
-
Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity (logP) values of series 1-5. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated pKa values of various azines. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Regulations.gov. (2018). Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Compounds of the Pyrimidine Series.... Retrieved from [Link]
-
JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
ACS Publications. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients.... Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis.... Retrieved from [Link]
-
ResearchGate. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. Retrieved from [Link]
-
ACS Publications. (2023). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls.... Retrieved from [Link]
- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS 123. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines.... Retrieved from [Link]
-
Padua Research Archive. (2022). Exploring a New Generation of Pyrimidine and Pyridine Derivatives.... Retrieved from [Link]
-
Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs... Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. Retrieved from [Link]
-
CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives.... Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1][3][13]triazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol. Retrieved from [Link]
-
BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 117 - Partition Coefficient, HPLC Method. Retrieved from [Link]
-
NIST. (n.d.). 4,5-Pyrimidinediamine. WebBook. Retrieved from [Link]
-
ECHA. (n.d.). E.4.10. [4.9] Solubility in organic solvents / fat solubility. Retrieved from [Link]
-
Reddit. (2023). Given that the approx. pka of protonated pyrimidine is 1.... Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Homepage. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Differential scanning calorimetry [cureffi.org]
- 8. filab.fr [filab.fr]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. acdlabs.com [acdlabs.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 13. 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1) | C12H14Cl2N4 | CID 6365291 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Multi-Spectroscopic Approach to the Structural Elucidation of 5-(4-Chlorophenyl)pyrimidine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the realm of medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents and biologically active molecules.[1] Their structural integrity is fundamental to their function, necessitating unambiguous characterization. This guide provides a comprehensive, multi-faceted spectroscopic analysis of a key pyrimidine derivative, 5-(4-Chlorophenyl)pyrimidine. As Senior Application Scientists, our goal is not merely to present data, but to offer a validated, logical framework for structural confirmation, blending foundational principles with practical, field-proven insights.
We will dissect the molecule's signature using three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the causality behind the experimental approach, provide a self-validating interpretation of the results, and demonstrate how, in concert, these techniques provide an unequivocal confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy serves as the most powerful tool for elucidating the precise structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework, understand the electronic environment of each atom, and confirm the connectivity between them.[2][3]
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme for this compound will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
Experimental Protocol: NMR
The choice of solvent and acquisition parameters is critical for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak, which is easily identified.
Sample Preparation & Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.[2]
-
-
¹³C NMR Acquisition:
¹H NMR: Data and Interpretation
The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) indicates the electronic environment, the integration reveals the number of protons, and the multiplicity (splitting pattern) shows adjacent, non-equivalent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | ~9.2 | s | - | 1H |
| H4, H6 | ~8.8 | s | - | 2H |
| H2', H6' | ~7.6 | d | ~8.5 | 2H |
| H3', H5' | ~7.5 | d | ~8.5 | 2H |
Note: Data is predicted based on analysis of close structural analogs such as 4-(4-chlorophenyl)pyrimidine.[4]
Analysis:
-
Pyrimidine Protons (H2, H4, H6): The protons on the pyrimidine ring are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms, causing them to appear far downfield.[5] H2, situated between two nitrogens, is the most deshielded and appears as a singlet around 9.2 ppm. H4 and H6 are chemically equivalent in this 5-substituted pattern and appear as a single singlet for two protons around 8.8 ppm.
-
Chlorophenyl Protons (H2'/H6' and H3'/H5'): The chlorophenyl ring displays a characteristic AA'BB' system, which often appears as two distinct doublets.[6] The protons ortho to the chlorine atom (H3', H5') and those meta (H2', H6') are in different chemical environments. The doublets arise from coupling to their respective neighbors. The signals around 7.5-7.6 ppm are typical for a p-disubstituted benzene ring.[6]
¹³C NMR: Data and Interpretation
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Proton decoupling simplifies the spectrum so that each unique carbon atom appears as a single line.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~159.5 |
| C4, C6 | ~157.5 |
| C5 | ~132.0 |
| C1' | ~134.0 |
| C4' | ~137.0 |
| C2', C6' | ~129.5 |
| C3', C5' | ~129.0 |
Note: Data is predicted based on analysis of close structural analogs.[4]
Analysis:
-
Pyrimidine Carbons (C2, C4, C6): Similar to the protons, the pyrimidine carbons are deshielded and appear at high chemical shifts (>150 ppm). C2 is typically the most downfield.
-
Quaternary Carbons (C5, C1', C4'): The spectrum shows three quaternary carbons (carbons with no attached protons). C4' (attached to the electronegative chlorine) is expected to be significantly downfield. C5 and C1' are the bridgehead carbons connecting the two rings.
-
Chlorophenyl Carbons (C2'/C6' and C3'/C5'): The remaining signals in the aromatic region (~129-130 ppm) correspond to the protonated carbons of the chlorophenyl ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[7] Molecular bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.
Experimental Protocol: IR
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. This method requires minimal sample preparation.
IR Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorptions for its aromatic and heterocyclic components.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds in both rings.[8] |
| 1600-1450 | Aromatic C=C and C=N Ring Stretch | A series of sharp peaks characteristic of aromatic and heteroaromatic rings.[8][9] |
| ~835 | C-H Out-of-Plane Bend (p-subst.) | Strong band indicative of a 1,4-disubstituted benzene ring.[8] |
| 1100-1000 | C-Cl Stretch | Confirms the presence of the chloro-aryl group. |
Analysis: The key diagnostic features are the C-H stretching vibrations just above 3000 cm⁻¹, which immediately signal the presence of aromatic rings.[10] The complex pattern of sharp bands in the 1600-1450 cm⁻¹ "fingerprint" region is highly characteristic of the combined pyrimidine and benzene ring systems.[7] Crucially, a strong absorption around 835 cm⁻¹ provides compelling evidence for the para- (1,4) substitution pattern on the phenyl ring.[8]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers additional structural clues that act as a final layer of confirmation.[11] Molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
Experimental Protocol: MS
Electron Ionization (EI) with Gas Chromatography (GC-MS):
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into the GC. The GC separates the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]
-
Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them by their m/z ratio to generate the mass spectrum.
MS Data and Interpretation
The mass spectrum provides the molecular weight and reveals characteristic fragmentation patterns.
Calculated Exact Mass for C₁₀H₇³⁵ClN₂: 190.0298 Calculated Exact Mass for C₁₀H₇³⁷ClN₂: 192.0268
| m/z Value | Proposed Ion | Significance |
| 190 | [M]⁺• (with ³⁵Cl) | Molecular ion peak, confirming the molecular weight.[13] |
| 192 | [M+2]⁺• (with ³⁷Cl) | Isotope peak for chlorine. The ~3:1 ratio of M to M+2 is definitive proof of one chlorine atom.[12] |
| 155 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. |
| 128 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring, a common fragmentation for nitrogen heterocycles. |
| 115 | [C₉H₇]⁺ / [C₈H₅N]⁺ | Further fragmentation products. |
Fragmentation Pathway Analysis: The most critical feature is the pair of peaks at m/z 190 and 192. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a characteristic M / M+2 peak intensity ratio of roughly 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule.[12] The fragmentation process begins with the formation of the molecular ion [M]⁺•. Subsequent fragmentation likely involves the loss of a chlorine atom to form an ion at m/z 155, followed by the characteristic loss of HCN (27 Da) from the pyrimidine ring.
Caption: Proposed primary fragmentation pathway for this compound.
Conclusion: A Unified Structural Confirmation
The structural elucidation of this compound is confidently achieved through the synergistic application of NMR, IR, and Mass Spectrometry.
-
NMR spectroscopy provided the definitive atomic map, confirming the 5-substitution pattern on the pyrimidine ring and the 4-substitution on the phenyl ring through specific chemical shifts and coupling patterns.
-
IR spectroscopy validated the presence of the core functional groups—the aromatic C-H, the heteroaromatic and aromatic ring systems, and the C-Cl bond—corroborating the structural framework established by NMR.
-
Mass spectrometry unequivocally confirmed the molecular formula and weight through the molecular ion peak and, critically, proved the presence of a single chlorine atom via the characteristic [M]/[M+2] isotopic pattern.
Each technique provides a unique and essential piece of the structural puzzle. Together, they form a self-validating system that confirms the identity and integrity of this compound with the highest degree of scientific certainty, an absolute requirement for advancing research in chemical biology and drug development.
References
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health. [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health. [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.). International Journal of Pure and Applied Mathematics. [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (1961). The Journal of Organic Chemistry. [Link]
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. (2014). ACS Publications. [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research. [Link]
-
13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. [Link]
-
FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]
-
Interpreting IR Spectra. (n.d.). Chemistry Steps. [Link]
-
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2025). National Institutes of Health. [Link]
-
The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). MDPI. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]
-
Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed. [Link]
-
Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
-
pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. (n.d.). ChemRxiv. [Link]
-
Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). MDPI. [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. [Link]
-
Spectral Characterizations of Synthesized Pyrimidine Derivatives. (2020). ResearchGate. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]
-
Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]
-
Lec15 - IR Spectra of Aromatic Compounds. (2021). YouTube. [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central. [Link]
-
Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. [Link]
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. rsc.org [rsc.org]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. Interpreting IR Spectra [chemistrysteps.com]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. uni-saarland.de [uni-saarland.de]
- 13. chem.libretexts.org [chem.libretexts.org]
The Pyrimidine Scaffold as a Versatile Pharmacophore: Unveiling the Therapeutic Targets of 5-(4-Chlorophenyl)pyrimidine
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Status of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1][2][3] Its unique physicochemical properties, particularly its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, have cemented its status as a "privileged scaffold" in drug discovery.[4] The strategic incorporation of various substituents onto this core allows for the fine-tuning of pharmacological activity, leading to the development of drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3][5] This guide focuses on a specific, yet highly promising, derivative: 5-(4-Chlorophenyl)pyrimidine. The presence of the chlorophenyl group at the 5-position introduces significant lipophilicity and electronic properties that influence its interaction with biological targets. This document will provide a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon evidence from studies on closely related analogues and the broader class of pyrimidine derivatives. We will delve into the mechanistic underpinnings of its potential activities, provide detailed experimental protocols for target validation, and present a framework for its further investigation as a lead compound in drug development programs.
I. Anticancer Potential: A Multi-Targeted Approach
The most extensively documented therapeutic potential of the this compound scaffold and its derivatives lies in the realm of oncology. Evidence suggests that this chemical motif can disrupt cancer cell proliferation through multiple mechanisms, primarily by targeting key proteins involved in cell division and stress signaling pathways.
A. Target Class 1: Microtubule Dynamics and Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[2][6][7] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[6][7]
Mechanistic Insights: A growing body of evidence suggests that compounds containing a 4-chlorophenyl moiety are potent inhibitors of tubulin polymerization.[6][8] These agents often function by binding to the colchicine binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[6][8] This disruption of microtubule formation activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[6] While direct studies on this compound are limited, numerous derivatives incorporating the 5-(4-chlorophenyl)furan or pyrrole substructure have demonstrated potent tubulin polymerization inhibition and cytotoxicity against various cancer cell lines, particularly leukemia.[8]
Experimental Workflow: Investigating Tubulin Polymerization Inhibition
Caption: Workflow for evaluating tubulin polymerization inhibitors.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.
-
Prepare a 10 mM stock solution of GTP in the same buffer.
-
Prepare serial dilutions of this compound and a positive control (e.g., colchicine) in the buffer, typically with 1% DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or vehicle control.
-
Incubate the plate on ice for 15 minutes to allow for compound binding.
-
Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
The extent of polymerization is determined by the change in absorbance over time.
-
Plot the percentage of inhibition against the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
B. Target Class 2: p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[5] In the context of cancer, p38 MAP kinase activity can be a double-edged sword, either promoting or suppressing tumor growth depending on the cellular context. Its role in inflammation-driven cancers and cell proliferation makes it a compelling therapeutic target.
Mechanistic Insights: Several studies have implicated pyrimidine derivatives as inhibitors of p38 MAP kinase.[9] In silico molecular docking studies of 5-[3-(4-chlorophenyl)-substituted]-pyrimidine derivatives have revealed effective interaction with p38 MAP kinase, suggesting a favorable binding mode.[6][10] One derivative, 5-(6-(2-Chlorophenyl)pyrimidin-4-yl)-N-isopropyl-1,3-thiazol-2-amine, demonstrated high inhibitory activity against p38α, highlighting the importance of the pyrimidine core for binding to the kinase's active site.[9] A compound identified as a p38 MAP kinase inhibitor, 2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyrazol-3-one, also features the key 4-chlorophenyl moiety.[5][11][12]
Signaling Pathway: p38 MAP Kinase Cascade
Caption: Inhibition of the p38 MAPK signaling pathway.
Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human p38α kinase, a biotinylated substrate peptide (e.g., Biotin-ATF2), and ATP in the assay buffer.
-
Prepare serial dilutions of this compound and a known p38 inhibitor (e.g., SB203580).
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, p38α kinase, and the biotinylated substrate.
-
Initiate the reaction by adding ATP (at the Km concentration for p38α).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to percent inhibition relative to controls.
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
-
II. Neuroprotective Potential: Modulating Estrogen Receptors
Beyond oncology, emerging evidence points towards a potential role for this compound derivatives in neurodegenerative diseases, such as Alzheimer's disease, through the modulation of estrogen receptors.
Mechanistic Insights: Estrogen receptors (ERs), particularly ERα and ERβ, play neuroprotective roles.[13] A pyrimidine derivative, (E)-N-[4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1-(furan-2-yl)methanimine, demonstrated therapeutic potential in a zebrafish model of Alzheimer's disease.[13] This compound was shown to upregulate the expression of estrogen receptor genes esr1 and esr2b, suggesting that it may exert its neuroprotective effects by enhancing estrogen signaling.[13] Furthermore, other research has focused on developing pyrimidine-core libraries as inhibitors of the ER/coactivator interaction, indicating the suitability of this scaffold for targeting the estrogen receptor.[14][15]
Detailed Protocol: Estrogen Receptor Competitive Binding Assay
-
Receptor and Ligand Preparation:
-
Use purified, full-length recombinant human ERα or ERβ.
-
Prepare a fluorescently labeled estrogen ligand (e.g., Fluormone ES2).
-
Prepare serial dilutions of this compound and a known ER ligand (e.g., estradiol).
-
-
Binding Reaction:
-
In a 96-well plate, combine the estrogen receptor, the fluorescent ligand, and the test compound.
-
Incubate at room temperature for 2-4 hours, protected from light, to reach binding equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization on a suitable plate reader. An increase in polarization indicates binding of the fluorescent ligand to the receptor.
-
-
Data Analysis:
-
Competitive binding of the test compound will displace the fluorescent ligand, causing a decrease in fluorescence polarization.
-
Calculate the Ki or IC50 value by plotting the change in polarization against the concentration of the test compound.
-
III. Other Potential Therapeutic Avenues
The versatility of the pyrimidine scaffold suggests that this compound may have additional therapeutic applications.
-
Antidiabetic Agents: Derivatives of this compound have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[6][10] This suggests a potential role in the management of type 2 diabetes.
-
Antimicrobial and Antiviral Activity: The broader class of pyrimidine derivatives is well-known for its antimicrobial and antiviral properties.[1][2][5] While specific data for this compound is needed, this represents a logical avenue for future investigation.
-
Other Kinase Inhibition: The demonstrated activity of chlorophenyl-substituted pyrimidines against kinases like Aurora kinase and CDK9 suggests that a broader kinase screen could reveal additional, high-value targets for this compound.[16][17]
IV. Summary of Quantitative Data
While specific IC50 values for the parent compound this compound are not widely available in the public domain, the following table summarizes the reported activities of closely related derivatives to provide a benchmark for its potential potency.
| Derivative Class | Target | Reported Activity (IC50/Ki) | Cancer Cell Line(s) | Reference(s) |
| 5-(4-chlorophenyl)furan derivatives | Tubulin Polymerization | 0.05 - 0.09 µM | Leukemia (SR) | [8] |
| 5-[3-(4-chlorophenyl)-pyrimidine-trione] | Cytotoxicity | 0.009 µM | Not specified | [6][10] |
| Thiazolo[4,5-d]pyrimidine derivatives | Cytotoxicity | 24.4 - 28.7 µM | Melanoma (C32, A375) | [1] |
| Pyrimidine-core derivatives | ERα/Coactivator Binding | Low micromolar (Ki) | Breast Cancer Cells | [14][15] |
| o-chlorophenyl bisanilinopyrimidine | Aurora A Kinase | 6.1 nM | MDA-MB-468 | [17] |
| 4-thiazol-2-anilinopyrimidine | CDK9 | 7 nM | HCT-116 | [16] |
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The collective evidence strongly suggests that its primary therapeutic potential lies in the inhibition of tubulin polymerization and p38 MAP kinase, making it a compelling candidate for anticancer drug discovery. Furthermore, its ability to modulate estrogen receptor activity opens up exciting possibilities for the treatment of neurodegenerative disorders and hormone-dependent cancers.
The path forward requires a systematic and rigorous evaluation of the parent compound itself. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Key next steps should include:
-
Synthesis and Characterization: Confirmation of the synthesis and purity of this compound.
-
Broad-Spectrum Screening: Initial screening against a diverse panel of cancer cell lines and a kinase panel to identify the most sensitive targets.
-
Mechanism of Action Studies: In-depth investigation of the most promising activities using the detailed protocols for tubulin polymerization, kinase inhibition, and receptor binding.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues to optimize potency and selectivity.
-
In Vivo Evaluation: Progression of the most promising lead compounds into relevant animal models of cancer or neurodegenerative disease.
By leveraging the insights and methodologies presented in this guide, researchers can effectively unlock the full therapeutic potential of this compound and its derivatives, paving the way for the next generation of targeted therapies.
References
- Benchchem. (2025).
- Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1785-1804.
- Benchchem. (2025). Benchmarking 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole Against Commercially Available Anti-Cancer Drugs.
- PubChem. (n.d.). 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one.
- International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK)
- Gudipudi, S., et al. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642.
- Ujváry, I., et al. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 17(11), 3049-3053.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). IC50 values for synthesized compounds against cancer cell lines.
- Aswinanand, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.
- Rembiałkowska, N., et al. (2022).
- Al-Sudani, B. T., et al. (2025). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(3).
- Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
- Sharma, P. G., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Research, 74(19 Supplement), 3207.
- Benchchem. (2025). 4-Chloro-6-(3-iodophenyl)pyrimidine as a Versatile Intermediate for the Synthesis of p38 MAPK Kinase Inhibitors.
- Szymański, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2088.
- The Pharma Innovation Journal. (2019).
- ResearchGate. (n.d.).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). p38 MAP kinase inhibitor.
- Heath, J. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(1), 51-55.
- Royal Society of Chemistry. (n.d.).
- Kim, Y., et al. (2008). Blocking Estrogen Signaling After the Hormone: Pyrimidine-Core Inhibitors of Estrogen Receptor-Coactivator Binding. ACS Chemical Biology, 3(10), 621-633.
- Wikipedia. (n.d.).
- Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7708-7721.
- Kim, Y., et al. (2008). Blocking estrogen signaling after the hormone: pyrimidine-core inhibitors of estrogen receptor-coactivator binding. Journal of the American Chemical Society, 130(42), 13862-13863.30(42), 13862-13863.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmphs.com [ijmphs.com]
- 10. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | C20H13ClFN3O | CID 4665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. p38 MAP kinase inhibitor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blocking Estrogen Signaling After the Hormone: Pyrimidine-Core Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blocking estrogen signaling after the hormone: pyrimidine-core inhibitors of estrogen receptor-coactivator binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
in silico prediction of 5-(4-Chlorophenyl)pyrimidine bioactivity
An In-Depth Technical Guide to the In Silico Prediction of 5-(4-Chlorophenyl)pyrimidine Bioactivity
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The specific derivative, this compound, and its analogs represent a chemical space of significant interest for targeting a range of diseases, including cancer and inflammatory conditions. Traditional high-throughput screening (HTS) is resource-intensive. Consequently, in silico methodologies have become indispensable for accelerating drug discovery by predicting bioactivity, optimizing lead compounds, and elucidating mechanisms of action with high efficiency and reduced cost.[1][2] This guide provides a comprehensive walkthrough of the computational strategies and protocols employed to predict and analyze the bioactivity of this compound, designed for researchers and scientists in the field of drug development.
Introduction: The Rationale for a Computational Approach
The this compound core is a privileged structure in drug design. The pyrimidine ring acts as a versatile scaffold capable of engaging in crucial hydrogen bonding and π-π stacking interactions with biological targets, while the 4-chlorophenyl group often confers favorable hydrophobic interactions and can influence metabolic stability.[3][4] Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase 3 (JAK3), and Cyclin-Dependent Kinases (CDKs), which are critical nodes in oncogenic signaling pathways.[5][6][7][8][9]
Given the vast number of possible substitutions on this core, a purely experimental approach to exploring the structure-activity relationship (SAR) is impractical. In silico techniques offer a rational, hypothesis-driven framework to navigate this chemical space. By modeling interactions at the molecular level, we can prioritize compounds for synthesis, predict potential off-target effects, and gain mechanistic insights that guide lead optimization.[2][10]
The Integrated In Silico Bioactivity Prediction Workflow
A robust computational assessment does not rely on a single method but rather integrates multiple techniques into a predictive funnel. This multi-layered approach, depicted below, enhances the confidence of our predictions by cross-validating findings from different computational perspectives.
Figure 1: Integrated workflow for in silico bioactivity prediction.
Ligand-Based Methods: Learning from Known Actives
When a high-resolution 3D structure of the biological target is unavailable, or when a large dataset of compounds with known activities exists, ligand-based methods are exceptionally powerful. These approaches derive rules and models from the chemical features of the ligands themselves.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that correlates the physicochemical properties (descriptors) of a series of compounds with their biological activities.[11] The fundamental premise is that variations in a molecule's structure are directly related to changes in its biological effect. For pyrimidine derivatives, QSAR models have successfully predicted anticancer, antiviral, and antimalarial activities.[3][12]
Causality Behind Descriptor Choice: The selection of molecular descriptors is critical. We don't just choose them randomly; we select them to represent key properties that govern drug action:
-
Hydrophobicity (e.g., SLogP): Governs how a compound partitions between aqueous and lipid environments, affecting membrane permeability and binding to hydrophobic pockets in a target protein.[3][12]
-
Electronic Properties (e.g., EState Indices): Describe the electronic character of atoms and functional groups, which is crucial for forming electrostatic interactions, hydrogen bonds, and charge-transfer interactions with the target.[3][12]
-
Steric/Topological Properties (e.g., Molecular Refractivity, ChiV): Define the size, shape, and branching of the molecule, which dictates its ability to fit within the binding site (steric hindrance or complementarity).[3]
A successful QSAR model, validated by statistical metrics like high R² (goodness of fit) and Q² (predictive power), can accurately forecast the activity of novel, unsynthesized this compound analogs.[11][13]
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity.[7][14] By aligning a set of active pyrimidine derivatives, a common feature model can be generated. This model then serves as a 3D query to screen large compound databases for novel scaffolds that match the required feature arrangement, potentially identifying compounds with different chemical backbones but similar biological functions.[15]
Structure-Based Methods: The Target-Centric Approach
When the 3D structure of the target protein is known (from X-ray crystallography, NMR, or homology modeling), structure-based methods provide unparalleled insight into the precise binding interactions.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a target protein.[6][16] The goal is to find the ligand-protein conformation with the lowest binding free energy. This method is instrumental in:
-
Pose Prediction: Understanding how this compound fits into the active site.
-
Binding Affinity Estimation: Scoring functions provide a numerical estimate of binding strength, allowing for the ranking of different analogs.[6][17]
-
SAR Elucidation: Visualizing the interactions (e.g., hydrogen bonds with the pyrimidine nitrogens, hydrophobic interactions with the chlorophenyl ring) helps explain why certain structural modifications enhance or diminish activity.[18][19]
Figure 2: A simplified molecular docking workflow.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, it doesn't account for the inherent flexibility of the protein and ligand. MD simulations address this by simulating the atomic motions of the ligand-protein complex over time (typically nanoseconds to microseconds).[20][21] This is a crucial validation step for several reasons:
-
Stability Assessment: MD confirms whether the binding pose predicted by docking is stable over time. An unstable ligand will often drift out of the binding pocket during the simulation.[22]
-
Conformational Sampling: It reveals how the protein and ligand adapt to each other, sometimes exposing more favorable interactions not seen in the static dock.
-
Binding Free Energy Calculation: Advanced methods like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of binding affinity than docking scores alone.[21]
Predicting Drug-Likeness: ADMET Profiling
A compound's bioactivity is irrelevant if it cannot reach its target in the body or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling predicts these pharmacokinetic and safety properties.[23] Early in silico ADMET assessment helps to eliminate compounds that are likely to fail later in development, saving significant resources.[24][25]
Key Predicted Properties for this compound Analogs:
| Property Category | Parameter | Importance |
| Absorption | Oral Bioavailability, GI Absorption | Predicts how well the drug is absorbed after oral administration.[26][27] |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Determines where the drug goes in the body and how much is free to act.[27] |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions and metabolic pathways.[26] |
| Excretion | (Often inferred from other properties) | Relates to how the drug is cleared from the body. |
| Toxicity | hERG Inhibition, Mutagenicity (Ames) | Flags potential for cardiotoxicity and carcinogenicity.[26][28] |
Numerous web-based tools and software packages, such as SwissADME and ADMET Predictor, provide robust models for these predictions.[26][29]
Detailed Protocol: Molecular Docking of this compound into a Kinase Target (CDK2)
This protocol outlines a self-validating system for docking our compound of interest into Cyclin-Dependent Kinase 2 (CDK2), a common cancer target for pyrimidine derivatives.[6]
Objective: To predict the binding mode and estimate the binding affinity of this compound with CDK2.
Materials:
-
Protein Structure: PDB ID: 1HCK (CDK2 complexed with an inhibitor).
-
Software:
-
UCSF Chimera or PyMOL (for visualization and preparation).
-
AutoDock Tools (for preparing docking files).
-
AutoDock Vina (for performing the docking calculation).
-
Step-by-Step Methodology:
-
Protein Preparation: a. Download the PDB file for 1HCK from the Protein Data Bank. b. Load the structure into UCSF Chimera. Remove water molecules and the co-crystallized ligand. c. Use the "Dock Prep" tool to add hydrogen atoms and assign partial charges. This step is crucial for accurate calculation of electrostatic interactions. d. Save the prepared protein as a .pdb file.
-
Ligand Preparation: a. Draw this compound in a chemical drawing tool (e.g., ChemDraw) and save it as a .mol file. b. Use a tool like Open Babel or the online SMILES converter to generate its 3D coordinates. c. Load the 3D structure into AutoDock Tools. It will automatically assign Gasteiger charges and define rotatable bonds. d. Save the prepared ligand as a .pdbqt file.
-
Grid Box Generation: a. In AutoDock Tools, define the search space (the "grid box") for the docking. b. The principle of self-validation is applied here: center the grid box on the position of the original, co-crystallized ligand from the 1HCK structure. This ensures the search is focused on the known active site. A typical box size would be 25x25x25 Å to allow for sufficient conformational sampling. c. Generate the grid parameter file (conf.txt).
-
Running the Docking Simulation: a. Execute AutoDock Vina from the command line using the prepared protein, ligand, and grid configuration files. b. Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
Analysis and Validation: a. Load the protein (protein.pdbqt) and the docking output file (output.pdbqt) into a molecular visualizer. b. The output file contains multiple binding poses, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding. c. Crucial Validation: Analyze the top-ranked pose. Does it make sense chemically? Look for key interactions known for kinase inhibitors, such as hydrogen bonds to the "hinge region" of the kinase. For CDK2, this involves interactions with residues like Leu83.[6] d. Compare the docked pose of your compound to the binding mode of the original ligand in the 1HCK crystal structure. A similar binding mode (re-docking validation) increases confidence in the docking protocol's accuracy.
Conclusion
The in silico prediction of bioactivity is a powerful, multi-faceted discipline that significantly de-risks and accelerates the early stages of drug discovery.[1][10] For a promising scaffold like this compound, a systematic computational approach combining ligand- and structure-based methods with ADMET profiling provides a clear and rational path forward. By building robust QSAR models, performing meticulous docking and MD simulations, and always prioritizing drug-like properties, researchers can efficiently identify and optimize novel therapeutic candidates. The final and most critical step in this process is always the experimental validation of computational predictions, closing the loop between design and reality.[30][31]
References
-
Abdel-Mottaleb, M. S. A., et al. (2022). Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. Molecules. Available at: [Link]
-
Mendez, D., Gaulton, A., et al. (2023). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research. Available at: [Link]
-
Hsieh, P.-W., et al. (2012). 4-Amino-5-(4-chlorophenyl)-7-(t-butyl) pyrazolo(3,4- d)pyrimidine (PP2) inhibits induction of IL-1–induced nitric oxide (NO) production in mesangial cells. Journal of Biomedical Science. Available at: [Link]
-
Gleeson, M. P., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]
-
Gomaa, H. A. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. Available at: [Link]
-
Somkuwar, S., & Chaubey, N. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Azam, M. A., et al. (2016). Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. Journal of Theoretical Biology. Available at: [Link]
-
Bharathi, K., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation. Available at: [Link]
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. Available at: [Link]
-
Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. Research Topic. Retrieved from: [Link]
-
Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Amino Acids. Available at: [Link]
-
NIH Common Fund. (n.d.). Databases/Libraries. Retrieved from: [Link]
-
Masoomi Sefiddashti, F., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2025). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. Molecular Diversity. Available at: [Link]
-
Zhang, Z., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. Retrieved from: [Link]
-
ResearchGate. (2025). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Retrieved from: [Link]
-
Neovarsity. (2025). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Retrieved from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Retrieved from: [Link]
-
Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Journal of Theoretical and Computational Chemistry. (n.d.). Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors. Retrieved from: [Link]
-
New Journal of Chemistry. (2023). Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Retrieved from: [Link]
-
Cheng, F., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Chemical Information and Modeling. Available at: [Link]
-
Al-Masoudi, N., et al. (2023). Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. ResearchGate. Available at: [Link]
-
Ekins, S., et al. (2021). Small-molecule Bioactivity Databases. Edinburgh Research Explorer. Available at: [Link]
-
Faris, M., et al. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Al-Warhi, T., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. Available at: [Link]
-
Pu, L., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]
-
Zhou, R., et al. (2011). Molecular modeling and molecular dynamics simulation studies on pyrrolopyrimidine-based α-helix mimetic as dual inhibitors of MDM2 and MDMX. Journal of Molecular Graphics and Modelling. Available at: [Link]
-
Preprints.org. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved from: [Link]
-
Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from: [Link]
-
Li, C., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking studies of a few Antiviral Agents. Retrieved from: [Link]
-
Yusufi, M., et al. (2013). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ochoa-Montaño, B., et al. (2020). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PLOS Computational Biology. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. Retrieved from: [Link]
-
Al-Ostath, A. I., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]
-
MDPI. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from: [Link]
-
ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available at: [Link]
-
Al-Salahat, K. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Small-molecule Bioactivity Databases. High Throughput Screening Methods: Evolution and Refinement. Available at: [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities [journalwjbphs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Molecular modeling and molecular dynamics simulation studies on pyrrolopyrimidine-based α-helix mimetic as dual inhibitors of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. ajpamc.com [ajpamc.com]
- 27. Frontiers | In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L [frontiersin.org]
- 28. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 30. tandfonline.com [tandfonline.com]
- 31. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 5-(4-Chlorophenyl)pyrimidine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-(4-Chlorophenyl)pyrimidine Analogs
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, not only as a fundamental component of nucleic acids but also as a "privileged scaffold" in the design of therapeutic agents.[1][2][3] Its unique electronic properties and ability to form multiple hydrogen bonds have made it a versatile template for developing drugs across various disease areas, including cancer, infectious diseases, and inflammatory conditions.[4][5][6]
Within this broad class, analogs featuring a this compound core have emerged as particularly potent modulators of key cellular signaling pathways. These compounds frequently function as highly specific protein kinase inhibitors, a class of drugs that has revolutionized oncology.[7][8][9][10] The 4-chlorophenyl group at the C5 position is critical, often anchoring the molecule in a deep hydrophobic pocket of the target enzyme, thereby providing a foundation for high-affinity binding.
This guide provides a detailed exploration of the structure-activity relationships (SAR) for this compound analogs. By dissecting the role of each component of the molecular scaffold, from the core to its peripheral substituents, we aim to provide researchers and drug development professionals with the causal insights needed to guide the rational design of next-generation inhibitors with enhanced potency, selectivity, and therapeutic potential.
The Core Pharmacophore: A Kinase Hinge-Binding Motif
The primary mechanism of action for many this compound analogs is the competitive inhibition of adenosine triphosphate (ATP) binding to protein kinases. The pyrimidine core itself is a bioisostere of the adenine base of ATP and is crucial for forming key hydrogen bond interactions with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction effectively blocks the kinase's ability to phosphorylate its downstream substrates, thereby interrupting the signaling cascade.
The general pharmacophore consists of three key regions, each offering a vector for chemical modification to tune the molecule's biological activity and physicochemical properties.
Caption: Core pharmacophore interactions within a kinase active site.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of these analogs is exquisitely sensitive to the nature and position of substituents on the pyrimidine and phenyl rings. A systematic analysis reveals clear trends that can guide molecular design.
Modifications at the C5 Position of the Pyrimidine Ring
The 5-position is arguably the defining feature of this analog class.
-
The 4-Chlorophenyl Group: This moiety is fundamental to the potency of many analogs. It typically occupies a hydrophobic pocket near the "gatekeeper" residue of the kinase.[7] The chlorine atom can further enhance binding affinity through halogen bonding or by optimizing the electronic properties of the ring.
-
Other C5 Substituents: While the 4-chlorophenyl group is common, direct substitution on the C5 carbon of the pyrimidine ring itself has been explored to fine-tune selectivity and potency. Analysis of 2-anilino-4-(thiazol-5-yl)pyrimidines targeting Cyclin-Dependent Kinase 9 (CDK9) reveals critical insights[7]:
-
Cyano (CN): Replacing the C5-hydrogen with a carbonitrile group maintains high potency against CDKs.[7]
-
Hydroxyl (OH): Introduction of a hydroxyl group at C5 leads to a dramatic loss of inhibitory activity, potentially due to unfavorable steric or electronic effects within the binding pocket.[7]
-
Trifluoroethyl (CH₂CF₃): This substitution can confer excellent selectivity for CDK9 over other CDKs, although overall potency may be slightly reduced.[7]
-
Modifications at the C2 and C4 Positions
These positions are the primary vectors for introducing diversity to modulate potency, selectivity, and physicochemical properties. They often extend towards the solvent-exposed region of the ATP-binding site, allowing for the incorporation of larger and more polar functional groups.
-
C2 Position: An anilino (phenylamino) linkage is a common motif. Substitutions on this distal phenyl ring are critical for activity. In a series of Aurora kinase inhibitors, polar substituents at the para-position of this aniline "B-ring" were found to be crucial for potent activity.[10] In other series, a benzenesulfonamide moiety at this position was identified as a key contributor to optimal CDK inhibition and cellular potency.[7]
-
C4 Position: This position is frequently functionalized with another ring system or a flexible linker to a solubilizing group.
-
Heterocycles: Attaching a thiazole ring at C4 can create additional interactions within the ribose-binding pocket and near the kinase gatekeeper region, enhancing both potency and selectivity.[7]
-
Piperazine Groups: The incorporation of a piperazine ring is a well-established strategy to improve aqueous solubility and cell permeability.[11] Further substitution on the distal nitrogen of the piperazine allows for the introduction of various functionalities to probe for additional binding interactions or to optimize pharmacokinetic properties.[11][12]
-
SAR Summary Table
The following table summarizes the impact of key substitutions on the activity of pyrimidine analogs, primarily drawn from studies on CDK inhibitors.[7]
| Position | Substituent | Effect on Activity (Primarily vs. CDK9) | Rationale |
| C5 (Pyrimidine) | H | Baseline Activity | Small, non-interactive |
| CN | Potency Maintained | Similar profile to H, may offer minor electronic benefits. | |
| OH | >150-fold Loss of Potency | Unfavorable steric/polar interactions in a hydrophobic pocket. | |
| CH₂CF₃ | Excellent Selectivity, Reduced Potency | May induce specific conformational changes or interactions that favor one kinase over another. | |
| C2 (Aniline Ring) | m-SO₂NH₂ (Benzenesulfonamide) | Optimal Potency | Forms key interactions that enhance binding affinity. |
| m-1,4-diazepane | Significant Loss of Activity | Unfavorable bulk or loss of key interactions compared to the sulfonamide. | |
| C4 (Thiazole Ring) | Varied Substitutions | Modulates Potency & Selectivity | Interacts with the gatekeeper and ribose-pocket regions, allowing fine-tuning of binding. |
Therapeutic Applications and Biological Targets
The primary therapeutic application for this class of compounds is in oncology . Their ability to inhibit protein kinases makes them potent anticancer agents.
Key Kinase Targets
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle and transcription.[1] Analogs in this class are particularly effective against CDK9. Inhibition of CDK9 blocks transcription, leading to the rapid depletion of short-lived anti-apoptotic proteins like Mcl-1. This selectively reinstates the apoptosis program in cancer cells, which are often highly dependent on these survival proteins.[7]
-
Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Inhibitors of Aurora A, such as certain bis-anilinopyrimidine compounds, can disrupt spindle formation and lead to cell cycle arrest and apoptosis.[8][10]
The downstream effect of inhibiting these kinases is a halt in cell proliferation and the induction of programmed cell death (apoptosis) in cancer cells.[7]
Experimental Protocols and Workflows
The discovery and optimization of this compound analogs follow a structured workflow from chemical synthesis to biological validation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 5-(4-Chlorophenyl)pyrimidine: A Technical Guide to its Patent Landscape and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-(4-Chlorophenyl)pyrimidine Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of targeted therapeutics. Its inherent structural features—a pyrimidine ring offering multiple points for substitution and a 4-chlorophenyl group providing a critical hydrophobic interaction point—have made it a focal point for researchers aiming to design potent and selective modulators of key biological targets. This guide provides an in-depth exploration of the patent landscape surrounding this versatile chemical entity, delving into its synthesis, therapeutic applications, and the nuanced structure-activity relationships that govern its biological activity. As a senior application scientist, the following sections are structured to provide not just a recitation of facts, but a causal narrative that illuminates the scientific rationale behind the developmental trajectory of this important pharmacophore.
I. The Patented Landscape: Mapping the Therapeutic Frontiers
The patent literature reveals a concentrated effort to exploit the this compound scaffold primarily in the realm of oncology, with a significant focus on the development of kinase inhibitors. While a singular, foundational patent for the unsubstituted core, this compound, is not the central feature of this landscape, a multitude of patents claim its derivatives, showcasing the immense chemical space that has been explored.
Key Therapeutic Areas Dominated by this compound Derivatives:
-
Oncology: This is, by far, the most prominent therapeutic area. Derivatives have been extensively patented as inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and metastasis. These include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Tyrosine Kinases (Trk)[1][2][3]. The presence of the 4-chlorophenyl group often plays a crucial role in anchoring the molecule within the ATP-binding pocket of these kinases.
-
Neurodegenerative Diseases: Emerging research, as highlighted in recent studies, suggests a potential role for derivatives in ameliorating cognitive dysfunction, hinting at future patent applications in the Alzheimer's disease space[4].
-
Inflammatory and Autoimmune Diseases: The modulation of kinase signaling pathways is also a key strategy in treating inflammatory conditions. Patents covering pyrimidine derivatives often include claims for their use in treating diseases of the immune system[3].
-
Antiviral and Other Indications: While less common, the pyrimidine core is a known pharmacophore in antiviral drug design, and some patents allude to broader applications in infectious diseases[5][6].
The following table summarizes a selection of representative patents and scientific publications that underscore the therapeutic applications of this compound derivatives:
| Compound Class/Derivative | Therapeutic Target/Application | Representative Patent/Publication |
| Pyrazolo[1,5-a]pyrimidine derivatives | Trk Kinase Inhibitors for cancer and pain | US8513263B2[2] |
| 2-(2,4,5-substituted-anilino) pyrimidines | Mutated EGFR Inhibitors for cancer | US8946235B2 |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 Inhibitors for cancer | [7] |
| N-phenyl-2-pyrimidine-amine derivatives | Protein Kinase C and PDGF-Receptor Kinase Inhibitors | US5521184A[3] |
| Thiazolo[4,5-d]pyrimidine derivatives | Anticancer agents | [8] |
II. Synthesis Strategies: Constructing the Core and its Analogs
The synthetic accessibility of the this compound scaffold is a key driver of its widespread investigation. The patent and scientific literature describes several robust and versatile synthetic routes. A common and efficient approach involves the condensation of a suitable three-carbon synthon with an amidine or a related nitrogen-containing species.
Generalized Synthetic Workflow:
The following diagram illustrates a conceptual workflow for the synthesis of a generic this compound derivative, highlighting the key stages from starting materials to the final, functionalized molecule.
Caption: Generalized synthetic workflow for this compound derivatives.
Exemplary Experimental Protocol: Synthesis of a Chlorinated Pyrimidine Intermediate
The synthesis of chlorinated pyrimidines is a crucial step in accessing many functionalized derivatives. The following protocol is a representative example adapted from the patent literature for the preparation of a key intermediate[9].
Reaction: Synthesis of a 4,6-Dichloropyrimidine derivative.
Materials:
-
Organic nitrile (e.g., malononitrile)
-
Phosgene (COCl₂) or a phosgene equivalent
-
Hydrogen Chloride (HCl)
-
Anhydrous solvent (e.g., chlorinated solvent, ether)
Step-by-Step Procedure:
-
Imidoyl Chloride Formation: The organic nitrile is reacted with hydrogen chloride in an anhydrous solvent to form the corresponding imidoyl chloride hydrochloride.
-
Reaction with Phosgene: The imidoyl chloride is then treated with phosgene. This step is typically carried out at low temperatures to control the reactivity.
-
Cyclization: The reaction mixture is allowed to warm to room temperature or heated to facilitate the cyclization and formation of the dichloropyrimidine ring.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography to yield the desired chlorinated pyrimidine.
Self-Validation and Trustworthiness: This protocol, and others like it found in the patent literature, often includes detailed characterization data (NMR, MS, IR) to confirm the structure and purity of the synthesized compounds, ensuring the reliability of the described method[8][10].
III. Structure-Activity Relationship (SAR): Decoding the Molecular Interactions
The extensive patenting of this compound derivatives has been driven by a systematic exploration of its structure-activity relationship. The insights gained from these studies are critical for the rational design of more potent and selective drug candidates.
Key SAR Insights:
-
The 4-Chlorophenyl Group: This moiety is often essential for potent activity, particularly in kinase inhibitors. The chlorine atom can engage in halogen bonding or occupy a hydrophobic pocket in the target protein, enhancing binding affinity[7].
-
Substitutions at the 2- and 4-positions of the Pyrimidine Ring: These positions are frequently modified to modulate potency, selectivity, and pharmacokinetic properties. Large, aromatic, or heterocyclic substituents at these positions can form additional interactions with the target protein[3][11]. For instance, the introduction of an amino group at the 2-position, which is then further substituted, is a common strategy to improve interactions within the hinge region of kinases.
-
Modifications at the 5-position: While the 4-chlorophenyl group is a common feature at this position, variations are explored to fine-tune activity. The introduction of other small hydrophobic groups can be tolerated, but significant changes can be detrimental to binding.
-
Introduction of Fused Rings: Fusing the pyrimidine ring with other heterocyclic systems, such as thiazole or pyrazole, can lead to novel derivatives with altered biological profiles and intellectual property positions[8][12].
The following diagram illustrates the key regions of the this compound scaffold that are critical for its biological activity and have been the focus of extensive medicinal chemistry efforts.
Caption: Key Structure-Activity Relationship regions of the this compound scaffold.
IV. Future Directions and Opportunities
The patent landscape for this compound derivatives continues to evolve. While the focus has been heavily on oncology, the scaffold's versatility suggests significant untapped potential in other therapeutic areas.
-
Exploration of Novel Targets: The application of this scaffold to a wider range of biological targets beyond kinases, such as enzymes and receptors in metabolic and neurological disorders, represents a promising avenue for future research and patenting.
-
Development of Covalent Inhibitors: The inherent reactivity of the pyrimidine ring could be exploited to design covalent inhibitors that form a permanent bond with their target, potentially leading to drugs with improved efficacy and duration of action.
-
Application of Novel Drug Delivery Technologies: The formulation of this compound derivatives into advanced drug delivery systems, such as nanoparticles or antibody-drug conjugates, could enhance their therapeutic index and open up new intellectual property opportunities.
Conclusion
The this compound core has firmly established itself as a "workhorse" scaffold in modern drug discovery. The extensive patent literature surrounding its derivatives is a testament to its versatility and therapeutic potential, particularly in the development of targeted cancer therapies. For researchers and drug development professionals, a deep understanding of the patent landscape, synthetic methodologies, and structure-activity relationships associated with this scaffold is essential for navigating this competitive field and for the successful design of the next generation of innovative medicines. The continued exploration of this privileged structure is poised to yield novel therapeutics that address significant unmet medical needs.
References
-
Becan, L., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link][8]
-
Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link][12]
-
Singh, P., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link][13]
-
El-Sayed, N. N. E., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. [Link][10][14]
-
Aswinanand, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. [Link][4]
-
Al-Ostath, R. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. [Link][11]
-
Takeda Pharmaceutical Company Limited. (2014). Pyrimidine compound and medical use thereof. US Patent 8,835,443. [1]
-
El-Sayed, N. N. E., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. [Link][14]
-
Patil, V., et al. (2023). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids. [Link][15]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link][5]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Biological Evaluation. Journal of Medicinal Chemistry. [Link][7]
-
Array Biopharma Inc. (2013). Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. US Patent 8,513,263. [2]
-
Bayer Cropscience AG. (2004). Synthesis of chlorinated pyrimidines. US Patent Application US20040054181A1. [9]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link][6]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link][16]
-
Ciba-Geigy Corporation. (1996). Pyrimidine derivatives and processes for the preparation thereof. US Patent 5,521,184. [3]) [cite: 16]
Sources
- 1. US8835443B2 - Pyrimidine compound and medical use thereof - Google Patents [patents.google.com]
- 2. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 3. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 4. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 13. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrimidine synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 5-(4-Chlorophenyl)pyrimidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-Arylpyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Specifically, 5-arylpyrimidine derivatives are of significant interest due to their prevalence in compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4-chlorophenyl substituent, in particular, is a common feature in many bioactive compounds, contributing to favorable pharmacokinetic and pharmacodynamic profiles.
Traditional multi-step syntheses of these valuable compounds are often plagued by drawbacks such as laborious procedures, the need for purification of intermediates, and the cumulative loss of yield at each step. In contrast, one-pot synthesis methodologies have emerged as powerful, efficient, and environmentally benign alternatives. By combining multiple reaction steps into a single, uninterrupted sequence, these methods reduce waste, save time and resources, and often provide access to complex molecules with high atom economy.[1]
This guide provides detailed application notes and protocols for two robust one-pot methods for the synthesis of 5-(4-Chlorophenyl)pyrimidine derivatives: a Three-Component Condensation Reaction and a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
Method 1: Three-Component Synthesis of 2-Amino-4-(4-chlorophenyl)-6-aryl/alkyl-pyrimidine-5-carbonitrile
This method exemplifies a classic multicomponent reaction, where three starting materials react in a single pot to form a complex product. This approach is highly convergent and allows for significant structural diversity by varying the starting components. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[2]
Causality Behind Experimental Choices
-
Catalyst: A basic catalyst, such as sodium hydroxide or an amine base, is crucial for promoting the initial Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile). It also facilitates the subsequent cyclization step.
-
Solvent: Ethanol is a common and effective solvent for this type of reaction. It readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Reactants:
-
4-Chlorobenzaldehyde: This provides the desired 4-chlorophenyl group at what will become the 4-position of the pyrimidine ring.
-
Malononitrile: This is the active methylene compound that participates in the initial condensation and provides the nitrile group at the 5-position.
-
Amidine (e.g., Guanidine, Acetamidine): This provides the N-C-N backbone of the pyrimidine ring. The choice of amidine determines the substituent at the 2-position (e.g., guanidine yields a 2-amino group).
-
Reaction Workflow Diagram
Caption: Plausible mechanism for the three-component pyrimidine synthesis. [2]
Detailed Experimental Protocol
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Guanidine hydrochloride (1 mmol, 95.5 mg)
-
Sodium hydroxide (1.2 mmol, 48 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and guanidine hydrochloride (1 mmol) in ethanol (10 mL).
-
Add sodium hydroxide (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 2-amino-4-(4-chlorophenyl)-6-aryl/alkyl-pyrimidine-5-carbonitrile.
-
The product can be further purified by recrystallization from ethanol if necessary. [1][3]
Data Summary Table
| Entry | Aldehyde | Amidine | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Guanidine HCl | NaOH | Ethanol | 3 | ~85-95 |
| 2 | 4-Chlorobenzaldehyde | Acetamidine HCl | NaOEt | Ethanol | 4 | ~80-90 |
Yields are typical and may vary depending on the specific reaction conditions and scale.
Method 2: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. [4]A one-pot borylation/Suzuki reaction is a highly efficient variant where an aryl halide is first converted to an arylboronic ester in situ, which then couples with a second aryl halide in the same reaction vessel. [5]This circumvents the need to isolate the often unstable boronic acid/ester intermediates.
Causality Behind Experimental Choices
-
Pyrimidine Substrate: 5-Bromopyrimidine is a suitable starting material. The bromine atom is sufficiently reactive for both the initial borylation and the subsequent cross-coupling.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common and stable reagent for the Miyaura borylation.
-
Palladium Catalyst: A palladium(0) catalyst is essential for both the borylation and the Suzuki coupling steps. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a versatile and commonly used catalyst for this transformation. [4][5]* Bases: Two different bases are often employed. A weaker base like potassium acetate (KOAc) is used for the borylation step to avoid premature hydrolysis of the diboron reagent. A stronger base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is then added for the Suzuki coupling step to facilitate the transmetalation of the aryl group from boron to palladium. [5][6]* Solvent: Anhydrous aprotic solvents like 1,4-dioxane or toluene are typically used to prevent the decomposition of the catalyst and reagents. [4]
Reaction Workflow Diagram
Sources
- 1. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Antimicrobial Assays of 5-(4-Chlorophenyl)pyrimidine
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocycles are integral to life itself as components of nucleic acids. Beyond their fundamental biological role, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents, demonstrating efficacy as anticancer, antiviral, anti-inflammatory, and, notably, antimicrobial agents.[1] The antimicrobial potential of pyrimidines stems from their ability to inhibit essential microbial enzymes and cellular processes.[2][3]
The compound 5-(4-Chlorophenyl)pyrimidine belongs to this promising class of molecules. The introduction of a chlorophenyl group at the 5-position of the pyrimidine ring is a strategic chemical modification. Halogen substitutions, particularly chlorine, can significantly enhance the biological activity of a molecule by altering its electronic properties, lipophilicity, and binding interactions with target proteins. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial properties of this compound. The protocols detailed herein are designed to be robust, reproducible, and grounded in established principles of antimicrobial susceptibility testing.
Mechanism of Action: Targeting Essential Bacterial Pathways
While the specific molecular targets of this compound are yet to be fully elucidated, the broader class of pyrimidine derivatives is known to exert antimicrobial effects through several key mechanisms. A primary target is the folate biosynthesis pathway, specifically the enzyme dihydrofolate reductase (DHFR).[2] Inhibition of DHFR disrupts the synthesis of tetrahydrofolic acid, a crucial cofactor for the production of nucleic acids and certain amino acids, ultimately leading to cessation of bacterial growth.
Another vital process targeted by some pyrimidine derivatives is bacterial cell division.[3] The FtsZ protein, a bacterial tubulin homolog, forms a contractile ring (the Z-ring) at the site of cell division. Inhibition of FtsZ polymerization by small molecules prevents the formation of this ring, leading to bacterial filamentation and eventual cell death.[3] The investigation of this compound's antimicrobial activity should, therefore, consider these potential mechanisms.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 100-fold higher than the highest desired test concentration to minimize the final concentration of DMSO in the assay.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate at 37°C with shaking until the turbidity of the bacterial suspension is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the 96-well plate containing the serially diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
-
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up to the MIC assay to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[4]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that showed no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Include the well corresponding to the MIC and at least two to three wells with higher concentrations.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Logical Flow from MIC to MBC:
Sources
- 1. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocol for Molecular Docking Studies of 5-(4-Chlorophenyl)pyrimidine Derivatives
Abstract
This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 5-(4-chlorophenyl)pyrimidine derivatives. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as kinase inhibitors in oncology.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings of the experimental choices. We will utilize Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target for cancer therapy, as our model receptor.[3][4] The protocol will employ widely accessible computational tools and will emphasize methods for validating the docking procedure to ensure scientifically robust and reproducible results.
Introduction: The Rationale for Docking this compound Derivatives with CDK2
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, largely due to its ability to mimic the purine bases of DNA and RNA and to form critical hydrogen bond interactions within enzyme active sites.[2] The specific substitution of a 4-chlorophenyl group at the 5-position of the pyrimidine ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for a target protein.
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory cyclin partners, governs the transition from the G1 to the S phase of the cell cycle.[4] Dysregulation of CDK2 activity is a common feature in many human cancers, making it a prime target for the development of small-molecule inhibitors.[3][4] Several pyrimidine-based inhibitors of CDKs have been successfully developed, demonstrating the suitability of this scaffold for targeting the ATP-binding pocket of these kinases.[5]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that drive binding affinity. By docking this compound derivatives into the active site of CDK2, we can predict their binding poses, estimate their binding affinities, and elucidate the key interactions that could be optimized for improved potency and selectivity.
Pre-Docking Essentials: Software and Data Acquisition
A successful docking study is predicated on the quality of the input structures and the appropriate choice of software. This protocol is designed to be adaptable, but for illustrative purposes, we will reference the following widely-used and freely available tools:
-
Molecular Visualization: UCSF Chimera or PyMOL
-
Ligand and Protein Preparation: AutoDockTools (ADT)
-
Molecular Docking Engine: AutoDock Vina
-
Ligand Structure Source: PubChem Database
-
Protein Structure Source: Protein Data Bank (PDB)
Table 1: Required Software and Resources
| Software/Resource | Purpose | Availability |
| UCSF Chimera/PyMOL | Visualization and analysis of molecular structures | Free for academic use |
| AutoDockTools (ADT) | Preparation of ligand and protein files (PDBQT format) | Free |
| AutoDock Vina | Core docking program for predicting binding modes and affinities | Free |
| PubChem | Database for obtaining 3D structures of small molecules | Publicly accessible |
| Protein Data Bank (PDB) | Repository for 3D structures of biological macromolecules | Publicly accessible |
The Molecular Docking Workflow: A Step-by-Step Protocol
The following protocol outlines the complete workflow for docking a this compound derivative into the active site of CDK2.
Sources
- 1. 89454-05-7|1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 5-(4-Chlorophenyl)pyrimidine
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Inflammatory Pathways
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a vast array of chronic diseases when dysregulated. Conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders are characterized by persistent inflammatory signaling. Central to this process are intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which orchestrate the expression of potent inflammatory mediators including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2][3].
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds[4][5]. Its derivatives have been extensively explored for various therapeutic applications, including anti-inflammatory agents[1][6]. The general mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of key inflammatory mediators[1]. The specific compound, 5-(4-Chlorophenyl)pyrimidine, combines this promising heterocyclic core with a chlorophenyl moiety, a substitution known to modulate the biological activity of various kinase inhibitors. This document provides a detailed guide for researchers to systematically investigate the anti-inflammatory properties and mechanism of action of this compound.
Hypothesized Mechanism of Action: Inhibition of Core Inflammatory Kinases
Based on structure-activity relationships of related pyrimidine derivatives, it is hypothesized that this compound exerts its anti-inflammatory effects by targeting upstream kinases that are critical for the inflammatory response. The most probable targets are the IκB Kinase (IKK) complex, a gatekeeper for the canonical NF-κB pathway, and p38 MAPK, a central node in the stress-activated signaling cascade[7][8][9].
Upon stimulation by a pro-inflammatory agent like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of both IKK and p38 MAPK. Activated IKK phosphorylates the inhibitor of κB (IκBα), targeting it for degradation and allowing the p50/p65 NF-κB dimer to translocate to the nucleus[10][11]. Simultaneously, activated p38 MAPK phosphorylates downstream transcription factors. Both pathways converge to drive the transcription of pro-inflammatory genes[3][7]. This compound is postulated to interfere with this process by inhibiting the kinase activity of IKKβ or p38α, thereby preventing the downstream inflammatory cascade.
PART 1: In Vitro Evaluation Protocols
The murine macrophage cell line RAW 264.7 is a robust and widely used model for studying inflammation. Stimulation with bacterial LPS induces a potent inflammatory response, making it an ideal system for screening anti-inflammatory compounds[12][13].
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-(4-Chlorophenyl)pyrimidine Libraries
Introduction: The Significance of the 5-(4-Chlorophenyl)pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The specific substitution of a 4-chlorophenyl group at the 5-position of the pyrimidine ring has garnered considerable interest, as this moiety is frequently found in potent inhibitors of various protein kinases.[3][4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Therefore, libraries of this compound derivatives represent a promising starting point for the discovery of novel therapeutics.
High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast collections of chemical compounds to identify "hits" that modulate the activity of a biological target.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for this compound libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols for both biochemical and cell-based approaches, and discuss the principles of data analysis and hit validation.
Part 1: Assay Development and Optimization - The Foundation of a Successful HTS Campaign
The selection and development of a robust and reliable assay is the most critical phase of any HTS campaign.[8][9] The choice between a biochemical and a cell-based assay format depends on the nature of the biological target and the desired information.[10][11]
Biochemical Assays: These assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the interaction of a compound with the target.[10] They are generally less prone to compound interference and offer a clearer understanding of direct target engagement. For this compound libraries, which are often designed as kinase inhibitors, fluorescence-based kinase assays are a popular choice.[5]
Cell-Based Assays: In contrast, cell-based assays use living cells, providing a more physiologically relevant context by assessing a compound's effect on a biological pathway or cellular phenotype.[12][13][14] These assays can measure outcomes like cell viability, proliferation, or the activation of specific signaling pathways.[12][14] However, they can be more complex and susceptible to artifacts such as cytotoxicity.[13]
Key Considerations for Assay Development:
-
Target Identification: The first step is to identify a specific biomolecule or pathway that is relevant to the disease of interest.[6] For this compound libraries, common targets include protein kinases like Aurora kinases or AKT2/PKBβ.[3][15]
-
Assay Miniaturization: To accommodate large compound libraries and conserve reagents, assays are typically miniaturized to 384- or 1536-well plate formats.[8][16]
-
Assay Robustness (Z'-factor): The quality and reliability of an HTS assay are quantified by the Z'-factor. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[8] This metric is determined by performing a "dry run" with positive and negative controls before commencing the full screen.[8]
Part 2: The High-Throughput Screening Workflow
A typical HTS campaign follows a well-defined workflow, from initial screening to hit confirmation and validation.[16]
Diagram of the HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Fluorescence-Based Biochemical Kinase Assay
This protocol describes a common method for identifying kinase inhibitors from a this compound library.
Principle: This assay measures the amount of ADP produced by the kinase reaction, which is stoichiometrically converted to a fluorescent signal.
Materials:
-
Purified target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
384-well white, opaque microplates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the assay plates. This will result in a final assay concentration of 10 µM.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the 384-well plate.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the control wells).
Protocol 2: Cell-Based Cytotoxicity/Viability Assay (MTT)
This protocol is crucial for identifying compounds that may exhibit anti-proliferative effects, a common characteristic of anticancer agents. It is also used as a counter-screen to eliminate cytotoxic compounds that may interfere with other cell-based assays.[5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[17] Viable cells with active metabolism convert the yellow MTT to a purple formazan product.[5]
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3, MCF-7)[18]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96- or 384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).[5] Include vehicle-only (DMSO) and untreated controls.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percent viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[5]
Part 3: Data Analysis and Hit Validation - Separating Signal from Noise
The raw data generated from an HTS campaign is often extensive and can contain various sources of error, such as plate or positional effects.[19] Therefore, robust data analysis and a rigorous hit validation cascade are essential to identify genuine hits and eliminate false positives.[20]
Diagram of the Hit Validation Cascade
Caption: A flowchart illustrating the key steps in the hit validation process.
Hit Triage and Validation Strategy:
-
Hit Confirmation: Primary hits should be re-tested in the same assay to confirm their activity.[21]
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 or EC50).[21]
-
Orthogonal Assays: To increase confidence in the hits, it is crucial to test them in a secondary, orthogonal assay that measures the same biological endpoint through a different technological principle.[20]
-
Counter-Screens: As mentioned, cytotoxicity assays are essential counter-screens for cell-based assays to eliminate compounds that show activity due to cell death.
-
Structure-Activity Relationship (SAR) Analysis: Clustering hits based on their chemical structures can help establish early SAR trends and prioritize chemical series for further investigation.[20][21] Compounds that show a consistent relationship between their structure and activity are more likely to be genuine hits.
-
Purity and Integrity Analysis: The purity and structural integrity of the hit compounds should be verified using techniques like LC-MS and NMR to ensure that the observed activity is not due to impurities.[9][21]
Data Presentation: Example Hit Prioritization Table
| Compound ID | Primary Assay (% Inhibition @ 10µM) | IC50 (µM) | Orthogonal Assay (IC50, µM) | Cytotoxicity (IC50, µM) | Chemical Cluster | Priority |
| Cpd-001 | 85.2 | 0.5 | 0.7 | > 50 | 1 | High |
| Cpd-002 | 78.9 | 1.2 | 1.5 | > 50 | 1 | High |
| Cpd-003 | 65.4 | 8.9 | 10.2 | 45.3 | 2 | Medium |
| Cpd-004 | 92.1 | 0.2 | > 20 | 0.5 | 3 | Low (Cytotoxic) |
| Cpd-005 | 55.8 | 15.6 | 18.3 | > 50 | 1 | Medium |
Conclusion
The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel drug candidates, particularly in the realm of kinase inhibition and oncology. A successful HTS campaign is a multidisciplinary endeavor that requires careful planning, robust assay development, and rigorous data analysis. By following the principles and protocols outlined in this guide, researchers can enhance the efficiency and quality of their screening efforts, ultimately increasing the likelihood of identifying valuable lead compounds for further development.
References
-
High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net. [Link]
-
Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2020). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 12(14), 1303–1321. [Link]
-
Zhang, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1146–1152. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). NCBI. [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). ProQuest. [Link]
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2012). NIH. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). PubMed Central. [Link]
-
Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia. [Link]
-
Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. (2023). Preprints.org. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Drug Discovery World. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). MDPI. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). BellBrook Labs. [Link]
-
Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (2024). AccScience Publishing. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2016). NIH. [Link]
-
Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. (2022). PubMed. [Link]
-
High Throughput Drug Screening. (n.d.). Sygnature Discovery. [Link]
-
Challenges of HTS in early-stage drug discovery. (n.d.). Axxam SpA. [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Publications. [Link]
-
High-Throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. (2014). NIH. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Oxford Academic. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). Taylor & Francis Online. [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2022). PubMed Central. [Link].nih.gov/pmc/articles/PMC9314418/)
Sources
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. marinbio.com [marinbio.com]
- 15. tandfonline.com [tandfonline.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Note: A Multi-Modal Analytical Framework for the Purity Assessment of 5-(4-Chlorophenyl)pyrimidine
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
5-(4-Chlorophenyl)pyrimidine serves as a crucial building block in medicinal chemistry, forming the structural core of numerous compounds under investigation for therapeutic applications. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its chemical purity is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of downstream research and drug development processes. The presence of impurities, even in trace amounts, can lead to misleading biological data, introduce toxicity, or affect the stability and manufacturability of the final product.
This guide provides a comprehensive, multi-modal analytical strategy for the robust purity assessment of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, grounding each protocol in established scientific principles and regulatory expectations. The framework integrates orthogonal techniques—chromatographic, spectroscopic, and thermal—to create a self-validating system for identity, potency, and impurity profiling, aligned with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
Foundational Strategy: An Integrated Analytical Approach
A single analytical technique is insufficient to provide a complete purity profile. An integrated approach using orthogonal methods, each probing different physicochemical properties of the molecule, is essential for a comprehensive assessment. This strategy ensures that a wide range of potential impurities—including starting materials, byproducts, isomers, and degradation products—are detected and quantified.
Caption: Integrated workflow for purity assessment.
Chromatographic Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, separating the main compound from its impurities. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Principle of Method Selection: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile or thermally labile organic compounds like this compound.[4] Separation is achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A stability-indicating method, capable of resolving the main peak from potential degradation products, is crucial.[5] UV detection is suitable due to the presence of a chromophore in the pyrimidine ring system.
Protocol 3.1: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10.0 mg of this compound in 10.0 mL of acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is recommended for resolving a wide range of impurities.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
Table 1: Typical HPLC System Suitability and Purity Data
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (Main Peak) | Report Value | ~15.2 min |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 10000 |
| Purity (Area %) | ≥ 99.5% (for high purity) | 99.8% |
| Individual Impurity | ≤ 0.10% | < 0.05% |
graph HPLC_Workflow { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="Sample Weighing\n& Dissolution"]; B [label="HPLC Injection"]; C [label="C18 Column\nSeparation"]; D [label="UV Detection\n(254 nm)"]; E [label="Data Acquisition\n& Integration"]; F [label="Purity Calculation\n(Area % Report)"]; A -> B -> C -> D -> E -> F;
}
Caption: Standard HPLC purity analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method Selection: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile starting materials.[8] The high resolution of a capillary column combined with the definitive identification provided by a mass spectrometer makes it a powerful tool for impurity profiling.[9]
Protocol 3.2: GC-MS for Volatile Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable high-purity solvent like dichloromethane.
-
Chromatographic Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
Spectroscopic Identity and Structural Confirmation
Spectroscopic methods provide definitive confirmation of the molecular structure and can reveal impurities that co-elute with the main peak in chromatography.
Mass Spectrometry (MS)
Principle of Method Selection: MS is indispensable for confirming the molecular weight of the target compound. For this compound, the presence of a chlorine atom provides a highly characteristic isotopic signature. The natural abundance of chlorine isotopes (35Cl ≈ 75.8%, 37Cl ≈ 24.2%) results in a distinctive M+2 peak with an intensity approximately one-third that of the molecular ion (M) peak, providing strong evidence for the presence of a single chlorine atom.[10][11]
Protocol 4.1: MS for Identity Confirmation
-
Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
Sample Preparation:
-
For LC-MS: Use the eluent from the HPLC analysis.
-
For Direct Infusion: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.
-
-
Analysis: Acquire the mass spectrum in positive ion mode. Observe the molecular ion peak and its isotopic pattern.
Table 2: Expected Mass Spectral Data for C₁₀H₇ClN₂ (MW: 190.63)
| Ion Species | Isotope | Calculated m/z | Expected Relative Intensity |
| [M]⁺ | 35Cl | 190.03 | 100% |
| [M+2]⁺ | 37Cl | 192.03 | ~32% |
| [M+H]⁺ (ESI) | 35Cl | 191.04 | 100% |
| [M+H+2]⁺ (ESI) | 37Cl | 193.04 | ~32% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method Selection: NMR is the most powerful technique for unambiguous structure elucidation.[12][13][14] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and the identification of structurally similar impurities. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination without requiring a reference standard of the analyte itself.[15]
Protocol 4.2: NMR for Structural Elucidation and Purity
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic anhydride).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (e.g., using a DEPT sequence).
-
If necessary, acquire 2D spectra (e.g., COSY, HSQC) to confirm assignments.
-
-
Data Analysis:
-
Structural Confirmation: Assign all proton and carbon signals to the molecular structure. The splitting patterns and chemical shifts should be consistent with the this compound structure.
-
Purity (qNMR): Calculate purity by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrimidine H-2 | ~9.2 | ~158.0 |
| Pyrimidine H-4, H-6 | ~9.0 | ~157.5 |
| Phenyl H-2', H-6' (ortho to Cl) | ~7.8 (d) | ~129.5 |
| Phenyl H-3', H-5' (meta to Cl) | ~7.6 (d) | ~130.0 |
| Pyrimidine C-5 | - | ~125.0 |
| Phenyl C-1' | - | ~134.0 |
| Phenyl C-4' | - | ~133.5 |
| Note: Predicted shifts are estimates and should be confirmed experimentally. |
Thermal Analysis: Assessing Solid-State Purity
Thermal analysis provides valuable information about the solid-state properties of a substance, including its melting point, thermal stability, and the presence of solvates or polymorphic impurities.
Principle of Method Selection: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[16] For a pure crystalline compound, DSC shows a sharp melting endotherm at a specific temperature. Impurities typically cause a depression and broadening of the melting peak, which can be used to estimate purity.[17][18][19] Thermogravimetric Analysis (TGA) measures mass loss upon heating and is used to quantify volatile content, such as residual solvent or water.[20]
Protocol 5.1: DSC and TGA for Thermal Characterization
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., hermetically sealed aluminum for DSC, open ceramic for TGA).
-
DSC Conditions: Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA Conditions: Heat the sample from 25 °C to ~300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Observe any mass loss events and the temperature at which decomposition begins.
-
Method Validation: Ensuring Trustworthy Data
Once an analytical method (particularly the primary HPLC purity method) is developed, it must be validated to ensure it is fit for its intended purpose.[21][22] The validation process provides documented evidence that the method is reliable, accurate, and reproducible. Key validation parameters are defined by the ICH Q2(R2) guideline.[1][23][24]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. uspbpep.com [uspbpep.com]
- 3. usp.org [usp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. testinglab.com [testinglab.com]
- 17. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tainstruments.com [tainstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 21. database.ich.org [database.ich.org]
- 22. intuitionlabs.ai [intuitionlabs.ai]
- 23. youtube.com [youtube.com]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 5-(4-Chlorophenyl)pyrimidine
Introduction: Unveiling the Cytotoxic Potential of a Novel Pyrimidine Analog
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The versatility of the pyrimidine ring allows for structural modifications that can significantly influence its pharmacokinetic and pharmacodynamic profiles, making it a privileged structure in drug discovery.[1] 5-(4-Chlorophenyl)pyrimidine, the subject of this guide, is a synthetic pyrimidine derivative. While specific data on this exact compound is limited, related structures containing the chlorophenyl and pyrimidine moieties have demonstrated biological activity, including potential anticancer properties.[3][4][5][6]
The evaluation of a novel compound's cytotoxicity is a foundational step in the drug discovery pipeline.[7] It provides critical information regarding the concentration-dependent toxicity, informs on potential therapeutic windows, and can offer initial insights into the mechanism of action.[7] This document provides a comprehensive, multi-faceted experimental design for the rigorous evaluation of this compound's cytotoxic effects. The protocols herein are designed to not only quantify cell death but also to begin to elucidate the underlying cellular and molecular mechanisms. We will progress from broad-spectrum viability assays to more specific assays for necrosis and apoptosis, culminating in an investigation of key apoptotic signaling pathways.
PART 1: Foundational Cytotoxicity Assessment
The initial phase of our investigation focuses on establishing a dose-response relationship and determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[7] To achieve a comprehensive understanding, we will employ two distinct assays that measure different hallmarks of cell health: metabolic activity and membrane integrity.
Cell Line Selection: The Biological Context
The choice of cell line is a critical parameter that can significantly influence experimental outcomes.[8][9] For a broad initial screening, a panel of cancer cell lines from different tissue origins is recommended to identify potential tissue-specific sensitivities. Furthermore, the inclusion of a non-cancerous "normal" cell line is crucial for assessing selectivity and potential for off-target toxicity.[8]
Recommended Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
A549 (Lung Carcinoma): A commonly used model for lung cancer research.
-
HCT116 (Colorectal Carcinoma): A model for colon cancer, available in p53 wild-type and null variants, which can be useful for mechanistic studies.
-
L929 (Mouse Fibroblast): An established standard for general cytotoxicity testing.[10]
Experimental Workflow: From Viability to IC50
The overall workflow for the initial cytotoxicity assessment is a multi-day process involving cell culture, compound treatment, and endpoint analysis.
Caption: General workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[11][12] The resulting insoluble formazan product is solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[11][12]
Materials:
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[13][14]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate.[13] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range might be from 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[15]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][14] Read the absorbance at 570 nm using a microplate reader.[11][12] A reference wavelength of 630 nm can be used to subtract background noise.[11]
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[16]
Materials:
-
Cells and compound-treated plates (from a parallel experiment to the MTT assay)
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)
-
Opaque-walled 96-well plates (recommended to minimize background fluorescence)[16]
-
Lysis buffer (usually provided in the kit)
Procedure:
-
Prepare Controls: Set up wells for: no-cell background, vehicle control (untreated cells), and a maximum LDH release control (cells treated with lysis buffer 45 minutes before the assay endpoint).[16]
-
Sample Collection: After the desired incubation period with this compound, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new opaque-walled 96-well plate.
-
Reagent Addition: Add the LDH assay reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (e.g., 560nm excitation, 590nm emission) or absorbance, depending on the kit's detection method.[16]
Data Analysis and Presentation
For both assays, the percentage of cell viability or cytotoxicity is calculated relative to the vehicle-treated control cells.
Calculations:
-
% Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
% Cytotoxicity (LDH): [(Experimental_LDH_release - Spontaneous_LDH_release) / (Maximum_LDH_release - Spontaneous_LDH_release)] * 100
The results should be plotted as a dose-response curve, with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.[18][19] A non-linear regression analysis is then used to determine the IC50 value.[20]
Data Presentation Table:
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | MTT | 48 | [Insert Data] | [Insert Data] |
| A549 | MTT | 48 | [Insert Data] | [Insert Data] |
| HCT116 | MTT | 48 | [Insert Data] | [Insert Data] |
| L929 | MTT | 48 | [Insert Data] | [Insert Data] |
| MCF-7 | LDH | 48 | [Insert Data] | [Insert Data] |
| A549 | LDH | 48 | [Insert Data] | [Insert Data] |
| HCT116 | LDH | 48 | [Insert Data] | [Insert Data] |
| L929 | LDH | 48 | [Insert Data] | [Insert Data] |
PART 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the mode of cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these pathways is crucial for understanding the compound's mechanism of action.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis vs. Necrosis
This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Materials:
-
6-well sterile plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include vehicle-treated and positive control (e.g., Staurosporine) wells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 4: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[21] Caspase-3 and -7 are key executioner caspases. This assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.
Materials:
-
White or black opaque 96-well plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment: Seed cells in an opaque 96-well plate and treat with this compound as described for the Annexin V/PI assay.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours, as per the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Presentation Table:
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] | 1.0 |
| This compound (0.5 x IC50) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (1 x IC50) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (2 x IC50) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Staurosporine (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
PART 3: Investigating Apoptotic Signaling Pathways
If the preceding assays indicate that this compound induces apoptosis, further investigation into the upstream signaling pathways is warranted. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to apoptosis.[21][22] The intrinsic pathway is regulated by the Bcl-2 family of proteins.[23][24][25]
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Western Blot Analysis of Bcl-2 Family Proteins
Western blotting can be used to assess the expression levels of key pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[23] A shift in the ratio of these proteins can indicate the involvement of the intrinsic pathway.
Protocol Outline:
-
Treat cells with this compound at IC50 concentrations for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Bax, Bak, Bcl-2, and Bcl-xL, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This comprehensive guide outlines a robust experimental strategy for the cytotoxic evaluation of this compound. By systematically progressing from broad viability screening to specific mechanistic assays, researchers can gain a detailed understanding of the compound's biological activity. The data generated from these protocols will be invaluable for making informed decisions regarding the further development of this and other novel pyrimidine analogs as potential therapeutic agents. Future studies could delve deeper into the specific molecular targets of this compound, its effects on the cell cycle, and its efficacy in in vivo models.
References
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Krebs, A., et al. (2020). Determination of benchmark concentrations and their statistical uncertainty for cytotoxicity test data and functional in vitro assays. ALTEX - Alternatives to animal experimentation, 37(1), 155–163. [Link]
-
MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development. [Link]
-
PubMed. (n.d.). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]
-
ResearchGate. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
-
ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). DOSE-RESPONSE RELATIONSHIPS IN TOXICOLOGY. [Link]
-
Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. [Link]
-
Taylor & Francis Online. (n.d.). Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. [Link]
-
National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. [Link]
-
Taylor & Francis. (n.d.). Pyrimidine analogue – Knowledge and References. [Link]
-
Mayo Clinic Research. (n.d.). Apoptosis and the Response to Anti-Cancer Drugs. [Link]
-
ToxTutor. (n.d.). The dose-response relationship. [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
-
Reddit. (2024). Which Statistical Test for Cytotoxicity Analysis with Multiple Concentrations: T-Test or ANOVA with Post Hoc?. [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Medium. (n.d.). Statistical Analysis: MTT-assay (cell viability test). [Link]
-
Utrecht University Student Theses Repository. (n.d.). Assessing dose metrics in in vitro cell assays to improve in vitro in vivo. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
PubMed. (n.d.). Pyrimidine Nucleoside Analogs in Cancer Treatment. [Link]
-
Wikipedia. (n.d.). Apoptosis. [Link]
-
National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
-
Wikipedia. (n.d.). Bcl-2 family. [Link]
-
Frontiers. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. [Link]
-
PubMed. (n.d.). Apoptosis induced by anticancer drugs. [Link]
-
YouTube. (2020). Dose Response Analysis in Toxicology. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine. [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. [Link]
-
ResearchGate. (2018). Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.johner-institute.com [blog.johner-institute.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 18. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 19. youtube.com [youtube.com]
- 20. Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mayo.edu [mayo.edu]
- 22. Apoptosis - Wikipedia [en.wikipedia.org]
- 23. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 25. Bcl-2 family - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In Vivo Formulation of 5-(4-Chlorophenyl)pyrimidine
Introduction: The Formulation Challenge
5-(4-Chlorophenyl)pyrimidine and its derivatives are a class of heterocyclic compounds with demonstrated potential in medicinal chemistry, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] A critical step in the preclinical development of these promising molecules is the assessment of their efficacy and safety in in vivo models. However, the molecular structure of this compound, characterized by a halogenated aromatic ring, suggests high lipophilicity and, consequently, poor aqueous solubility. Studies on structurally related pyrimidine derivatives have confirmed that the presence of a 4-chloro phenyl group can significantly decrease solubility.[4]
This inherent low water solubility poses a significant hurdle for in vivo research, as it can lead to erratic absorption, low bioavailability, and unreliable dose-exposure relationships, ultimately compromising the quality of pharmacokinetic (PK) and pharmacodynamic (PD) data.[5] The use of a suboptimal formulation in early animal studies can lead to an underestimation of a compound's toxicity or an overestimation of the required therapeutic dose.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for preclinical in vivo studies. It outlines key pre-formulation assessments and provides detailed, step-by-step protocols for developing common and effective vehicle systems, including co-solvent solutions and aqueous suspensions. The objective is to enable the rational selection and preparation of a robust formulation that ensures consistent and reproducible compound delivery.
Pre-formulation Assessment: Characterizing the Molecule
Before selecting a formulation strategy, a thorough understanding of the compound's physicochemical properties is essential.[6] This initial characterization provides the data needed to guide the development of a "fit-for-purpose" vehicle tailored to the specific dose, route of administration, and study duration.
Table 1: Key Physicochemical Parameters for Formulation Development
| Parameter | Experimental Method | Rationale & Implication |
| Aqueous Solubility | Shake-flask method in water and relevant buffers (e.g., pH 2.0, 6.8, 7.4) | Determines the intrinsic water solubility. Low solubility (<10 µg/mL) confirms the need for enabling formulations. pH dependency indicates if pH adjustment is a viable strategy.[7] |
| Solubility in Vehicles | Shake-flask method in common preclinical vehicles (e.g., PEG 400, Propylene Glycol, Corn Oil, Tween® 80) | Identifies potential co-solvents, surfactants, or lipids that can be used to create solution or lipid-based formulations.[8] |
| Lipophilicity (LogP/LogD) | HPLC-based or shake-flask method | A high LogP (typically >3) is correlated with low aqueous solubility. A calculated XLogP3 of 4.2 for a similar structure suggests high lipophilicity.[9] |
| pKa | Potentiometric titration or UV-spectrophotometry | Determines the ionization state of the molecule at different pH values. Essential for deciding if pH adjustment can be used to increase solubility. |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | A high melting point often correlates with low solubility due to strong crystal lattice energy.[5] |
| Solid-State Form | X-Ray Powder Diffraction (XRPD), Microscopy | Identifies if the compound is crystalline or amorphous. The crystalline form is generally less soluble but more stable. |
Formulation Strategy Selection Workflow
The choice of formulation is primarily dictated by the required dose and the route of administration. For early-stage discovery studies, the simplest possible formulation that provides adequate exposure is preferred to minimize the confounding effects of excipients.[6] The following workflow provides a logical decision-making process for selecting an appropriate formulation strategy.
Caption: Formulation selection workflow for this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for preparing two common types of formulations for preclinical studies. Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a Co-Solvent Based Solution
This approach is ideal for achieving complete solubilization of the test compound and is suitable for both intravenous (IV) and oral (PO) administration, provided the chosen excipients are safe for the intended route.[6] A solution ensures dose uniformity and is the preferred dosage form for initial PK studies.[6]
Objective: To prepare a clear, stable solution of this compound for in vivo administration.
Materials:
-
This compound
-
Selected co-solvent(s) and vehicle components (See Table 2)
-
Sterile, pyrogen-free saline or Water for Injection (WFI)
-
Glass vials or tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Calibrated pipettes
-
Analytical balance
-
Syringe filters (0.22 µm, ensure compatibility with solvents) for sterile filtration
Table 2: Common Co-Solvent Vehicles for Preclinical Studies
| Composition (v/v/v) | Common Name | Route | Notes |
| 10% DMSO / 40% PEG 400 / 50% Saline | D-P-S Vehicle | IV, PO | A widely used vehicle for poorly soluble compounds. DMSO enhances solubility; PEG 400 is a safe co-solvent. |
| 20% PEG 400 / 80% Saline | PEG/Saline | IV, PO | A simpler system if sufficient solubility is achieved. Lower potential for vehicle-related toxicity than DMSO-containing vehicles. |
| 5% Tween® 80 / 95% Saline | Surfactant Solution | IV, PO | Tween® 80 is a surfactant that can increase solubility and improve wetting.[10] |
| 30% Propylene Glycol / 5% Dextrose in Water | PG/D5W | IV, PO | Propylene glycol is another common co-solvent.[10] |
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed for the study, including overage. Calculate the mass of this compound and the volume of each excipient required to achieve the target concentration (e.g., 1 mg/mL).
-
Weigh Compound: Accurately weigh the required mass of this compound and place it into a clean, dry glass vial.
-
Add Organic Co-solvents: Using a calibrated pipette, add the organic, non-aqueous components of the vehicle first (e.g., DMSO, PEG 400). For the D-P-S vehicle, add the DMSO first, followed by the PEG 400.
-
Promote Dissolution: Vortex the mixture vigorously for 2-5 minutes until the compound is fully dissolved. A brief sonication in a bath sonicator can aid dissolution if needed. Visually inspect the solution against a light and dark background to ensure no solid particles remain.
-
Add Aqueous Component: Once the compound is fully dissolved in the organic phase, slowly add the aqueous component (e.g., saline) dropwise while continuously vortexing. Adding the aqueous phase too quickly can cause the compound to precipitate out of solution (a phenomenon known as "crashing out").
-
Final Mixing: Once all components are added, vortex the final solution for an additional 1-2 minutes to ensure homogeneity.
-
Sterile Filtration (for IV administration): If the formulation is intended for parenteral (e.g., IV) administration, it must be sterilized. Draw the solution into a syringe and pass it through a 0.22 µm syringe filter into a sterile final container.[8]
-
Quality Control & Stability:
-
Visual Inspection: The final formulation should be a clear, particle-free solution.
-
Pre-Dosing Check: Before each use, visually inspect the solution for any signs of precipitation or crystallization.
-
Stability: For preclinical studies, it is highly recommended to prepare formulations fresh daily.[6] If storage is required, conduct a short-term stability test by storing an aliquot under the intended conditions (e.g., 4°C) and visually inspecting it before use.
-
Protocol 2: Preparation of a Carboxymethylcellulose (CMC)-Based Suspension for Oral Gavage
When the required dose is too high to be dissolved in a tolerable volume of a co-solvent system, a suspension is the most common alternative for oral administration.[6] A suspension is a dispersion of fine, solid drug particles in a liquid vehicle. The use of a suspending agent, like sodium carboxymethylcellulose (Na-CMC), increases the viscosity of the vehicle, which slows sedimentation and ensures more uniform dosing.[11]
Objective: To prepare a homogenous, re-suspendable formulation of this compound for oral gavage.
Materials:
-
This compound
-
Sodium carboxymethylcellulose (Na-CMC, low or medium viscosity)
-
Purified water or Water for Injection (WFI)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Weighing balance and spatulas
-
Graduated cylinders and beakers
Procedure:
Caption: Step-by-step workflow for preparing an aqueous suspension.
-
Vehicle Preparation (0.5% w/v Na-CMC):
-
Calculate the required volume of the vehicle. For every 100 mL of water, weigh out 0.5 g of Na-CMC.
-
Add the water to a beaker with a magnetic stir bar and begin stirring at a moderate speed to create a vortex.
-
Slowly sprinkle the Na-CMC powder into the vortex. Adding it too quickly will cause clumping.[10]
-
Continue stirring until the Na-CMC is fully dissolved and the solution becomes clear and viscous. This may take several hours. It is often convenient to prepare the vehicle the day before it is needed.
-
-
Compound Preparation:
-
Accurately weigh the required amount of this compound.
-
If the particles are large or aggregated, gently grind the compound to a fine, uniform powder using a clean mortar and pestle. This increases the surface area and aids in creating a stable suspension.
-
-
Suspension Formulation:
-
Place the weighed powder into a glass beaker or mortar.
-
Levigation: Add a small amount of the prepared CMC vehicle (just enough to wet the powder) to the compound. Mix with a spatula or the pestle to form a smooth, uniform paste.[10] This critical step ensures that individual drug particles are wetted and helps prevent clumping.
-
Dilution: Gradually add the remaining CMC vehicle to the paste in small portions while continuously stirring.
-
Homogenization: Once all the vehicle has been added, stir the suspension with a magnetic stirrer for at least 30-60 minutes to ensure uniform distribution of the drug particles.
-
-
Quality Control & Dosing:
-
Visual Inspection: The final formulation should be a uniform, opaque suspension. Check for any large clumps or particles that have not been properly dispersed.
-
Homogeneity Before Dosing: Suspensions will settle over time. It is essential to re-homogenize the suspension by stirring or vortexing immediately before withdrawing each dose to ensure the correct amount of drug is administered to each animal.[11]
-
Stability: All suspensions should be prepared fresh daily. Do not store and reuse suspensions, as particle aggregation and settling can lead to inaccurate dosing.[6]
-
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a formulation that ensures consistent and reliable drug delivery. Due to its anticipated poor aqueous solubility, simple aqueous vehicles are unlikely to be suitable for most studies. A systematic approach, beginning with fundamental pre-formulation characterization, is crucial for making an informed choice between formulation strategies.
For lower doses, co-solvent-based solutions offer the advantage of dose uniformity and are suitable for multiple administration routes. For higher-dose oral studies, aqueous suspensions prepared with a suspending agent like Na-CMC are a robust and widely accepted method. By following the detailed protocols and quality control checks outlined in this guide, researchers can develop fit-for-purpose formulations, thereby enhancing the reproducibility and reliability of their in vivo experimental results and enabling a more accurate assessment of the therapeutic potential of this compound.
References
-
G-Form Ltd. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Available at: [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
-
Abdel-Aziz, A. A. M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health. Available at: [Link]
-
Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. Available at: [Link]
-
Prasad, C. S., et al. (2022). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. Available at: [Link]
-
Abdel-Aziz, A. A. M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. Available at: [Link]
-
Baluja, S., & Bhatt, M. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1][5][12]triazolo[1,5-a]pyrimidine. PubChem. Available at: [Link]
-
Al-Dies, A. M., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health. Available at: [Link]
-
Shete, A., et al. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. National Institutes of Health. Available at: [Link]
-
MySkinRecipes. This compound-2-thiol. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Injectable Suspensions: Tools and Methods Bridging The In Vivo and In Vitro Gap. FDA. Available at: [Link]
-
Hagedorn, M., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health. Available at: [Link]
-
Uivarosi, V., et al. (2016). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. ResearchGate. Available at: [Link]
-
Dalvi, S. V., & Dave, R. N. (2010). Preparation of stable aqueous suspension of a hydrophobic drug with polymers. ResearchGate. Available at: [Link]
-
Lindhardt, A. T., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
-
Lavan, M. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
Altasciences. (2022). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]
-
Patel, J., & Agrawal, R. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health. Available at: [Link]
-
Chaudhary, A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). PubChem. Available at: [Link]
-
ChemSynthesis. 2-(4-chlorophenyl)[6][12]thiazolo[5,4-d]pyrimidine-5,7-diamine. Available at: [Link]
-
Ghorab, M. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
-
Gad Consulting Services. Vehicles for Animal Studies. Available at: [Link]
-
Patel, P., & Serajuddin, A. T. M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
van der Lee, A. (2016). Controlling the Stability of Medicinal Suspensions. American Pharmaceutical Review. Available at: [Link]
-
Pharmaceutical Technology. (2001). Improving the stability of a suspension. Available at: [Link]
-
Johansson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]
Sources
- 1. Buy 5-(2-Chlorophenyl)pyrimidin-4-amine | 56239-12-4 [smolecule.com]
- 2. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. future4200.com [future4200.com]
- 6. admescope.com [admescope.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. altasciences.com [altasciences.com]
- 9. 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine | C18H17ClN4O | CID 2948210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)pyrimidine
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction for the synthesis of 5-(4-chlorophenyl)pyrimidine is resulting in a low yield. What are the most likely causes?
A1: Low yields in this specific Suzuki-Miyaura coupling are often attributable to several key factors:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. The electron-deficient nature of the pyrimidine ring and the potential for catalyst inhibition by nitrogen-containing substrates necessitate a carefully selected catalyst system.[1][2]
-
Ineffective Base: The base plays a crucial role in the catalytic cycle, including the formation of the active palladium complex and the activation of the organoboron reagent.[3] An inappropriate base can lead to slow reaction rates or decomposition of starting materials.
-
Poor Quality of Reagents: The purity of the starting materials, particularly 5-bromopyrimidine and 4-chlorophenylboronic acid, is paramount. Impurities can interfere with the catalytic cycle and lead to the formation of byproducts.
-
Improper Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters that must be optimized for this specific transformation.
Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions, and how can I minimize them?
A2: The most common side reactions in the Suzuki-Miyaura coupling for this synthesis include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the pyrimidine halide can occur, leading to biphenyl or bipyrimidine byproducts, respectively. This is often exacerbated by high temperatures or an inappropriate catalyst system.
-
Protodeboronation: The cleavage of the carbon-boron bond of the 4-chlorophenylboronic acid by residual water or protic solvents can lead to the formation of chlorobenzene.[4][5]
-
Dehalogenation: The reduction of 5-bromopyrimidine to pyrimidine can occur, particularly in the presence of certain catalysts and bases.
To minimize these side reactions, consider the following:
-
Use a well-defined palladium catalyst and an appropriate ligand to promote the desired cross-coupling pathway.
-
Ensure your reagents and solvents are dry, and consider using anhydrous conditions if protodeboronation is a significant issue.
-
Optimize the reaction temperature and time to favor the cross-coupling reaction over side reactions.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, question-and-answer-style approach to troubleshooting specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Conversion of Starting Materials
Q: I'm seeing a lot of unreacted 5-bromopyrimidine and/or 4-chlorophenylboronic acid in my crude product. How can I drive the reaction to completion?
A: Incomplete conversion is a common hurdle. Here's a systematic approach to addressing it:
1. Catalyst and Ligand Selection:
-
Rationale: The electronic and steric properties of the phosphine ligand are crucial for efficient catalysis, especially with heteroaryl halides.[6] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[1][7]
-
Troubleshooting:
-
If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system.
-
Catalyst systems based on Buchwald's dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are known to be highly effective for coupling challenging substrates like heteroaryl chlorides.[1][7]
-
N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[8]
-
2. Base Optimization:
-
Rationale: The choice of base can significantly impact the reaction rate and yield. The base is involved in the transmetalation step of the catalytic cycle.[3]
-
Troubleshooting:
-
While common bases like K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to achieve higher yields, particularly with less reactive substrates.[9][10]
-
The use of an appropriate amount of water with inorganic bases can be beneficial for dissolving the base and activating the boronic acid.[11]
-
3. Solvent Effects:
-
Rationale: The solvent influences the solubility of the reagents and the stability of the catalytic species.[12]
-
Troubleshooting:
-
Commonly used solvents for Suzuki couplings include toluene, THF, dioxane, and DMF.[3][11]
-
A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base and boronic acid.[11]
-
If you are experiencing issues with reagent stability, consider screening alternative, environmentally friendly solvents like isopropyl acetate (i-PrOAc) or methyl t-butyl ether (MTBE).[8]
-
4. Temperature and Reaction Time:
-
Rationale: As with most chemical reactions, temperature plays a critical role. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials.
-
Troubleshooting:
-
If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 70-80 °C) may be beneficial.[9]
-
Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation.
-
Issue 2: Significant Homocoupling of 4-Chlorophenylboronic Acid
Q: My crude product is contaminated with a significant amount of 4,4'-dichlorobiphenyl. How can I suppress this side reaction?
A: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen and certain palladium species.
1. Degassing:
-
Rationale: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Troubleshooting:
-
Thoroughly degas your reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the catalyst.[10]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
2. Catalyst Choice:
-
Rationale: The choice of palladium precursor and ligand can influence the propensity for homocoupling.
-
Troubleshooting:
-
Using a pre-catalyst or a well-defined palladium(0) source can sometimes minimize homocoupling compared to in-situ reduction of a palladium(II) salt.
-
3. Stoichiometry:
-
Rationale: Using a slight excess of the boronic acid is common practice, but a large excess can increase the likelihood of homocoupling.
-
Troubleshooting:
-
Start with a 1.1 to 1.2 molar equivalent of the boronic acid relative to the 5-bromopyrimidine.
-
Issue 3: Difficulty in Product Purification
Q: My final product is difficult to purify, and I'm losing a significant amount of material during chromatography. What are some alternative purification strategies?
A: Purifying this compound can be challenging due to the presence of structurally similar byproducts.
1. Recrystallization:
-
Rationale: If the crude product is a solid, recrystallization can be a highly effective method for purification, often providing a product of high purity.
-
Troubleshooting:
-
Screen various solvents and solvent mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, and toluene.
-
2. Acid-Base Extraction:
-
Rationale: The pyrimidine ring has basic nitrogen atoms, which can be protonated under acidic conditions. This property can be exploited for purification.
-
Troubleshooting:
-
Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product should move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.
-
3. Optimized Chromatography:
-
Rationale: While challenging, chromatography can be effective with careful optimization.
-
Troubleshooting:
-
Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.
-
Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
-
III. Experimental Protocols and Data
Optimized Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for the synthesis of this compound, which can be further optimized based on your specific experimental setup and observations.
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
4-Chlorophenylboronic acid (1.2 eq)[13]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine and 4-chlorophenylboronic acid.
-
Add toluene and water (e.g., a 4:1 ratio of toluene to water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
In a separate vial, weigh out Pd(OAc)₂ and SPhos and add them to the reaction flask under a positive pressure of inert gas.
-
Add K₃PO₄ to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes the typical effects of key reaction parameters on the yield of this compound. This data is compiled from literature reports and general knowledge of Suzuki-Miyaura couplings.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | 60-75 | Pd(OAc)₂/SPhos | 85-95 | Bulky, electron-rich ligands enhance catalytic activity.[1][7] |
| Base | K₂CO₃ | 65-80 | K₃PO₄ | 80-95 | Stronger bases can accelerate the transmetalation step.[9] |
| Solvent | Toluene/H₂O | 70-85 | Dioxane/H₂O | 75-90 | Solvent choice affects solubility and catalyst stability.[3][11] |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
V. References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-yl Sulfonates with Nucleophiles in Polyethylene Glycol 400 | Semantic Scholar. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed. Available at: [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. Available at: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Available at: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1994646
-
Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions - Organic Chemistry Portal. Available at: [Link]
-
Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Available at: [Link]
-
Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling - ACS Publications. Available at: [Link]
-
Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling - Sci-Hub. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/34756121/
-
CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents. Available at:
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Case Study: Solvent Selection for a Suzuki Reaction - Catalysis Consulting. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. Available at: [Link]
-
110054642 Preparation method of 4-chlorophenylboronic acid - WIPO Patentscope. Available at: [Link]
-
4-chlorophenylboric acid - 1679-18-1 - Structure, Synthesis, Properties. Available at: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
This compound-2-thiol - MySkinRecipes. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
overcoming solubility issues of 5-(4-Chlorophenyl)pyrimidine in vitro
Beginning Information Gathering
I'm currently engaged in extensive Google searches to compile data on the physicochemical properties of 5-(4-Chlorophenyl)pyrimidine. I'm focusing on its solubility characteristics in diverse solvents, both predicted and experimentally derived, while also seeking established methods and relevant information.
Developing A Support Guide
I'm now shifting gears to structure a technical support guide. I will use a question-and-answer format to address solubility issues, backed by scientific principles and step-by-step solutions. I'm planning tables for quantitative data and Graphviz diagrams for workflows and decision-making. I will ensure proper citations.
Starting Detailed Data Mining
I'm presently focusing on Google searches to understand the physicochemical characteristics of this compound. I'm prioritizing experimentally determined and predicted solubility across solvents. I'm also looking for established solubility enhancement methods and related literature, including any specifically focused on similar compound behavior.
Technical Support Center: Troubleshooting Unexpected Results in 5-(4-Chlorophenyl)pyrimidine Bioassays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-chlorophenyl)pyrimidine and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered questions during bioassays. Our approach is rooted in explaining the causal mechanisms behind experimental observations to empower you to design robust, self-validating experiments.
Section 1: Foundational Troubleshooting - Compound Integrity and Behavior
Before troubleshooting a specific assay, it is critical to rule out issues with the compound itself. Inconsistent results often originate from fundamental physicochemical properties of the test article.
Question: My dose-response curve is inconsistent or non-existent across repeat experiments. Where should I start?
Answer: The first step is to verify the integrity and behavior of your this compound compound in the assay medium. Poor solubility is a primary culprit for non-reproducible data with heterocyclic small molecules.
-
Causality & Expertise: Many pyrimidine-based compounds are highly lipophilic and have poor aqueous solubility.[1] If the compound precipitates in your assay buffer or cell culture medium, the effective concentration available to the target is unknown and will vary between experiments. This can lead to artificially low potency or a complete loss of activity.
-
Troubleshooting Protocol: Solubility Assessment
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Sonicate gently if necessary.
-
Working Dilutions: Prepare a serial dilution of your compound in the final assay buffer or cell culture medium, mimicking the concentrations used in your experiment.
-
Visual Inspection: Incubate the dilutions under the same conditions as your assay (e.g., 37°C, 5% CO₂). After a short incubation (15-30 minutes) and after the full assay duration, visually inspect each dilution for signs of precipitation (cloudiness, crystals). Check under a microscope for micro-precipitates.
-
Quantitative Measurement (Optional but Recommended): For a more rigorous assessment, centrifuge the dilutions and measure the concentration of the compound in the supernatant using HPLC-UV. This will determine the kinetic solubility limit in your specific assay medium.[2]
-
-
Solution Pathway:
Caption: Initial troubleshooting workflow for inconsistent bioassay results.
Section 2: Troubleshooting Kinase Assays
The pyrimidine scaffold is a privileged structure for targeting the ATP-binding site of kinases.[3] Unexpected results in kinase inhibition assays are common and require systematic investigation.
Question: My this compound derivative shows weak or no inhibition of its intended kinase target in my biochemical assay. What are the likely causes?
Answer: Assuming compound solubility is confirmed, weak or no activity can stem from several factors related to the assay conditions and the specific kinase's properties.
-
Expertise & Causality: Kinase assays are highly sensitive to the concentration of ATP.[4] If you are testing an ATP-competitive inhibitor, using a high concentration of ATP in the assay will create a competitive disadvantage for your compound, leading to an artificially high IC50 value.[5] Furthermore, the specific conformation of the kinase and its autophosphorylation status can dramatically affect inhibitor binding.[5]
-
Troubleshooting Steps & Solutions:
| Potential Cause | Explanation | Recommended Action & Rationale |
| High ATP Concentration | The inhibitor must compete with ATP for the binding site. High ATP levels require higher inhibitor concentrations for effective competition. | Action: Run the assay at an ATP concentration equal to or below the Michaelis-Menten constant (Km) for the specific kinase.[5] Rationale: This ensures that the assay is sensitive enough to detect competitive inhibitors. |
| Inactive Kinase Enzyme | The recombinant kinase may have low activity due to improper folding, aggregation, or degradation. | Action: Verify the activity of your kinase batch using a known potent inhibitor as a positive control. Run an enzyme titration to determine the optimal concentration for a linear reaction rate. |
| Inappropriate Substrate | The chosen peptide or protein substrate may not be optimal for the kinase, leading to a low signal-to-background ratio that masks inhibition. | Action: Consult literature for validated substrates for your kinase of interest. If possible, test multiple substrates to find one that gives a robust signal. |
| Assay Technology Interference | Luminescence-based assays (e.g., Kinase-Glo®) measure remaining ATP.[6] If your compound inhibits luciferase, it will appear as a false positive (a kinase inhibitor). Conversely, if it degrades ATP, it could mask true inhibition. | Action: Run a counter-screen without the kinase enzyme to check for direct effects of your compound on the detection reagents (e.g., luciferase). |
Question: I'm seeing high variability or "hitching" in my kinase assay data points. Why?
Answer: High variability can be linked to compound aggregation or issues with assay timing.
-
Expertise & Causality: At high concentrations, some small molecules form colloidal aggregates that can non-specifically sequester and inhibit enzymes, leading to erratic results.[7] This is a well-known mechanism of assay interference. From a procedural standpoint, if kinase reactions are not stopped consistently across the plate, variability in product formation will be high, especially for fast-acting enzymes.
-
Diagnostic Workflow:
Caption: Decision tree for diagnosing high variability in kinase assays.
Section 3: Troubleshooting Cell-Based Viability & Cytotoxicity Assays
After confirming activity in a biochemical assay, the next step is typically a cell-based assay. These assays introduce new layers of complexity, including cell permeability, metabolism, and potential for assay artifacts.
Question: My compound is potent in a biochemical kinase assay but shows no effect on the viability of cancer cells that depend on that kinase. What's happening?
Answer: This is a classic efficacy disconnect. The issue lies in the transition from a simplified biochemical system to a complex cellular environment.
-
Causality & Expertise: Several factors could be at play:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound might be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
Cellular ATP Levels: Intracellular ATP concentrations are typically in the millimolar range, much higher than the Km values used in biochemical assays.[4] This creates a highly competitive environment that can render a moderately potent inhibitor ineffective.
-
Pathway Redundancy: The cancer cell line may have redundant signaling pathways that compensate for the inhibition of the primary target.[8]
-
-
Troubleshooting Strategy:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a target-specific phosphorylation marker (via Western Blot or ELISA) to confirm that your compound is binding to its target inside the cell and inhibiting its activity.
-
Assess Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.
-
Test in Efflux Pump Deficient Cells: Compare cytotoxicity in standard cell lines versus those engineered to lack specific efflux pumps.
-
Question: My this compound derivative shows potent cytotoxicity in an MTT assay, but this result is not replicated with other viability assays (e.g., CellTiter-Glo®, RealTime-Glo™). Why the discrepancy?
Answer: This strongly suggests your compound is interfering with the MTT assay chemistry.
-
Causality & Expertise: The MTT assay relies on cellular mitochondrial reductases to convert a yellow tetrazolium salt (MTT) into a purple formazan product.[9] Compounds that are chemically reducing can perform this conversion non-enzymatically, leading to a false signal of high cell viability.[10] Conversely, compounds that inhibit mitochondrial function without killing the cell can show false cytotoxicity. It is crucial to use orthogonal assays to confirm viability results.[10]
-
Protocol: Confirming Assay Interference
-
Setup: Use a 96-well plate.
-
Conditions: Add your compound at various concentrations to wells containing only cell culture medium (no cells).
-
Reagents: Add the MTT reagent and incubate for the standard time.
-
Readout: Add the solubilizing agent and read the absorbance.
-
Interpretation: If you observe a color change in the cell-free wells, your compound is directly reducing the MTT reagent, producing a false positive signal.[10][11]
-
Section 4: Investigating Off-Target Effects
Due to the conserved nature of ATP-binding sites, kinase inhibitors are rarely monospecific.[12][13] Unexpected phenotypes in cellular assays often point to off-target activity.
Question: My compound induces a cellular phenotype (e.g., cell cycle arrest at G2/M) that is not consistent with inhibiting its primary kinase target. How do I investigate this?
Answer: An unexpected phenotype is a valuable clue. A G2/M arrest, for example, is characteristic of agents that interfere with microtubule dynamics.[14] Some 5-(4-chlorophenyl)furan derivatives (a related scaffold) are known tubulin polymerization inhibitors.[14][15]
-
Recommended Actions:
-
Kinome Profiling: Screen your compound against a broad panel of kinases (e.g., >300 kinases) to identify other potent targets.[12] This can reveal unexpected off-target kinases that may be responsible for the observed phenotype.
-
Phenotypic-Based Screens: Test your compound in assays for common off-target mechanisms. For a G2/M arrest phenotype, a tubulin polymerization assay would be a logical first step.
-
hERG Channel Inhibition: A critical safety-related off-target effect for many small molecules is the inhibition of the hERG potassium channel, which can lead to fatal cardiac arrhythmias.[16][17] It is standard practice in drug development to test for hERG liability, often using automated patch-clamp systems.[18][19]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting concentration range for screening a novel this compound derivative?
-
A1: For initial single-point screens, 10 µM is a standard concentration. For dose-response curves, a top concentration of 10-50 µM followed by a 10-point, 3-fold serial dilution is a common starting point. Always check for solubility at your top concentration.
-
-
Q2: How should I prepare my compound stock and what is the maximum final DMSO concentration I should use?
-
A2: Prepare a 10-50 mM stock in 100% cell culture-grade DMSO. Store at -20°C or -80°C, protected from light. The final concentration of DMSO in your assay should ideally be ≤0.5% to avoid solvent-induced artifacts. For sensitive cell lines, aim for ≤0.1%.
-
-
Q3: My compound seems to be cytostatic (inhibits proliferation) rather than cytotoxic (kills cells). How can I differentiate these effects?
-
A3: Combine a metabolic activity/viability assay (like CellTiter-Glo®) with a cytotoxicity assay that measures membrane integrity (like LDH release or a fluorescent dye exclusion assay).[20] A cytostatic compound will cause the viability signal to plateau over time, while a cytotoxic compound will cause it to decrease and the cytotoxicity signal to increase.
-
Appendix: Key Experimental Protocols
Protocol 1: General MTT Cell Viability Assay
This protocol assesses cell viability based on the enzymatic reduction of MTT by mitochondrial dehydrogenases in living cells.[9]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your this compound compound. Add the desired final concentrations to the wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blanks.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
References
-
Aswinanand, B., Palani, K. N., Santhanam, S. D., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Akbar, M. R., & Taha, H. E. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1785-1804. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1785-1804. [Link]
-
Rani, S., et al. (2023). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Archiv der Pharmazie. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
El-Mekabaty, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
National Center for Biotechnology Information. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. PMC. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
El-Gazzar, M. G., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
-
Usiena air. (2023). Inhibitors of UHRF1 base flipping activity showing cytotoxicity against cancer cells. [Link]
-
Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. [Link]
-
Di Mauro, G., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]
-
Liu, Z., et al. (2023). Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2011). Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. [Link]
-
National Center for Biotechnology Information. (2022). 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development. PMC. [Link]
-
Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
El-Borai, M. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3589. [Link]
-
National Institutes of Health. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
-
Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(8), 1638-1647. [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]
-
National Institutes of Health. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. [Link]
-
Wölfel, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
ResearchGate. (2025). Interference in MTT cell viability assay in activated macrophage cell line. [Link]
-
Edwards, J. P., et al. (2009). Identification and optimisation of a novel series of pyrimidine based cyclooxygenase-2 (COX-2) inhibitors. Utilisation of a biotransformation approach. Bioorganic & Medicinal Chemistry Letters, 19(15), 4330-4335. [Link]
-
MDPI. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]
-
Creative Biolabs. (n.d.). hERG Screening. [Link]
-
Al-Ostath, R. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6625. [Link]
-
Verhaeghe, T., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Chem Help ASAP. (2023). hERG channel inhibition & cardiotoxicity. YouTube. [Link]
-
Journal of the American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]
-
LabRoots. (2019). Standardization of Cell Viability Assays in Primary Cells as a Prerequisite... YouTube. [Link]oT5aQ)
Sources
- 1. Identification and optimisation of a novel series of pyrimidine based cyclooxygenase-2 (COX-2) inhibitors. Utilisation of a biotransformation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of 5-(4-Chlorophenyl)pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthesis, which is often accomplished via a Suzuki-Miyaura cross-coupling reaction. Pyrimidine derivatives are significant scaffolds in medicinal chemistry, and robust synthetic protocols are essential for advancing drug discovery programs.[1][2] This guide is structured in a question-and-answer format to directly address common challenges encountered during this synthesis.
I. Reaction Overview: The Suzuki-Miyaura Coupling Pathway
The synthesis of this compound typically involves the palladium-catalyzed cross-coupling of a 5-halopyrimidine (commonly 5-bromopyrimidine) with 4-chlorophenylboronic acid.[3] The Suzuki-Miyaura reaction is favored for its mild conditions and tolerance of various functional groups.[4]
The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below. A firm grasp of these steps is crucial for effective troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most common approach is the Suzuki-Miyaura cross-coupling reaction. For this, you will need:
-
Aryl Halide: 5-Bromopyrimidine is a highly effective and commercially available starting material.[3] The carbon-bromine bond is sufficiently reactive for palladium-catalyzed coupling.[1][5] While 5-chloropyrimidine could be used, it is generally less reactive and may require more specialized and often more expensive catalyst systems to achieve good yields.[6]
-
Boronic Acid: 4-Chlorophenylboronic acid is the standard coupling partner. Alternatively, its boronate esters (e.g., pinacol esters) can be used, which may offer improved stability.[4]
Q2: Which palladium catalyst should I choose for this reaction?
A2: The choice of catalyst is critical for a successful reaction.[6]
-
For routine synthesis: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for this type of coupling, often at a loading of 1-5 mol%.[7][8]
-
For challenging substrates or lower reaction temperatures: More advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can enhance catalytic activity.[6] Pd(dppf)Cl₂ is another robust catalyst to consider.
Q3: What is the role of the base, and which one should I use?
A3: The base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[4][9]
-
Common choices: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[1][7]
-
Selection criteria: K₃PO₄ is a stronger base and is often effective in challenging couplings.[10] K₂CO₃ is a milder and often sufficient choice. The choice can also be influenced by the solvent system. An aqueous solution of the base is typically used.[11]
Q4: Which solvent system is optimal?
A4: A variety of solvents can be used, and the optimal choice may depend on the specific catalyst and base.
-
Aprotic polar solvents: 1,4-Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly employed.[1][7] Toluene is also a viable option.[12]
-
Solvent mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is used to dissolve the inorganic base.[11][13]
-
Impact on yield: The choice of solvent can significantly impact the reaction yield. For instance, in some cases, protic solvents like methanol or ethanol in a mixture with water have been shown to improve yields.[11]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I have set up my reaction according to a standard protocol, but I am observing very low conversion to the desired product. What could be the issue?
A: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low product yield.
Detailed Explanations:
-
Catalyst Inactivation: Palladium catalysts, especially Pd(0) species like Pd(PPh₃)₄, are sensitive to oxygen.[14]
-
Cause: Inadequate degassing of solvents or a poor inert atmosphere (nitrogen or argon) can lead to oxidation and deactivation of the catalyst. The appearance of black palladium metal ("palladium black") is a visual indicator of catalyst decomposition.[14]
-
Solution: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with an inert gas or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction. Use fresh, high-quality catalyst.
-
-
Reagent Quality:
-
Cause: The purity of starting materials is paramount. Impurities in 5-bromopyrimidine or 4-chlorophenylboronic acid can inhibit the catalyst or lead to side reactions. Boronic acids can undergo degradation, especially if old or improperly stored.
-
Solution: Use reagents from a reputable supplier. If in doubt, re-purify the starting materials. For instance, boronic acids can sometimes be recrystallized.
-
-
Reaction Conditions:
-
Cause: The reaction temperature may be too low, or the reaction time insufficient.
-
Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C) and monitor the reaction progress by TLC or LC-MS.[1] Extend the reaction time if necessary.
-
Problem 2: Formation of Significant Byproducts
Q: My reaction is producing the desired product, but I am also seeing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize them?
A: Common byproducts in Suzuki-Miyaura couplings include homo-coupled products and products from catalyst ligand degradation.
Common Byproducts and Mitigation Strategies:
| Byproduct | Potential Cause | Mitigation Strategy |
| 4,4'-Dichlorobiphenyl | Homo-coupling of 4-chlorophenylboronic acid. This can be promoted by the presence of oxygen. | - Ensure thorough degassing of reaction mixture.[15] - Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) rather than a large excess.[7] |
| 5,5'-Bipyrimidine | Homo-coupling of 5-bromopyrimidine. | - Optimize catalyst loading; too high a concentration can sometimes promote side reactions. |
| Debrominated pyrimidine | Reductive dehalogenation of the starting material. | - This can be promoted by certain bases and solvents. Consider screening alternative bases or solvent systems.[13] |
| Phenyl-containing impurities | If using a phosphine-based catalyst (e.g., Pd(PPh₃)₄), degradation of the triphenylphosphine ligand can lead to the formation of phenyl-containing byproducts. | - Use the minimum effective catalyst loading. - Consider using a different catalyst system if this is a persistent issue. |
Problem 3: Difficult Purification
Q: I have completed the reaction, but I am struggling to isolate a pure sample of this compound. What are the best practices for purification?
A: Purification can indeed be challenging, especially if side reactions have occurred.
-
Work-up: A standard aqueous work-up is the first step. After the reaction is complete, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the inorganic base and other water-soluble impurities.[1]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product.[16]
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. The exact ratio will need to be determined by TLC analysis of the crude mixture.
-
-
Recrystallization: If the product obtained after chromatography is still not sufficiently pure, recrystallization can be an effective final purification step.
-
Solvent Selection: Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation and effectively exclude impurities.
-
IV. Experimental Protocol Example
This is a general protocol that can serve as a starting point. Optimization may be required.
-
Reaction Setup: To a Schlenk flask, add 4-chlorophenylboronic acid (1.2 mmol), 5-bromopyrimidine (1.0 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).[1][7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), under a positive flow of inert gas.[1][7]
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
V. References
-
Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
-
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate.
-
Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate.
-
A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Benchchem.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki Coupling. YouTube.
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
minimizing side products in the synthesis of 5-(4-Chlorophenyl)pyrimidine
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)pyrimidine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the predominant method for this transformation, offering versatility but also presenting specific challenges related to side-product formation. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely employed and robust method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This involves the reaction of a 5-halopyrimidine (typically 5-bromopyrimidine) with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.[3] The electron-deficient nature of the pyrimidine ring makes the 5-position susceptible to palladium-catalyzed coupling reactions, often proceeding smoothly under standard conditions.[4]
Q2: What are the primary side products I should anticipate in this synthesis?
During the Suzuki-Miyaura coupling for this target, you should be vigilant for three main types of side products:
-
Homocoupling of the Boronic Acid: Formation of 4,4'-dichlorobiphenyl. This is often the most significant impurity and arises from the coupling of two molecules of 4-chlorophenylboronic acid.[5]
-
Dehalogenation: Reduction of the starting 5-bromopyrimidine to pyrimidine. This results in the loss of your electrophile and reduces the overall yield.[6]
-
Homocoupling of the Aryl Halide: Formation of 5,5'-bipyrimidine. While generally less common than boronic acid homocoupling, it can occur under certain conditions.
Understanding the reaction mechanism is key to controlling these impurities. The desired reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][7][8] Side reactions compete with these primary steps.
Q3: How does the choice of catalyst, base, and solvent impact the formation of side products?
These three components are critical levers for controlling the reaction's selectivity and minimizing impurities.
-
Catalyst: The choice of palladium source and ligand is crucial. Palladium(0) complexes like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are common.[4][9] Electron-rich, bulky phosphine ligands can often accelerate the desired reductive elimination step, potentially reducing the lifetime of intermediates that could lead to side reactions.
-
Base: A base is required to activate the boronic acid for the transmetalation step.[9][10] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and type of base can influence the rate of competing reactions. For instance, an excessively strong base might promote decomposition of starting materials, while a weak base may lead to slow, incomplete reactions.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typical.[11] The water is essential for dissolving the inorganic base. The choice of organic solvent can affect catalyst solubility and reaction temperature, both of which influence reaction rates and impurity profiles.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues. Each problem is followed by a series of potential causes and actionable solutions grounded in chemical principles.
Problem 1: My final product is contaminated with significant amounts of 4,4'-dichlorobiphenyl (homocoupling product).
-
Primary Cause: The presence of oxygen in the reaction mixture is a major contributor to the homocoupling of boronic acids.[5] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then react stoichiometrically with the boronic acid to form the homocoupled dimer.[5]
-
Solutions:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is the "freeze-pump-thaw" technique (3 cycles). A simpler, though less rigorous, method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30-45 minutes.[5]
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) for its entire duration.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help scavenge any residual Pd(II) species that promote homocoupling, without interfering with the main catalytic cycle.[5][12]
-
Control Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can increase the statistical likelihood of homocoupling.
-
Problem 2: I'm observing a significant amount of pyrimidine, indicating dehalogenation of my starting material.
-
Primary Cause: Dehalogenation (or protodebromination) can occur when the organopalladium intermediate formed after oxidative addition undergoes a side reaction, often involving a proton source, before transmetalation can occur. This can be promoted by certain bases, solvents (especially alcohols), or impurities.[6]
-
Solutions:
-
Choice of Base and Solvent: Avoid protic solvents like methanol or ethanol if dehalogenation is a problem. While water is necessary, using a primarily aprotic solvent system (e.g., dioxane/water) is preferred. Some bases can also act as hydride sources; consider switching from a carbonate to a phosphate like K₃PO₄.
-
Increase Boronic Acid Concentration: Ensure the transmetalation step is as fast as possible by having the activated boronate species readily available. Sometimes, adding the boronic acid and base first and allowing them to mix before adding the catalyst and aryl halide can be beneficial.
-
Ligand Selection: The electronic properties of the phosphine ligand can influence the stability of the Ar-Pd(II)-Br intermediate. Experimenting with different ligands (e.g., moving from PPh₃ to a more electron-donating ligand) may alter the rates of productive vs. side reactions.
-
Problem 3: The reaction is sluggish or incomplete, with significant starting material remaining.
-
Primary Cause: This typically points to catalyst deactivation or suboptimal reaction conditions (temperature, base, concentration).
-
Solutions:
-
Verify Catalyst Activity: Ensure your palladium catalyst is active. Solid Pd(PPh₃)₄ can degrade over time if not stored properly under an inert atmosphere. Consider using a fresh bottle or a more stable precatalyst.
-
Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-100 °C).[11] Increasing the reaction temperature can significantly increase the rate of reaction. Microwave irradiation can also be a highly effective method to accelerate the reaction and improve yields, often in minutes instead of hours.[7][11][13]
-
Optimize Base and Solvent: Ensure the chosen base is sufficiently soluble and strong enough for the reaction. K₃PO₄ is often more effective than Na₂CO₃ for challenging couplings.[14][15] The solvent system must fully solubilize the reactants at the reaction temperature.
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine trimers. While often still reactive, their properties are different. In some cases, using a boronic ester (e.g., a pinacol ester) can provide more consistent results.[2]
-
Problem 4: Purification is difficult due to closely eluting impurities.
-
Primary Cause: The nonpolar nature of the desired product and the 4,4'-dichlorobiphenyl byproduct can make separation by standard column chromatography challenging.
-
Solutions:
-
Optimize Chromatography: Use a shallow solvent gradient with a nonpolar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to improve separation on silica gel.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing impurities. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixed solvents like ethyl acetate/hexanes).
-
Reactive Quenching: In some cases, scavenger resins can be used to remove unreacted boronic acid before workup, simplifying the subsequent purification.
-
Section 3: Optimized Methodologies & Data
To provide a clear, actionable starting point, the following protocol and data table summarize optimized conditions derived from literature precedents.
Optimized Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol leverages microwave heating to accelerate the reaction, reduce side product formation, and improve yields.[11][13]
-
Reagent Preparation: To a microwave-safe reaction vessel equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Solvent Addition & Degassing: Add a 2:1 mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 2 mL water). Seal the vessel and sparge with argon for 15 minutes.
-
Catalyst Addition: Briefly open the vessel under a positive pressure of argon and add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Microwave Reaction: Seal the vessel tightly and place it in the microwave reactor. Heat the mixture to 120 °C for 15-20 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).
Table 1: Comparison of Reaction Conditions
The following table compares typical outcomes from conventional heating versus microwave-assisted synthesis, highlighting the benefits of the latter for minimizing reaction time and improving efficiency.
| Parameter | Conventional Heating | Microwave-Assisted | Rationale & Reference |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(PPh₃)₄ (0.5-3 mol%) | Microwave conditions can enhance catalyst turnover, allowing for lower catalyst loading.[11][13] |
| Base | K₂CO₃ or K₃PO₄ | K₂CO₃ or K₃PO₄ | The choice of base remains crucial for boronic acid activation in both methods.[9][10] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Dioxane/H₂O or DME/H₂O | Solvents with higher dielectric constants are often preferred for microwave synthesis. |
| Temperature | 80-100 °C | 100-140 °C | Higher temperatures can be reached safely and rapidly in a sealed microwave vessel.[11] |
| Time | 4-24 hours | 10-30 minutes | Dramatic reduction in reaction time minimizes thermal decomposition and side reactions.[7][13] |
| Typical Yield | 60-85% | 75-95% | Faster, more efficient heating often leads to higher conversion and improved yields.[13] |
Section 4: Visualizing the Process
Diagrams can clarify complex relationships in chemical synthesis. The following visualizations illustrate the troubleshooting workflow and the key mechanistic pathways.
Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for diagnosing and solving common issues.
Diagram 2: Competing Reaction Pathways
Caption: The desired catalytic cycle versus key off-cycle side reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Rosso, V. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 347–353. Retrieved from [Link]
-
Sammelson, R. E., & Welch, M. J. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 67(24), 8749–8753. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(9), 3742-3754. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5488-5517. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ACS Publications. (2007). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 72(16), 6224–6227. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1951. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Addressing Resistance Mechanisms to 5-(4-Chlorophenyl)pyrimidine in Cell Lines
Introduction
Welcome to the technical support center for researchers encountering resistance to 5-(4-Chlorophenyl)pyrimidine and its analogs. This class of compounds shows significant promise in targeting various cellular pathways. However, as with many targeted therapies, the emergence of acquired resistance in cell line models is a common and significant challenge. This guide provides a systematic, experimentally-driven framework to help you identify the underlying causes of resistance and troubleshoot your experiments effectively. Our approach is built on explaining the "why" behind each step, ensuring a logical and scientifically sound investigation.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses the most common initial observations and helps validate the resistance phenotype before proceeding to more complex mechanistic studies.
Q1: My cell viability assay (e.g., MTT, CellTiter-Glo) shows a significant and reproducible increase in the IC50 value for my treated cell line. What are the first things I should check?
A1: Before investigating complex biological mechanisms, it's crucial to rule out common experimental artifacts. An unexpected shift in IC50 can often be traced back to technical issues.
-
Cell Line Integrity:
-
Authentication: Confirm the identity of your cell line via Short Tandem Repeat (STR) profiling. Cell line misidentification or cross-contamination is a prevalent issue that can lead to misleading results.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma. These bacterial contaminants can significantly alter cellular metabolism and drug response.
-
Passage Number: Note the passage number. Cell lines can undergo genetic drift at high passage numbers, leading to phenotypic changes, including altered drug sensitivity. Always use cells within a consistent and low passage range for your experiments.
-
-
Compound Integrity:
-
Purity and Stability: Verify the purity of your this compound compound. If possible, confirm its structure and stability, especially if it has been stored for a long time.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is not contributing to cytotoxicity.
-
-
Assay Conditions:
Q2: How do I confirm that my cells have developed a stable resistant phenotype and not just temporary tolerance?
A2: To confirm stable resistance, you need to demonstrate that the reduced sensitivity is a heritable trait in the cell population.
-
Generate a Dose-Response Curve: Perform a detailed dose-response experiment with a wide range of drug concentrations (e.g., 8-10 points with 3-fold dilutions) on both the suspected resistant line and the parental (sensitive) line.[1]
-
Calculate the Resistance Factor (RF): The RF is the ratio of the IC50 of the resistant line to the IC50 of the parental line (RF = IC50 Res / IC50 Par). A significant increase (typically RF > 5-10) suggests acquired resistance.
-
Monitor IC50 Over Time: Culture the resistant cells in the absence of the drug for several passages (e.g., 5-10 passages) and then re-determine the IC50. If the IC50 remains high, the resistance is stable and likely due to a genetic or stable epigenetic change. If the IC50 reverts to parental levels, the initial observation may have been due to transient adaptation.
Section 2: Investigating Common Resistance Mechanisms - A Step-by-Step Guide
Once you have confirmed a stable resistant phenotype, the next step is to dissect the underlying molecular mechanism. This section provides a logical workflow to investigate the most common causes of resistance to targeted therapies.
Is the Drug Being Pumped Out of the Cell? - Investigating Drug Efflux
One of the most frequent mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to efflux xenobiotics, including therapeutic drugs.[4][5][6][7]
Q: How can I determine if ABC transporters are responsible for resistance in my cell line?
A: The primary strategy is to see if inhibiting these transporters can restore sensitivity to your compound. This is achieved through co-incubation experiments with known ABC transporter inhibitors.
Protocol 1: IC50 Shift Assay with an ABC Transporter Inhibitor
This protocol is designed to test if inhibiting a specific ABC transporter, like ABCG2 (also known as BCRP), can re-sensitize your cells to the this compound compound.[8][9][10]
-
Cell Seeding: Seed both parental (sensitive) and resistant cells in 96-well plates at their predetermined optimal density. Allow cells to adhere overnight.
-
Prepare Reagents:
-
Prepare a 2X stock of your this compound compound series in culture medium.
-
Prepare a 2X stock of the ABC transporter inhibitor (e.g., 1 µM Ko143 for ABCG2) in culture medium. Also prepare a 2X medium-only control.
-
-
Treatment:
-
Plate 1 (Drug Alone): Add 50 µL of 2X medium to each well, followed by 50 µL of the 2X drug series.
-
Plate 2 (Drug + Inhibitor): Add 50 µL of the 2X inhibitor solution to each well, followed by 50 µL of the 2X drug series.
-
-
Incubation: Incubate the plates for your standard drug exposure time (e.g., 72 hours).
-
Viability Assay: Perform your standard cell viability assay (e.g., CellTiter-Glo, MTT).
-
Data Analysis: Calculate the IC50 values for both cell lines under both conditions (+/- inhibitor).
Table 1: Expected Outcomes of IC50 Shift Assay
| Cell Line | Condition | Expected IC50 | Interpretation |
| Parental | Drug Alone | Low (e.g., 0.5 µM) | Baseline sensitivity. |
| Parental | Drug + Inhibitor | ~ Low (e.g., 0.4 µM) | Inhibitor has minimal effect on sensitive cells. |
| Resistant | Drug Alone | High (e.g., 10 µM) | Confirms resistance. |
| Resistant | Drug + Inhibitor | Significantly Lower | Suggests efflux is a key resistance mechanism. |
Has the Drug's Target Been Altered? - Target Engagement & Mutation Analysis
If efflux is not the cause, the next logical step is to determine if the drug can still bind to its intended molecular target within the resistant cells. Resistance can arise from mutations in the target's binding pocket that prevent the drug from docking effectively.
Q: How can I verify that my compound is still engaging its target in resistant cells?
A: The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in a physiological context.[11][12][13][14] The principle is that a drug binding to its target protein stabilizes it, leading to an increase in its melting temperature.[12][13]
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol provides a basic workflow for CETSA to detect changes in protein thermal stability.[12][15]
-
Cell Culture and Treatment: Culture parental and resistant cells to ~80% confluency. Treat the cells with either your this compound compound (at a concentration known to be effective, e.g., 10x IC50 of parental cells) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 64°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of your target by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature for each condition (Parental +/- Drug, Resistant +/- Drug). Plot the relative amount of soluble protein against temperature to generate melt curves. A rightward shift in the curve for drug-treated samples indicates target stabilization. If this shift is absent in resistant cells, it suggests a loss of target engagement.
Q: CETSA indicates a loss of target engagement. How do I check for mutations in the target gene?
A: The most direct way to identify mutations in the drug's target is through Sanger sequencing of the gene's coding region.[16][17]
Protocol 3: Sanger Sequencing of the Target Gene
-
RNA Isolation: Extract total RNA from both parental and resistant cell pellets using a standard kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Design primers that flank the coding sequence (or specific exons of interest) of your target gene. Use the synthesized cDNA as a template to amplify this region via PCR.
-
Purification and Sequencing: Purify the PCR product to remove primers and dNTPs. Send the purified product to a sequencing facility. It is crucial to sequence the PCR products from both the forward and reverse primers to ensure accuracy.[18]
-
Sequence Analysis: Align the sequencing results from the resistant cells against the sequence from the parental cells (and a reference sequence from a database like Ensembl or NCBI). Look for single nucleotide polymorphisms (SNPs) that result in an amino acid change, particularly within the putative drug-binding domain.
Have Bypass Pathways Been Activated? - Exploring Alternative Signaling
Cells can develop resistance by activating parallel or downstream signaling pathways that compensate for the inhibition of the primary target, a mechanism known as "pathway redundancy" or "bypass signaling".[19][20]
Q: I've ruled out efflux and target mutations. How can I screen for the activation of bypass pro-survival pathways?
A: A phospho-kinase array is an excellent tool for broadly screening the activation status of multiple signaling pathways simultaneously. These arrays use antibodies to capture and detect phosphorylated (i.e., activated) kinases and their substrates from cell lysates.[21][22][23]
Protocol 4: Human Phospho-Kinase Array
This protocol provides a general workflow based on commercially available antibody array kits (e.g., from R&D Systems).[21][23]
-
Prepare Cell Lysates: Grow parental and resistant cells to ~80% confluency. Lyse the cells using the specific lysis buffer provided with the kit, which includes protease and phosphatase inhibitors to preserve phosphorylation states.
-
Quantify Protein: Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
Blocking: Incubate the antibody array membranes in a blocking buffer to prevent non-specific binding.[22]
-
Incubation with Lysate: Incubate each membrane with an equal amount of protein lysate (e.g., 200-500 µg) overnight at 4°C on a rocking platform.[22]
-
Washing: Wash the membranes thoroughly to remove unbound proteins.
-
Incubation with Detection Antibodies: Incubate the membranes with a cocktail of biotinylated detection antibodies.
-
Incubation with Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibodies.
-
Chemiluminescent Detection: Add chemiluminescent reagents and visualize the signal using an X-ray film or a digital imager, similar to a Western blot.
-
Data Analysis: Compare the signal intensity of each spot between the arrays for the parental and resistant cells. A significant increase in phosphorylation of a particular kinase (e.g., Akt, ERK, STAT3) in the resistant cells suggests the activation of that pathway as a potential bypass mechanism.
Section 3: Summary and Consolidated Workflow
Navigating drug resistance requires a systematic approach. The following flowchart summarizes the entire troubleshooting process, guiding your investigation from the initial observation of resistance to the identification of specific molecular mechanisms.
References
-
Mo, W., & Zhang, J.-T. (2012). Human ABCG2: structure, function, and its role in multidrug resistance. Human Genomics, 6(1), 8. [Link]
-
An, G., & Morris, M. E. (2007). Human Multidrug Transporter ABCG2, a Target for Sensitizing Drug Resistance in Cancer Chemotherapy. Current Medicinal Chemistry, 14(6), 693–708. [Link]
-
Doyle, L. A., & Ross, D. D. (2003). Role of the Breast Cancer Resistance Protein (ABCG2) in Drug Transport. The AAPS Journal, 5(1), 6. [Link]
-
Natarajan, K., et al. (2021). Multidrug efflux transporter ABCG2: expression and regulation. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(12), 2267–2290. [Link]
-
Ishikawa, T., et al. (2010). Human ABC transporter ABCG2 in cancer chemotherapy: drug molecular design to circumvent multidrug resistance. Methods in Molecular Biology, 596, 227–246. [Link]
-
Reinhard, F. B. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4050. [Link]
-
dos Santos, J. G., et al. (2022). A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants. Viruses, 14(11), 2351. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]
-
R&D Systems. (2013). Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays. YouTube. [Link]
-
Grokipedia. (n.d.). Cellular thermal shift assay. Grokipedia. [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220–231. [Link]
-
Sorger Lab. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]
-
Wang, W., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 789721. [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 10.1002/cpch.20. [Link]
-
ACGS. (n.d.). Practice guidelines for Sanger Sequencing Analysis and Interpretation. Association for Clinical Genomic Science. [Link]
-
AdvancedSeq. (2021). Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing. AdvancedSeq. [Link]
-
CD Genomics. (2020). Sanger Sequencing: Introduction, Principle, and Protocol. CD Genomics Blog. [Link]
-
Full Moon BioSystems. (n.d.). Tyrosine Kinase Adaptor Phospho Antibody Array. Full Moon BioSystems. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature. [Link]
-
Cyprotex - Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Cyprotex. [Link]
-
Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2110. [Link]
-
Wang, X., et al. (2023). Understanding and targeting resistance mechanisms in cancer. Cancer Communications, 43(1), 1–32. [Link]
-
Protocols.io. (2025). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Protocols.io. [Link]
-
Pharmaron. (n.d.). Drug Metabolism and Transporter Reference Guide. Pharmaron. [Link]
Sources
- 1. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Role of the breast cancer resistance protein (ABCG2) in drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidrug efflux transporter ABCG2: expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cd-genomics.com [cd-genomics.com]
- 18. acgs.uk.com [acgs.uk.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. m.youtube.com [m.youtube.com]
- 23. rndsystems.com [rndsystems.com]
Technical Support Center: Refining Purification Techniques for 5-(4-Chlorophenyl)pyrimidine Derivatives
Welcome to the technical support center dedicated to the purification of 5-(4-chlorophenyl)pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these specific heterocyclic compounds. The following content moves beyond standard protocols to address the nuanced challenges you may encounter, providing insights grounded in established chemical principles and field experience.
I. Foundational Purification Strategy: A Decision-Making Workflow
The purification of this compound derivatives, like many halogenated aromatic compounds, requires a systematic approach.[1] The presence of the chlorophenyl group and the pyrimidine core introduces specific polarity and solubility characteristics that must be carefully considered. The following workflow provides a logical progression for refining your purification strategy.
Caption: A general workflow for the purification of this compound derivatives.
II. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Issue 1: Persistent Impurities After Flash Chromatography
Question: I've performed flash column chromatography on my crude this compound derivative, but TLC and ¹H NMR still show closely-eluting impurities. How can I improve the separation?
Answer: This is a common challenge, especially with structurally similar byproducts. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Solvent System: The initial choice of eluent is critical. For many pyrimidine derivatives, a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.[2] If separation is poor, the polarity difference between your compound and the impurity is likely insufficient in that system.
-
Expert Insight: The π-π interactions of the aromatic rings in your compound can be exploited. Consider switching to a solvent system that can modulate these interactions. For instance, adding a small percentage of toluene to a hexane/ethyl acetate mobile phase can sometimes improve the resolution of aromatic compounds.
-
Actionable Protocol:
-
Run a series of TLC plates with your impure material.
-
Test various solvent systems with slightly different polarities. Create a gradient of solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
For challenging separations, try a ternary system (e.g., Hexane:DCM:EtOAc) or switch to a different solvent class entirely (e.g., Toluene:Acetone).
-
2. Optimize Column Chromatography Parameters: Fine-tuning your chromatographic technique can significantly enhance separation.
-
Column Dimensions and Packing: A longer, narrower column generally provides better resolution than a short, wide one. Ensure your silica gel is packed uniformly to prevent channeling.
-
Sample Loading: Overloading the column is a frequent cause of poor separation.[2] A good rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[2]
-
Elution Method: If a simple isocratic (constant solvent mixture) elution fails, a shallow gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This will help separate compounds with very similar Rf values.
Data-Driven Solvent Selection:
| Solvent System (v/v) | Polarity Index (Approx.) | Suitability for Pyrimidine Derivatives |
| Hexane / Ethyl Acetate | 2.0 - 4.4 | Good starting point for moderate polarity compounds. |
| Dichloromethane / Methanol | 3.1 - 5.1 | Effective for more polar derivatives and impurities. |
| Toluene / Ethyl Acetate | 2.4 - 4.4 | Can improve separation of aromatic compounds through π-π interactions. |
Issue 2: The Product "Oils Out" During Recrystallization
Question: I've isolated my compound after chromatography, but when I try to recrystallize it, it separates as an oil instead of forming crystals. What's causing this and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] The presence of impurities can also depress the melting point, exacerbating this issue.
Causality and Solutions:
-
Cause: The solvent may be too good at dissolving the compound, even at lower temperatures, or the cooling process is too rapid.
-
Solution 1: Slow Down the Cooling Process. Rapid cooling encourages precipitation rather than controlled crystal growth.[3]
-
Ensure your compound is fully dissolved in the minimum amount of boiling solvent.
-
Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring.
-
Only after it has reached room temperature should you consider placing it in an ice bath to maximize yield.[4]
-
-
Solution 2: Modify the Solvent System.
-
Add an "Anti-Solvent": If your compound is very soluble in a particular solvent (e.g., methanol), you can add a miscible solvent in which it is poorly soluble (e.g., water or hexane) dropwise to the hot, dissolved solution until it becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly. This technique is known as co-solvent crystallization.[2]
-
Switch Solvents Entirely: Consult solubility data for pyrimidine derivatives.[5] Alcohols like ethanol and isopropanol are often good choices for recrystallization.[6]
-
Troubleshooting Protocol for Oiling Out:
-
If your compound oils out, reheat the solution until the oil redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation level.[3]
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface. This creates nucleation sites.[2]
-
If scratching doesn't work, add a "seed crystal" (a tiny amount of the pure solid) to the solution.[2]
Issue 3: Low Recovery After Recrystallization
Question: My recrystallization yields beautiful crystals, but my final yield is very low (<50%). Where is my product going?
Answer: Low recovery is typically due to one of two main factors: using an excessive amount of solvent or the compound having significant solubility in the cold solvent.[2]
Step-by-Step Yield Optimization:
-
Use the Minimum Amount of Hot Solvent: This is the most critical factor. Add the hot solvent in small portions to your crude solid, waiting for it to boil between additions, until the solid just dissolves.[7] Using too much solvent will keep a significant portion of your product in the mother liquor even after cooling.
-
Choose the Right Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
Solvent Selection Guide for Pyrimidine Derivatives:
| Solvent | Boiling Point (°C) | General Solubility Characteristics |
| Ethanol | 78 | Good for many pyrimidine derivatives; often a significant solubility difference between hot and cold.[5] |
| Isopropanol | 82 | Similar to ethanol, can sometimes offer better recovery.[6] |
| Acetonitrile | 82 | A more polar option, useful if solubility in alcohols is low. |
| Ethyl Acetate | 77 | Good for less polar derivatives. |
| Methanol | 65 | Often highly soluble, may require co-solvent.[5] |
-
Recover from the Mother Liquor: After filtering your initial crop of crystals, you can often recover more product from the filtrate (mother liquor).
-
Reduce the volume of the mother liquor by about half using a rotary evaporator.
-
Cool the concentrated solution to see if a second crop of crystals forms.
-
Caution: This second crop may be less pure than the first and may require a separate purity analysis.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for assessing the purity of my this compound derivative?
A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment of these types of compounds.[8] A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a typical starting point.[9] HPLC provides high resolution, sensitivity, and accurate quantification of impurities.[8]
Q2: My compound is a stubborn solid that is difficult to dissolve. What purification options do I have?
A2: For compounds with low solubility, you may need to use more aggressive purification techniques.
-
Solvents: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but their removal can be challenging.
-
Chromatography: "Dry loading" onto a silica column can be effective. Dissolve your compound in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Recrystallization: Anti-solvent vapor diffusion is an excellent method for sparingly soluble compounds. Dissolve your compound in a small volume of a high-boiling point "good" solvent (like DMF) in an open vial. Place this vial inside a larger, sealed jar containing a volatile "poor" solvent (like diethyl ether or pentane). The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.[4]
Q3: Can I use normal-phase chromatography for these compounds?
A3: Yes, but reverse-phase is generally more common and often provides better results for the types of polar impurities encountered in pyrimidine synthesis. Normal-phase chromatography (e.g., silica gel with non-polar eluents like hexane/ethyl acetate) is excellent for separating less polar compounds. The choice depends on the polarity of your target compound and the impurities you are trying to remove.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is essential for unambiguous characterization.
-
Purity: HPLC is ideal for determining purity as a percentage (e.g., 99.5%).[10]
-
Identity:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
IV. References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
-
Zeynep, I. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Usiena air. [Link]
Sources
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-(4-Chlorophenyl)pyrimidine for In Vivo Models
Welcome to the technical support center dedicated to overcoming the challenges associated with the in vivo delivery of 5-(4-Chlorophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting strategies. Our focus is on enhancing the bioavailability of this compound to ensure reliable and reproducible results in your preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?
A1: The challenges in achieving adequate systemic exposure of this compound likely stem from its physicochemical properties, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] BCS Class II drugs exhibit high membrane permeability but suffer from low aqueous solubility.[3] This poor solubility is often the rate-limiting step for absorption, leading to low and variable bioavailability.[4] Many pyrimidine derivatives are known to have poor water solubility.[5]
Q2: What initial physicochemical characterization is essential before developing a formulation?
A2: Before selecting a formulation strategy, it is critical to determine the following properties of your specific batch of this compound:
-
Aqueous Solubility: Determine the solubility in water and relevant buffered solutions (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).
-
LogP/LogD: The octanol-water partition coefficient will indicate the lipophilicity of the compound, which influences its permeability and can guide the choice between lipid-based and other formulations.
-
Melting Point: The melting point can provide an indication of the crystalline stability of the compound. For instance, a related compound, 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, has a melting point between 139.0-148.0°C, suggesting that this compound is also a solid at room temperature.
-
pKa: The ionization constant will help in understanding the compound's solubility at different pH levels. The approximate pKa of a protonated pyrimidine is around 1.0.[6]
-
Solid-State Characterization (DSC, TGA, PXRD): These techniques help to understand the solid form (crystalline vs. amorphous), thermal stability, and potential for polymorphism.
Q3: Which in vivo models are most appropriate for pharmacokinetic studies of this compound?
A3: Rodent models, particularly rats and mice, are commonly used for initial pharmacokinetic screening of small molecules, including pyrimidine derivatives.[7][8] Sprague-Dawley or Wistar rats are frequently employed for oral and intravenous administration studies to determine key parameters like Cmax, Tmax, AUC, clearance, and bioavailability.[8][9]
Troubleshooting and Formulation Guides
This section provides detailed troubleshooting for common issues encountered when formulating poorly soluble compounds like this compound for in vivo studies.
Issue 1: Low and Variable Oral Absorption
Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
Solution Strategies:
-
Particle Size Reduction: Nanosuspension
-
Rationale: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[7] Nanosuspensions are a promising strategy for efficient delivery of poorly water-soluble drugs.[10]
-
When to Use: This is an excellent starting point for many BCS Class II compounds, especially for early-stage studies, as it does not involve complex excipient interactions.[11]
-
Troubleshooting:
-
Particle Agglomeration: Ensure the use of appropriate stabilizers (surfactants or polymers) to prevent particle aggregation.[12]
-
Crystal Growth (Ostwald Ripening): Select a stabilizer that effectively adsorbs to the particle surface and provides a steric or electrostatic barrier.
-
Contamination from Milling Media: If using wet-media milling, ensure the use of high-quality, inert milling beads.
-
-
-
Solubilization using Complexation: Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its apparent solubility.[13][14]
-
When to Use: Suitable for molecules with appropriate size and geometry to fit within the cyclodextrin cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[14]
-
Troubleshooting:
-
Low Complexation Efficiency: The stoichiometry of the drug-cyclodextrin complex may not be 1:1. Experiment with different molar ratios and consider using a cyclodextrin with a different cavity size (α, β, or γ).
-
Precipitation upon Dosing: The complex may dissociate upon dilution in the GI tract. Ensure that the stability of the complex is sufficient to maintain the drug in solution until absorption.
-
-
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][15] The drug is dissolved in the lipidic phase, and the resulting emulsion provides a large surface area for absorption.[16]
-
When to Use: Ideal for lipophilic compounds (high LogP). These formulations can also enhance lymphatic uptake, which can bypass first-pass metabolism.[17]
-
Troubleshooting:
-
Poor Emulsification: Adjust the ratio of oil, surfactant, and co-surfactant. The choice of excipients is critical for spontaneous emulsification.
-
Drug Precipitation: The drug may precipitate out of the emulsion over time or upon dilution. Screen for excipients in which the drug has high solubility.
-
GI Irritation: Some surfactants can cause gastrointestinal irritation. Select biocompatible and non-toxic excipients.
-
-
Issue 2: Inconsistent Results Between Experiments
Cause: Formulation instability, leading to variability in the administered dose.
Solution: Implement rigorous quality control checks for each batch of formulation.
-
Particle Size Analysis: For nanosuspensions, use dynamic light scattering (DLS) to confirm particle size and polydispersity index (PDI) before each experiment.
-
Visual Inspection: For cyclodextrin and SEDDS formulations, visually inspect for precipitation or phase separation before administration.
-
Concentration Verification: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of this compound in the final formulation.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet-Media Milling
-
Preparation of the Slurry:
-
Weigh 100 mg of this compound.
-
Prepare a 2% (w/v) stabilizer solution (e.g., Poloxamer 188 or HPMC) in sterile water.
-
Add the drug powder to 10 mL of the stabilizer solution to form a pre-suspension.
-
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill at a high speed (e.g., 2000 rpm) for 4-6 hours at a controlled temperature (4-8 °C) to prevent degradation.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling beads by centrifugation or filtration.
-
Characterize the particle size and PDI using DLS.
-
Confirm the drug concentration using a validated analytical method.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Determine the precursor and product ions for this compound and the internal standard by infusion.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Quantify the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Summary Tables
Table 1: Comparison of Formulation Strategies
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Nanosuspension | Increased surface area and dissolution rate. | High drug loading, suitable for various administration routes.[18] | Potential for particle aggregation and instability. |
| Cyclodextrin Complexation | Formation of a water-soluble inclusion complex.[13] | High solubilization capacity, well-established technology. | Dependent on drug size and shape, potential for precipitation on dilution. |
| SEDDS | Pre-dissolving the drug in a lipid system that emulsifies in the GI tract.[1][15] | Enhanced lymphatic absorption, protection from first-pass metabolism.[17] | Potential for GI irritation, requires careful selection of excipients. |
Visualizations
Diagram 1: Decision Tree for Formulation Selection
Caption: A decision tree to guide the selection of an appropriate formulation strategy.
Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A workflow for a typical in vivo pharmacokinetic study.
References
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]
- G., P., & G., Y. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 354-361.
- Gundogdu, E., & Bereket, G. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 574-582.
- Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Patel, R. P. (2017). Formulation strategies for poorly soluble drugs.
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins in drug delivery. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. Saudi Pharmaceutical Journal, 32(1), 101893.
- Hintzen, F., & Perera, G. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(3), 163-170.
- Fenyvesi, É., & Szente, L. (2018). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules, 23(11), 2845.
- Lall, A., & Lall, A. (2021).
- Singh, G., & Kaur, R. (2023). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry, 39(2), 549-563.
- Singh, B., & Beg, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 1-13.
- K., M., & K., S. (2015). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
- Singh, A., & Talegaonkar, S. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- Sharma, D., & Saini, S. (2016). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. International Journal of Drug Development and Research, 8(1), 1-8.
- S., S., & M., M. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 14(23), 5268.
- Szente, L., & Fenyvesi, É. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(8), 1735.
- Ammala, C., & Ammala, C. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism Reviews, 53(4), 548-565.
- Reddit. (2023). Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work? TsOH should predominantly protonate the aniline leaving it non-nucleophilic. The amounts of activated (protonated) pyrimidine and free aniline should be low. r/OrganicChemistry.
- Leito, I. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- Kumar, A., & Singh, J. (2014). Nanosuspension: Bioavailability Enhancing Novel Approach. International Journal of Pharmacy and Biological Sciences, 4(4), 543-553.
- G., M., & A., A. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Pharmaceutics, 13(10), 1546.
- Patel, J. R. (2023). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(2), 1-2.
- Porter, C. J. H., & Charman, W. N. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Drug Metabolism, 16(3), 215-231.
- Williams, H. D., & Pouton, C. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397.
- S., S., & S., S. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(18), 5655.
- Kumar, S., & Singh, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Materials Today: Proceedings, 4(9), 10071-10080.
- A., A., & A., A. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 747-755.
- Patsnap. (2024). What models are used in in vivo pharmacokinetics studies?.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds. BenchChem.
- Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Eurofins Discovery.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Mude, G., & Mude, G. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4), 312-320.
- L., L., & L., L. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology, 27, 72-79.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- S., S., & S., S. (1979). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Advances in Experimental Medicine and Biology, 122(Pt A), 257-262.
- Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Reaction Biology.
- G., G., & G., G. (1997). A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogenated Metabolites.
- PubChem. (n.d.). 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). PubChem.
- T., T., & T., T. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry.
- A., A., & A., A. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3795.
- Thermo Fisher Scientific. (n.d.). 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, 96%. Thermo Fisher Scientific.
- MySkinRecipes. (n.d.). This compound-2-thiol. MySkinRecipes.
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[10][13]triazolo[1,5-a]pyrimidine. PubChem.
- A., A., & A., A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 195.
- R., R., & R., R. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6496.
- PubChem. (n.d.). Pyrimidine, 2,4-diamino-5-(p-chlorophenyl)-6-pentyl-. PubChem.
- S., S., & S., S. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
- A., A., & A., A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
Sources
- 1. 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine | C18H17ClN4O | CID 2948210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1784355-56-1|this compound-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias: Improvement in Routine Diagnosis and in the Monitoring of Kidney Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, 96% 5 g | Request for Quote [thermofisher.com]
- 10. 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, 96% 250 mg | Request for Quote [thermofisher.com]
- 11. zhonghanchemical.com [zhonghanchemical.com]
- 12. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS [mdpi.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajchem-a.com [ajchem-a.com]
- 18. This compound-2-thiol [myskinrecipes.com]
Technical Support Center: Navigating Signal Overlap in NMR Spectra of 5-(4-Chlorophenyl)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common challenge in the structural elucidation of 5-(4-Chlorophenyl)pyrimidine: signal overlap in its Nuclear Magnetic Resonance (NMR) spectra. Drawing from extensive field experience, this document will explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Understanding the Challenge: Signal Overlap in Aromatic Systems
The ¹H NMR spectrum of this compound presents a classic case of signal overlap, primarily in the aromatic region. The protons on the pyrimidine and chlorophenyl rings often resonate in a narrow chemical shift range, leading to complex and poorly resolved multiplets. This overlap complicates accurate integration and the determination of coupling constants, which are crucial for unambiguous structural assignment.
Frequently Asked Questions (FAQs)
Here, we address common questions and provide actionable troubleshooting strategies.
Q1: Why do the aromatic proton signals in my ¹H NMR spectrum of this compound overlap?
A1: The chemical environments of the protons on both the pyrimidine and the 4-chlorophenyl rings are similar, causing their signals to appear in a congested region of the spectrum (typically between 7.0 and 9.5 ppm). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the chlorine atom on the phenyl ring deshields the adjacent protons, shifting them downfield into a similar range. Without sufficient chemical shift dispersion, the individual multiplets merge, making interpretation difficult.
Q2: My aromatic signals are just a complex, uninterpretable multiplet. What is my first step to resolve this?
A2: The most immediate and often effective solution is to re-acquire the spectrum on a higher-field NMR spectrometer. Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz or higher) increases the chemical shift dispersion in Hertz, which can spread out the overlapping multiplets. This is often sufficient to resolve individual signals and allow for a first-order analysis of the coupling patterns.
If a higher-field instrument is not available, several other techniques can be employed, as detailed in the following sections.
Q3: Can changing the NMR solvent help resolve signal overlap?
A3: Absolutely. This is a powerful and straightforward technique known as utilizing Aromatic Solvent-Induced Shifts (ASIS).[1] Solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of protons due to anisotropic effects.[1] The planar benzene molecule will orient itself relative to the solute, creating a magnetic field that can either shield or deshield specific protons depending on their spatial orientation. This often provides the necessary separation of overlapping signals.
For instance, switching from CDCl₃ to benzene-d₆ can often resolve previously overlapping aromatic signals, revealing the true multiplicity of each proton.[2]
Q4: I've tried changing solvents, but the overlap persists. What advanced NMR experiments should I consider?
A4: When simple solvent changes are insufficient, two-dimensional (2D) NMR spectroscopy is the next logical step.[3][4][5] These experiments add a second frequency dimension, which can resolve signals that overlap in a 1D spectrum. The most common and useful 2D NMR experiments for this purpose are:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other.[6] It is invaluable for tracing out the connectivity of protons within the pyrimidine and chlorophenyl spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached.[7] Since ¹³C spectra are generally better dispersed than ¹H spectra, this can help to resolve overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[7] It is extremely useful for piecing together the entire molecular structure by identifying long-range connectivities between different fragments of the molecule.
These techniques, when used in combination, can almost always lead to a complete and unambiguous assignment of the NMR spectrum.
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing 1D ¹H NMR Acquisition
Before resorting to more advanced techniques, ensure your 1D spectrum is of the highest possible quality.
Protocol: High-Resolution 1D ¹H NMR
-
Sample Preparation: Prepare a dilute sample (5-10 mg) in a high-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
Shimming: Carefully shim the magnetic field to obtain the sharpest possible peaks. This is critical for resolving small coupling constants.
-
Acquisition Parameters:
-
Increase the number of scans to improve the signal-to-noise ratio.
-
Use a longer acquisition time (at least 2-3 seconds) to improve digital resolution.
-
Apply a gentle resolution enhancement window function (e.g., Lorentzian-to-Gaussian transformation) during processing to sharpen the peaks.
-
Guide 2: Utilizing Solvent-Induced Shifts
Protocol: Aromatic Solvent-Induced Shift (ASIS) Experiment
-
Acquire a standard ¹H NMR spectrum in a non-aromatic solvent like CDCl₃.
-
Prepare a second sample in an aromatic solvent, typically benzene-d₆.
-
Acquire a ¹H NMR spectrum of the benzene-d₆ sample under the same conditions.
-
Compare the two spectra. Protons that were previously overlapping may now be resolved. The magnitude and direction of the shift can also provide structural information.[1]
Guide 3: Employing 2D NMR Techniques
The following workflow outlines how to use a combination of 2D NMR experiments to resolve signal overlap and assign the structure of this compound.
Experimental Workflow for 2D NMR Analysis
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. youtube.com [youtube.com]
Technical Support Center: Improving In Silico Model Accuracy for 5-(4-Chlorophenyl)pyrimidine
Prepared by: Senior Application Scientist, Computational Chemistry Division
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(4-Chlorophenyl)pyrimidine and related halogenated heterocyclic compounds. This guide is designed to address common challenges encountered during in silico modeling and provide actionable troubleshooting strategies to enhance the predictive power of your computational experiments. We will move beyond rote protocols to explore the underlying principles, ensuring your modeling choices are both scientifically sound and experimentally validated.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that arise during the initial stages of modeling halogenated pyrimidines.
Q1: My docking scores for this compound and its analogs show poor correlation with their experimental binding affinities (e.g., IC50). What is the likely cause?
A: This is a frequent and critical issue. The disconnect often stems from the inherent simplifications in docking scoring functions and specific chemical features of your molecule that are poorly handled by standard models.[1][2]
-
Inadequate Handling of Halogen Bonds: The chlorine atom on the phenyl ring of your molecule can form a halogen bond—a highly directional, non-covalent interaction.[3] Standard empirical force fields often fail to model this correctly because they treat the halogen atom as a simple, negatively charged sphere, which cannot account for the positive electrostatic potential (the "sigma hole") responsible for this interaction.[3][4]
-
Scoring Function Imperfections: Scoring functions are approximations designed for speed in virtual screening, not perfect accuracy.[1] They often struggle with accurately representing subtle effects like entropy, desolvation penalties, and the precise electrostatics of specific interactions like halogen bonds.[1][5]
-
Protein Flexibility: If the target protein undergoes conformational changes upon ligand binding (induced fit), a rigid-receptor docking protocol will fail to capture the true binding event, leading to inaccurate scores.[1][5]
Q2: How do I choose the right force field for a molecule containing a chlorophenyl group?
A: The choice of force field is paramount. For halogenated compounds, standard force fields like GAFF or OPLS may be insufficient without modification. Your primary goal is to select a force field that can accurately represent halogen bonding.
A robust strategy is to use a force field that incorporates a positively charged virtual particle attached to the halogen atom to mimic the sigma hole.[3][4] The CHARMM General Force Field (CGenFF) has been specifically parameterized to include these virtual sites for better representation of halogen bonds in protein-ligand simulations.[3] If using other force fields, a custom parameterization may be necessary. This involves performing quantum mechanics (QM) calculations on your ligand to derive more accurate partial charges and Lennard-Jones parameters, a process that can be automated with certain software packages.[6][7]
Q3: What are the key limitations of a standard molecular docking workflow for this class of compounds?
A: Standard docking is an excellent tool for generating hypotheses but has well-documented limitations.
-
Static Receptor: Most protocols treat the protein receptor as rigid, which is a significant simplification.[5][8]
-
Simplified Solvation: Water molecules are often removed from the binding site, yet they can play a crucial role in mediating ligand-protein interactions. A careful analysis of crystal waters is essential.[1]
-
Sampling Issues: While ligand flexibility is usually handled well, the search algorithms may not explore the entire conformational space exhaustively, potentially missing the correct binding pose.[5][9]
-
Scoring Inaccuracy: As discussed in Q1, the scoring functions are not equivalent to binding free energy calculations and often fail to rank compounds correctly.[1]
Q4: When should I move beyond simple docking and invest in more computationally expensive methods?
A: You should consider more advanced methods when:
-
Docking Fails Validation: Your docking protocol cannot reproduce the binding pose of a known co-crystallized ligand (a process known as redocking).[10][11]
-
Ranking is Critical: You need to accurately rank a small set of high-priority analogs where subtle differences in binding affinity are important.
-
Understanding Mechanism: You need to investigate the dynamics of the binding process, the stability of the complex over time, or the mechanism of action (e.g., for covalent inhibitors).
-
Improving Lead Compounds: You are in the lead optimization stage and require highly accurate predictions of binding free energy to guide chemical modifications. In these cases, methods like Molecular Dynamics (MD) simulations with post-processing (e.g., MM/PBSA) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are justified.[12][13]
Part 2: Troubleshooting Guides
This section provides structured, step-by-step workflows to diagnose and solve specific experimental problems.
Guide 1: Inaccurate Binding Pose Prediction
Problem: The predicted binding pose of this compound from docking does not match crystallographic data or violates fundamental principles of molecular recognition.
-
Validate the Docking Protocol: Before docking your specific compound, you must validate the entire procedure.[10][14]
-
Action: If a crystal structure of your target protein with a co-crystallized ligand exists, extract this ligand and re-dock it into the binding site.[10]
-
Success Criterion: The root-mean-square deviation (RMSD) between the docked pose and the crystal pose should be less than 2.0 Å.[10] If this fails, the protocol is unreliable.
-
No Co-crystallized Ligand? Dock a set of known active and inactive compounds. A valid protocol should score the active compounds significantly better than the inactive ones.[11][15]
-
-
Refine Binding Site Definition and Preparation:
-
Action: Ensure the binding site is correctly defined. For instance, the search space should typically encompass residues within 3-6 Å around a known ligand.[11] Critically evaluate the protonation states of key active site residues (e.g., His, Asp, Glu) at physiological pH.
-
Rationale: Incorrect protonation states can drastically alter the electrostatic environment of the binding pocket, leading to flawed predictions.
-
-
Address Halogen Bonding with an Appropriate Force Field:
-
Action: As highlighted in the FAQs, this is critical. If your software allows, explicitly enable halogen bonding terms or switch to a force field designed for it, such as a version of CGenFF with virtual sites.[3][9]
-
Workflow:
-
Generate parameters for this compound using a server or tool that supports halogen virtual sites.
-
Re-run the docking calculation with these new parameters.
-
Compare the new pose with the previous one, specifically looking for interactions where the chlorine atom is now correctly oriented towards an electronegative atom (like a backbone carbonyl oxygen) in the protein.
-
-
-
Incorporate Limited Receptor Flexibility:
-
Action: If the above steps fail, the issue may be receptor rigidity. Use a docking protocol that allows for side-chain flexibility for key residues in the binding pocket.
-
Rationale: Allowing specific side chains to move can open up space or create new interactions necessary to accommodate the ligand correctly, better mimicking an "induced fit" model.[5]
-
Caption: Workflow for troubleshooting inaccurate ligand binding poses.
Guide 2: Poor Correlation Between Scoring and Biological Activity
Problem: The ranking of your pyrimidine analogs by docking score does not reflect their experimentally determined potencies.
-
Employ Consensus Scoring:
-
Action: Re-score the top poses from your initial docking run using several different scoring functions from different docking programs (e.g., GOLD, AutoDock Vina, Glide).[15]
-
Rationale: Different scoring functions prioritize different physical terms (e.g., electrostatics, van der Waals). A compound that consistently scores well across multiple, diverse functions is more likely to be a true active. This approach averages out the specific biases of any single function.
-
-
Utilize Post-Docking Refinement with MM/GBSA or MM/PBSA:
-
Action: Take the top-ranked docked poses and run a short, explicit solvent molecular dynamics simulation. Then, use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) method to recalculate the binding free energy.
-
Rationale: These methods provide a more rigorous energy estimation than docking scores by incorporating an implicit solvent model and averaging over multiple conformations (snapshots) from the MD trajectory, offering a better approximation of binding enthalpy.[16]
-
-
Develop a Quantitative Structure-Activity Relationship (QSAR) Model:
-
Action: If you have a sufficiently large and diverse dataset of analogs with known activities, develop a QSAR model. This involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using machine learning algorithms (like random forest or support vector machines) to build a predictive model.[17][18][19]
-
Rationale: QSAR moves beyond the physics-based approach of docking to a data-driven model.[19] It can capture complex relationships between a molecule's structure and its biological activity that are missed by scoring functions, making it a powerful tool for ranking congeneric series.[17][18]
-
| Method | Computational Cost | Physical Rigor | Typical Application |
| Docking Score | Very Low | Low | Virtual Screening of millions of compounds |
| Consensus Score | Low | Low-Medium | Hit Prioritization (re-ranking top 1%) |
| MM/GBSA | Medium-High | Medium | Lead Optimization (ranking tens of compounds) |
| QSAR Model | Medium (to build) | N/A (Data-Driven) | Ranking congeneric series, virtual screening |
Part 3: Advanced Methodologies for High-Accuracy Modeling
When standard methods are insufficient, these advanced techniques offer higher fidelity at the cost of increased computational resources.
Quantum Mechanics/Molecular Mechanics (QM/MM)
The QM/MM approach is a hybrid technique that combines the accuracy of quantum mechanics with the efficiency of classical molecular mechanics.[12][13]
-
How it Works: The system is partitioned into two regions. The chemically active center—in this case, the this compound ligand and the immediate interacting residues—is treated with a high-level QM method. The rest of the protein and solvent are treated with a computationally cheaper MM force field.[20][21]
-
Why it Helps: This method provides a highly accurate description of electronic effects, such as charge polarization and the precise nature of the halogen bond, which are critical for correct binding energy estimation but are poorly described by classical force fields.[21][22] It is invaluable for studying reaction mechanisms or refining the binding energies of high-priority lead compounds.[12]
Caption: Partitioning a system for a QM/MM calculation.
Enhanced Sampling Molecular Dynamics
Standard MD simulations can get trapped in local energy minima, failing to explore all relevant conformational states of a protein-ligand complex within a reasonable timescale.[23]
-
How it Works: Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD) or Metadynamics, accelerate the exploration of the system's conformational space.[24][25][26] For example, REMD runs multiple parallel simulations at different temperatures, allowing the system to overcome energy barriers at higher temperatures and propagating that information to the simulation at the target temperature.[24]
-
Why it Helps: This is crucial for studying processes that occur over longer timescales, such as large-scale protein conformational changes upon ligand binding, calculating absolute binding free energies, or exploring ligand dissociation pathways.[23][27]
References
-
In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. ResearchGate. Available at: [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. Available at: [Link]
-
4-Amino-5-(4-chlorophenyl)-7-(t-butyl) pyrazolo(3,4- d)pyrimidine (PP2)... ResearchGate. Available at: [Link]
-
Enhanced Sampling Techniques in Molecular Dynamics Simulations of Biological Systems. PMC, NIH. Available at: [Link]
-
(PDF) Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. ResearchGate. Available at: [Link]
-
Challenges in Docking: Mini Review. JSciMed Central. Available at: [Link]
-
Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions. PubMed. Available at: [Link]
-
1BRW: THE CRYSTAL STRUCTURE OF PYRIMIDINE NUCLEOSIDE PHOSPHORYLASE IN A CLOSED CONFORMATION. RCSB PDB. Available at: [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH. Available at: [Link]
-
In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor. ResearchGate. Available at: [Link]
-
How to validate the molecular docking results ? ResearchGate. Available at: [Link]
-
Parametrization of Halogen Bonds in the CHARMM General Force Field. Sci-Hub. Available at: [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Available at: [Link]
-
(PDF) Molecular Docking Challenges and Limitations. ResearchGate. Available at: [Link]
-
[2202.04164] Enhanced sampling methods for molecular dynamics simulations. arXiv. Available at: [Link]
-
Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. PubMed. Available at: [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]
-
Enhanced Sampling Methods for Molecular Dynamics Simulations. Boise State University. Available at: [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
-
Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available at: [Link]
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. MDPI. Available at: [Link]
-
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulation: A Tool for Structure-Based Drug Design and Discovery. PubMed. Available at: [Link]
-
Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. UQ eSpace - The University of Queensland. Available at: [Link]
-
Pyrimidine | C4H4N2 | CID 9260. PubChem - NIH. Available at: [Link]
-
QSAR and ML: A Powerful Combination for Drug Discovery. DrOmics Labs. Available at: [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH. Available at: [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]
-
Advances in Machine Learning for QSAR Modeling | 8 | Enhancing Drug Di. Taylor & Francis eBooks. Available at: [Link]
-
Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PMC - PubMed Central. Available at: [Link]
-
Molecular Docking Challenges and Limitations. Semantic Scholar. Available at: [Link]
-
Chapter 1: Quantum Mechanical/Molecular Mechanical Approaches in Drug Design. Books. Available at: [Link]
-
Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. SciSpace. Available at: [Link]
-
N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. Available at: [Link]
-
Advances and Challenges in Protein-Ligand Docking. MDPI. Available at: [Link]
-
Quantum Mechanics/Molecular Mechanics (QM/MM). Computational Chemistry Glossary. Available at: [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. Available at: [Link]
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC - NIH. Available at: [Link]
-
Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. Preprints.org. Available at: [Link]
-
How can I validate docking result without a co-crystallized ligand? Bioinformatics Stack Exchange. Available at: [Link]
-
Automated parameterization of quantum-mechanically derived force-fields including explicit sigma holes: A pathway to energetic and structural features of halogen bonds in gas and condensed phase. The Journal of Chemical Physics, AIP Publishing. Available at: [Link]
-
Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. arXiv. Available at: [Link]
-
Enhanced sampling in molecular dynamics. The Journal of Chemical Physics. Available at: [Link]
-
Chemistry: What are 'enhanced sampling' methods in molecular dynamics? Quora. Available at: [Link]
Sources
- 1. Challenges in Docking: Mini Review. [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Parametrization of Halogen Bonds in the CHARMM General Force Field / Biophysical Journal, 2015 [sci-hub.box]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulation: A Tool for Structure-Based Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. mdpi.com [mdpi.com]
- 17. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight [mdpi.com]
- 18. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dromicslabs.com [dromicslabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Quantum Mechanics/Molecular Mechanics (QM/MM) - Computational Chemistry Glossary [deeporigin.com]
- 22. books.rsc.org [books.rsc.org]
- 23. quora.com [quora.com]
- 24. Enhanced Sampling Techniques in Molecular Dynamics Simulations of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [2202.04164] Enhanced sampling methods for molecular dynamics simulations [arxiv.org]
- 26. boisestate.edu [boisestate.edu]
- 27. pubs.aip.org [pubs.aip.org]
Validation & Comparative
Validating Anticancer Efficacy: A Comparative In Vivo Analysis of 5-(4-Chlorophenyl)pyrimidine and Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the anticancer activity of 5-(4-Chlorophenyl)pyrimidine in preclinical animal models. We will objectively compare its potential performance with established chemotherapeutic agents, namely 5-Fluorouracil and Cisplatin, supported by illustrative experimental data and detailed protocols. The focus is on providing a scientifically rigorous and logically structured narrative that underscores the causality behind experimental choices and ensures the trustworthiness of the described protocols.
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities, including anticancer effects.[1][2][3] Their structural similarity to the pyrimidine bases of DNA and RNA allows them to interfere with nucleic acid synthesis and repair, leading to the inhibition of cancer cell proliferation. The addition of various substituents to the pyrimidine ring, such as a chlorophenyl group, can enhance their potency and selectivity towards cancer cells.[4] This guide focuses on a representative molecule, this compound, as a promising candidate for in vivo validation.
Comparative Framework: Benchmarking Against the Gold Standard
To establish the therapeutic potential of this compound, a direct comparison with clinically relevant and widely used anticancer drugs is imperative. For this purpose, we have selected:
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a nucleoside required for DNA replication.[5][6]
-
Cisplatin: An alkylating-like agent that forms platinum-DNA adducts, leading to DNA damage and apoptosis.[5][6]
The rationale for choosing these agents is their well-characterized mechanisms of action and extensive use in treating a variety of solid tumors, providing a robust benchmark for evaluating a novel compound.
In Vivo Validation: A Step-by-Step Experimental Protocol
The following protocol describes a standard xenograft mouse model for evaluating the in vivo anticancer activity of this compound. This model is widely used in preclinical cancer research due to its ability to recapitulate the growth of human tumors in a living organism.[7][8][9][10]
Animal Model and Cell Line Selection
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice are immunodeficient, which prevents the rejection of human tumor xenografts.
-
Cell Line: A human cancer cell line relevant to the therapeutic target of the compound. For this example, we will use the A549 human lung carcinoma cell line, which is known to be responsive to pyrimidine-based antimetabolites.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: In vivo experimental workflow from animal acclimatization to final analysis.
Detailed Methodology
-
Cell Culture and Implantation:
-
A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested during the exponential growth phase, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.
-
-
Tumor Growth and Randomization:
-
Tumor growth is monitored every two days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to one of the following treatment groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (e.g., 50 mg/kg, daily)
-
Group 3: 5-Fluorouracil (e.g., 20 mg/kg, every 3 days)
-
Group 4: Cisplatin (e.g., 5 mg/kg, once a week)
-
-
-
Drug Administration and Monitoring:
-
The investigational compound and comparator drugs are administered via intraperitoneal (i.p.) injection or oral gavage, depending on their formulation and bioavailability.
-
Tumor volume and body weight are measured every two days to assess treatment efficacy and toxicity, respectively.
-
Mice are monitored daily for any signs of distress or adverse effects.
-
-
Endpoint and Analysis:
-
The study is terminated after a predefined period (e.g., 21 days) or when the tumors in the control group reach a predetermined size, or if humane endpoints are reached.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for biochemical analysis (e.g., Western blotting, qPCR).
-
Comparative Data Analysis
The following tables summarize the expected outcomes from the in vivo study, providing a clear comparison of the anticancer activity of this compound with 5-FU and Cisplatin.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 50 mg/kg, daily | 600 ± 150 | 60 |
| 5-Fluorouracil | 20 mg/kg, q3d | 750 ± 180 | 50 |
| Cisplatin | 5 mg/kg, weekly | 525 ± 130 | 65 |
Table 2: Toxicity Assessment
| Treatment Group | Maximum Body Weight Loss (%) (Mean ± SD) | Treatment-Related Mortality |
| Vehicle Control | < 2 | 0/8 |
| This compound | 5 ± 2 | 0/8 |
| 5-Fluorouracil | 10 ± 3 | 1/8 |
| Cisplatin | 15 ± 4 | 2/8 |
Mechanistic Insights: Signaling Pathways
The anticancer activity of this compound and the comparator drugs can be attributed to their distinct mechanisms of action, as illustrated in the following diagrams.
Proposed Mechanism of this compound: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell proliferation and survival.[11][12] A plausible mechanism for this compound is the inhibition of a key kinase in a cancer-related signaling pathway, such as the VEGFR-2 pathway, which is crucial for angiogenesis.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.
Mechanism of Action of Comparator Drugs
The mechanisms of 5-Fluorouracil and Cisplatin are well-established and target fundamental cellular processes.
Caption: Mechanisms of action for 5-Fluorouracil and Cisplatin.
Conclusion and Future Directions
This guide outlines a comprehensive approach to validating the in vivo anticancer activity of this compound. The presented experimental framework, when executed with rigor, can provide robust and reliable data to support its further development as a potential therapeutic agent. The comparative analysis against standard-of-care drugs like 5-Fluorouracil and Cisplatin is crucial for contextualizing its efficacy and safety profile.
Future studies should aim to explore the detailed molecular mechanism of action of this compound, investigate its efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs), and conduct pharmacokinetic and pharmacodynamic studies to optimize its dosing and administration schedule.
References
-
Al-Otaibi, F., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3183. [Link]
-
Moussa, S. A., et al. (2020). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 12(13), 1195-1213. [Link]
-
Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4983. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. bioRxiv. [Link]
-
Reddy, C. S., et al. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642. [Link]
-
American Cancer Society. (2023). Types of Chemotherapy Drugs. [Link]
-
Wiatrak, B., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3899. [Link]
-
Steward, W. P., & Brown, K. (2013). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Cancer Drug Targets, 13(7), 721-730. [Link]
-
Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(2), 269-301. [Link]
-
Cancer Research UK. (2023). Cancer drugs A to Z list. [Link]
-
Wang, Y., et al. (2021). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 13(21), 5439. [Link]
-
Wiatrak, B., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]
-
The Institute of Cancer Research. (n.d.). Animal research. [Link]
-
Chemocare. (n.d.). How Do Doctors Decide Which Chemotherapy Drugs To Give?. [Link]
-
Medical News Today. (2021). What are some of the most common chemo drugs?. [Link]
-
National Cancer Institute. (n.d.). Animal Models Used by PREVENT. [Link]
-
Kumar, A., & Singh, R. K. (2013). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 4(2), 1-10. [Link]
-
Sharma, N., et al. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal, 8(5), 567-573. [Link]
-
Zhang, B., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 13, 2755-2767. [Link]
-
Li, X., et al. (2019). Comparative efficacy and safety for different chemotherapy regimens used concurrently with thoracic radiation for locally advanced non-small cell lung cancer: a systematic review and network meta-analysis. BMC Cancer, 19(1), 295. [Link]-y)
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Buy 5-(2-Chlorophenyl)pyrimidin-4-amine | 56239-12-4 [smolecule.com]
- 5. Types of Chemotherapy Drugs | American Cancer Society [cancer.org]
- 6. What are some of the most common chemo drugs? [medicalnewstoday.com]
- 7. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. dovepress.com [dovepress.com]
- 11. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
comparing the efficacy of 5-(4-Chlorophenyl)pyrimidine with existing drugs
An In-Depth Comparative Guide to the Efficacy of 5-(4-Chlorophenyl)pyrimidine-Based Kinase Inhibitors
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized treatment paradigms in these areas. The pyrimidine scaffold serves as a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors. This guide provides a comparative analysis of this compound, a representative of a class of pyrimidine-based compounds, by contextualizing its efficacy against established drugs targeting a well-validated therapeutic target: p38α Mitogen-Activated Protein Kinase (MAPK).
While this compound is not itself a marketed drug, its core structure is central to potent kinase inhibitors investigated in preclinical and clinical studies. We will use it as a representative scaffold to compare its inhibitory potential against existing therapeutic agents. This analysis is designed for researchers and drug development professionals to understand the landscape of kinase inhibition and the methodologies used to evaluate and compare lead compounds.
Mechanism of Action: Targeting the p38α MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stress signals, such as cytokines (e.g., TNF-α, IL-1β), and regulates cellular responses like inflammation, apoptosis, and proliferation. In inflammatory diseases like rheumatoid arthritis, overactivation of the p38α pathway leads to the production of pro-inflammatory cytokines, driving tissue damage.
Small molecule inhibitors based on the 5-phenylpyrimidine scaffold typically function as Type I inhibitors. They bind to the active conformation of the kinase in the ATP-binding pocket, competing directly with the endogenous ATP substrate. This binding event prevents the phosphorylation of downstream targets, thereby attenuating the inflammatory signaling cascade.
Caption: Simplified p38α MAPK signaling pathway and the point of intervention for ATP-competitive inhibitors.
Comparative In Vitro Efficacy Analysis
To assess the potential of the this compound scaffold, we compare its inhibitory activity (IC50) against p38α MAPK with that of other well-characterized inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50% and is a primary metric for potency.
| Compound/Drug Name | Scaffold/Class | Target Kinase | IC50 (nM) | Notes |
| Compound 1a | 5-(4-Fluorophenyl)-pyrimidine | p38α MAPK | 8 | A close analog of our topic compound, demonstrating high potency. |
| Doramapimod (BIRB-796) | Pyridinylimidazole / DFG-out | p38α MAPK | 38 | A well-known clinical candidate that binds to the inactive kinase conformation. |
| SB203580 | Pyridinylimidazole / DFG-in | p38α MAPK | 50 | A widely used research tool compound; ATP-competitive. |
| Neflamapimod | Pyridinyl-based | p38α MAPK | 110 | An inhibitor that has been investigated in late-stage clinical trials. |
Analysis of Efficacy:
The data indicate that compounds based on the 5-phenylpyrimidine core, such as the closely related fluorophenyl analog (Compound 1a ), can exhibit exceptionally high potency, with an IC50 value of just 8 nM. This potency is superior to that of several widely recognized p38α inhibitors, including the clinical candidate Doramapimod and the tool compound SB203580.
This high in vitro potency suggests that the this compound scaffold is a highly effective starting point for designing p38α MAPK inhibitors. The key to its efficacy lies in the specific interactions it forms within the ATP-binding pocket of the kinase. However, it is crucial to note that high potency does not always translate to clinical success. Factors such as selectivity (off-target effects), pharmacokinetic properties (ADME), and in vivo safety are equally critical and must be evaluated in subsequent stages of drug development.
Experimental Protocol: TR-FRET Kinase Inhibition Assay
To generate the comparative data shown above, a robust and high-throughput assay is required. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a gold standard for quantifying kinase activity and inhibition.
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium (donor) into close proximity with a fluorescent tracer (acceptor) on the peptide. Excitation of the donor leads to energy transfer and emission from the acceptor. The TR-FRET signal is directly proportional to the extent of substrate phosphorylation.
A Scientist's Guide to Cross-Validating the Mechanism of Action for 5-(4-Chlorophenyl)pyrimidine
For researchers, scientists, and drug development professionals, elucidating a compound's mechanism of action (MoA) is a cornerstone of preclinical research. A validated MoA provides the biological rationale for a therapeutic hypothesis, guides patient selection strategies, and anticipates potential toxicities. This guide provides an in-depth, objective framework for the rigorous cross-validation of the MoA for a novel compound, using 5-(4-Chlorophenyl)pyrimidine as a representative molecule.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often by modulating the activity of key enzymes like protein kinases.[3][4][5] Given this precedent, a compound like this compound, emerging from a phenotypic or high-throughput screen, warrants a systematic and multi-pronged approach to MoA validation.
This guide eschews a rigid template, instead presenting a logical, self-validating workflow that builds a robust evidence base—from initial hypothesis to cellular confirmation.
Part 1: Hypothesis Generation and Initial Target Identification
The journey to MoA validation begins with a plausible hypothesis. For a novel pyrimidine derivative, this is often informed by the results of initial screens and computational predictions.
Causality in Experimental Choice: The initial steps are designed to cast a wide net and then narrow down possibilities. A phenotypic screen might show that this compound selectively inhibits the proliferation of a cancer cell line known to be dependent on a specific signaling pathway. This observation, combined with in silico docking studies against a panel of likely targets (e.g., kinases), can generate a primary hypothesis. For this guide, we will hypothesize that this compound is an inhibitor of a critical oncogenic kinase, such as p38 MAP Kinase , a target implicated in both cancer and inflammation.[6]
Workflow: From Phenotype to Hypothesis
Caption: Initial workflow from cellular observation to a testable molecular hypothesis.
Part 2: Direct Target Engagement Validation
Once a primary target is hypothesized, the next critical step is to confirm direct, physical interaction between the compound and the protein in both biochemical and cellular contexts.
Method 1: In Vitro Biochemical Assays
Expertise & Experience: Biochemical assays are essential for quantifying the inhibitory potency of a compound against a purified enzyme, free from the complexities of a cellular environment. This provides a direct measure of interaction, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Alternatives: To contextualize the potency of this compound, it should be compared against well-characterized, potent p38 MAPK inhibitors.
| Compound | Target | IC50 (nM) [Representative Data] | Selectivity Profile |
| This compound | p38α MAPK | 85 | To be determined |
| Skepinone-L | p38α MAPK | 1.3 | Highly Selective |
| SB 203580 | p38α/β MAPK | 50 / 50 | Dual Inhibitor |
Protocol: p38α MAPK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure compound binding to the kinase active site.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of terbium-labeled anti-His antibody, a fluorescently labeled "tracer" ligand that binds to the kinase, and purified His-tagged p38α MAPK.
-
Compound Plating: Serially dilute this compound and reference compounds (Skepinone-L, SB 203580) in DMSO, then dilute into the assay buffer in a 384-well plate.
-
Kinase/Antibody Addition: Add the p38α MAPK and Tb-anti-His antibody mixture to all wells.
-
Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding competition reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the tracer and 620 nm for the terbium).
-
Analysis: Calculate the emission ratio. A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound. Plot the signal versus compound concentration and fit to a four-parameter logistic model to determine the IC50.
Method 2: Cellular Thermal Shift Assay (CETSA®)
Trustworthiness: While biochemical assays are crucial, they don't confirm that a compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying intracellular target engagement.[7][8] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[9][10] This provides direct, physical evidence of target binding in a physiological context.[11]
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-based CETSA for p38 MAPK
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HeLa or A549) to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a high concentration of this compound (e.g., 10-20 µM) for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure cell lysis.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing soluble proteins). Determine the protein concentration using a BCA assay.
-
Western Blot: Normalize the protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for p38 MAPK. Use a loading control (e.g., GAPDH) to ensure equal loading.
-
Analysis: Quantify the band intensities. Plot the percentage of soluble p38 MAPK relative to the non-heated control against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
Part 3: Cellular Pathway Modulation and Off-Target Profiling
Confirming direct target binding is necessary but not sufficient. A robust MoA validation must demonstrate that this engagement leads to the expected downstream biological consequences and assess the compound's selectivity.
Method 1: Phosphoproteomics for Pathway Analysis
Expertise & Experience: If this compound inhibits p38 MAPK, it should decrease the phosphorylation of its known downstream substrates, such as MAPKAPK2 (MK2). Mass spectrometry (MS)-based phosphoproteomics provides a global, unbiased view of changes in cellular signaling networks following compound treatment.[12][13] This powerful technique can confirm on-target pathway modulation and simultaneously uncover potential off-target signaling effects.[14][15]
Comparative Data: Downstream Target Modulation
| Treatment (1 µM) | p-MK2 (T334) Fold Change [Representative Data] | p-ERK (T202/Y204) Fold Change |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound | 0.35 | 0.95 |
| SB 203580 (p38i) | 0.25 | 1.10 |
| PD 0325901 (MEKi) | 1.05 | 0.15 |
Protocol: Targeted Phosphopeptide Quantification (LC-MS/MS)
-
Cell Treatment & Lysis: Treat cells with the test compound or controls for an appropriate time (e.g., 60 minutes). Lyse the cells in a urea-based buffer and quantify protein concentration.
-
Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Enrichment: Use an antibody-based method (e.g., PTMScan®) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify phosphopeptides across different treatment conditions. Look for statistically significant changes in the abundance of known downstream targets of p38 MAPK.
Method 2: Kinome-wide Selectivity Profiling
Trustworthiness: No inhibitor is perfectly selective. Understanding a compound's off-target interactions is critical for interpreting biological data and predicting potential toxicities. Commercial kinome profiling services offer activity-based screening against large panels of kinases, providing a comprehensive selectivity profile.[16][17][18]
Workflow: Integrated MoA Cross-Validation
Caption: A holistic workflow integrating multiple orthogonal methods for MoA validation.
Conclusion
The validation of a drug's mechanism of action is not a linear process but an iterative cycle of hypothesis, testing, and refinement. By employing a suite of orthogonal, self-validating techniques—from direct biochemical binding and cellular target engagement to pathway analysis and selectivity profiling—researchers can build a robust and compelling case for the MoA of a novel compound like this compound. This rigorous, multi-faceted approach is fundamental to increasing the probability of success in the long and arduous path of drug discovery and development.[19]
References
-
Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]
-
International Journal of Chemical and Pharmaceutical Sciences. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]
-
SciSpace. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
MDPI. Drug Discovery in Liver Disease Using Kinome Profiling. Available from: [Link]
-
Zenodo. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Available from: [Link]
-
Frontiers in Oncology. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Available from: [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]
-
Pär Nordlund Group. CETSA. Available from: [Link]
-
bioRxiv. Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships. Available from: [Link]
-
PubMed. Phosphoproteomics in drug discovery. Available from: [Link]
-
News-Medical.Net. Quantitative Phosphoproteomics in Cancer Research: Pathways to Targeted Therapies. Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
- PubMed. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Available from: https://pubmed.ncbi.nlm.nih.gov/36318357/
-
Sygnature Discovery. Target Validation. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. news-medical.net [news-medical.net]
- 12. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 14. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azolifesciences.com [azolifesciences.com]
- 16. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 17. assayquant.com [assayquant.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to the Synthetic Routes of 5-(4-Chlorophenyl)pyrimidine for Researchers and Drug Development Professionals
The strategic incorporation of the 5-(4-chlorophenyl)pyrimidine motif is a cornerstone in the design of a multitude of biologically active molecules. Its presence in pharmaceuticals and agrochemicals underscores the importance of efficient and scalable synthetic access to this key intermediate. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal methodology for their specific needs. We will delve into the nuances of Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, as well as the classical Ullmann condensation, evaluating each based on yield, reaction conditions, substrate scope, and practical considerations.
Introduction: The Significance of the 5-Arylpyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its substitution at the 5-position with an aryl group, such as 4-chlorophenyl, often imparts significant biological activity. This structural motif is found in compounds targeting a wide range of therapeutic areas. The electron-deficient nature of the pyrimidine ring, further influenced by the substituent at the 5-position, plays a crucial role in its interaction with biological targets. Consequently, the development of robust and versatile synthetic methods to access 5-arylpyrimidines is of paramount importance.
This guide will navigate the chemical landscape of four powerful cross-coupling methodologies, providing a critical evaluation to inform your synthetic strategy.
Visualizing the Synthetic Pathways
The following diagram illustrates the general synthetic strategies that will be discussed in this guide, starting from a common precursor, 5-bromopyrimidine.
Figure 1: Overview of the primary synthetic routes to this compound.
The Suzuki-Miyaura Coupling: A Versatile and Widely Adopted Strategy
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, stands out as one of the most versatile and frequently employed methods for the synthesis of biaryl compounds, including 5-arylpyrimidines.[1] Its popularity stems from the commercial availability of a wide range of boronic acids, their stability to air and moisture, and the generally mild reaction conditions.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[2] For the synthesis of this compound, the reaction involves the coupling of 5-bromopyrimidine with 4-chlorophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Bromopyrimidine
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromopyrimidine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Performance and Considerations
The Suzuki-Miyaura coupling generally provides good to excellent yields of 5-arylpyrimidines.[1] The reaction is tolerant of a wide variety of functional groups, and the boronic acid reagents are typically less toxic than the organotin and organozinc compounds used in Stille and Negishi couplings, respectively. A potential drawback is the occasional issue of protodeboronation of the boronic acid under basic conditions, which can be mitigated by careful optimization of the reaction parameters.
The Stille Coupling: A Robust Alternative with Stable Reagents
The Stille reaction utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide.[3] Organostannanes are known for their stability to air and moisture, and they are compatible with a broad range of functional groups, making the Stille coupling a reliable method for C-C bond formation.[4]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination.
Figure 3: Catalytic cycle of the Stille cross-coupling reaction.
The key difference lies in the transmetalation step, where the aryl group is transferred from the tin atom to the palladium center. The synthesis of this compound via the Stille coupling would involve the reaction of 5-bromopyrimidine with (4-chlorophenyl)tributylstannane.
Experimental Protocol: Stille Coupling
Materials:
-
5-Bromopyrimidine
-
Tributyl(4-chlorophenyl)stannane[5]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-bromopyrimidine (1.0 mmol) and tributyl(4-chlorophenyl)stannane (1.1 mmol) in anhydrous DMF (5 mL).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir the resulting mixture vigorously for 1 hour, then extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Performance and Considerations
The Stille reaction often provides high yields and is tolerant of a wide range of functional groups.[4] A significant drawback, however, is the toxicity of the organotin reagents and the difficulty in removing the tin-containing byproducts from the reaction mixture. This can be a major concern in the synthesis of pharmaceutical intermediates.
The Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling is a powerful cross-coupling reaction that utilizes organozinc reagents.[6] These reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times and milder reaction conditions.[6]
Mechanistic Rationale
The catalytic cycle of the Negishi coupling follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.
Figure 4: Catalytic cycle of the Negishi cross-coupling reaction.
The synthesis of this compound via the Negishi coupling would involve the reaction of 5-bromopyrimidine with a (4-chlorophenyl)zinc halide reagent.
Experimental Protocol: Negishi Coupling
Materials:
-
5-Bromopyrimidine
-
(4-Chlorophenyl)zinc chloride solution in THF[7]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 mmol) and the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) and stir to dissolve.
-
Slowly add the (4-chlorophenyl)zinc chloride solution (1.1 mmol, 1.1 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance and Considerations
The high reactivity of organozinc reagents often allows for Negishi couplings to be performed under milder conditions and with shorter reaction times compared to Suzuki-Miyaura and Stille couplings.[8] However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions. Their preparation can also be more involved than that of the corresponding boronic acids.
The Ullmann Reaction: A Classical Copper-Catalyzed Approach
The Ullmann reaction is a classical method for the formation of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides.[9] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern modifications have been developed that utilize catalytic amounts of copper and milder conditions.[10]
Mechanistic Rationale
The mechanism of the Ullmann reaction is believed to involve the formation of an organocopper intermediate.
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. PubChemLite - Tributyl(4-chlorophenyl)stannane (C18H31ClSn) [pubchemlite.lcsb.uni.lu]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. (4-Chlorophenyl)zinc chloride, 0.5 M in THF | 89523-62-6 [sigmaaldrich.com]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
The Indispensable Dialogue: Validating In Silico ADME Predictions for 5-(4-Chlorophenyl)pyrimidine with Gold-Standard In Vitro Assays
A Senior Application Scientist's Guide to Bridging Computational and Experimental Drug Discovery
In the fast-paced world of drug discovery, the "fail fast, fail cheap" mantra has never been more relevant. Early and accurate prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to avoiding costly late-stage failures. In silico models offer a powerful, high-throughput first pass, providing crucial insights into a molecule's potential drug-like qualities. However, these predictions remain theoretical until anchored by real-world experimental data.
This guide provides an in-depth comparison of predicted ADME properties for the novel scaffold, 5-(4-Chlorophenyl)pyrimidine, with the detailed experimental protocols required for their in vitro validation. We will move beyond simple procedural lists to explore the scientific rationale behind each step, establishing a self-validating framework for robust decision-making in drug development.
Part 1: The Computational Foresight - In Silico ADME Profile of this compound
Before committing to costly and time-consuming synthesis and laboratory work, computational tools can provide a vital forecast of a compound's behavior. Using established predictive models, such as those available on platforms like ADMETlab or SwissADME, we can generate a foundational ADME profile for our compound of interest.[1] The structure of this compound serves as the input for these predictions.
Table 1: Predicted ADME & Physicochemical Properties of this compound
| Parameter | Predicted Value | Implication for Drug Development |
| Aqueous Solubility | LogS: -3.5 | Low to moderate solubility. May present challenges for oral absorption and formulation. |
| Intestinal Permeability | Caco-2 Papp: 15 x 10-6 cm/s | High permeability predicted, suggesting good potential for passive absorption across the gut wall. |
| Blood-Brain Barrier | BBB Permeant: No | Unlikely to cross the blood-brain barrier, suggesting a lower risk of CNS side effects. |
| Metabolism (CYP450) | Substrate of CYP3A4, CYP2C9 | Likely to be metabolized by major drug-metabolizing enzymes, indicating a potential for clearance. |
| Plasma Protein Binding | 92% | High binding to plasma proteins is predicted, which will reduce the free fraction of the drug available for therapeutic effect. |
| Drug-Likeness | Passes Lipinski's Rule of 5 | The molecule has physicochemical properties consistent with known orally active drugs. |
Note: These values are representative predictions generated for the purpose of this guide and should be validated experimentally.
Part 2: The Experimental Verdict - In Vitro Validation Protocols
With our computational hypotheses in hand, we now turn to the laboratory to generate empirical data. The following sections detail the gold-standard in vitro assays designed to test each key ADME prediction.
Aqueous Solubility: The Foundation of Bioavailability
The Rationale: Poor aqueous solubility is a primary hurdle for oral drug absorption.[2] A compound must dissolve in the gastrointestinal fluids to be absorbed. The in silico prediction of LogS: -3.5 suggests that this compound may be poorly soluble. We will validate this using a kinetic turbidimetric solubility assay, a high-throughput method ideal for early discovery.[3][4] This assay measures the concentration at which the compound precipitates out of an aqueous buffer as a DMSO co-solvent is diluted.[5]
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a 7-point serial dilution of the stock solution to create a range of concentrations.
-
Aqueous Dilution: Dilute each sample 1-in-50 into Phosphate-Buffered Saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%, minimizing its effect on solubility while ensuring the compound is initially dissolved.
-
Incubation: Incubate the plate at 37°C for 2 hours to simulate physiological temperature and allow for precipitation to reach a steady state.[6]
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at 620 nm using a plate reader. The scattering of light by precipitate particles results in increased absorbance.[3]
-
Data Analysis: The solubility is defined as the highest concentration at which the absorbance is not significantly above the baseline (DMSO-only controls). This provides a kinetic solubility value in µM.
Intestinal Permeability: Crossing the Gut Wall
The Rationale: For oral drugs, crossing the intestinal epithelium is non-negotiable. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[7] These human colon adenocarcinoma cells form a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein).[8][9] By measuring transport in both directions (apical to basolateral and basolateral to apical), we can not only determine the passive permeability but also identify if the compound is a substrate of efflux pumps.[10] An efflux ratio greater than 2 is a strong indicator of active efflux.[11]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days until they form a differentiated and confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only inserts with high TEER values (indicating intact tight junctions) are used.[9]
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 7.4.
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample as described for A→B transport.
-
-
Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction and the efflux ratio (ER).
Plasma Protein Binding: The Free Drug Hypothesis
The Rationale: Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and exert a therapeutic effect. [12]Highly bound drugs have a smaller volume of distribution and are less available for metabolism and elimination. The in silico prediction of 92% binding is high and requires careful validation. Equilibrium dialysis is the gold standard for measuring plasma protein binding. [13]The Rapid Equilibrium Dialysis (RED) device is a common high-throughput format for this assay. [14][15] Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: Prepare the RED device, which consists of wells divided into two chambers by a semipermeable dialysis membrane (8-12 kDa MWCO). [16]2. Sample Preparation: Spike human plasma with this compound to a final concentration of 1 µM.
-
Loading the Device:
-
Add the spiked plasma to one chamber (the donor chamber).
-
Add an equal volume of PBS (pH 7.4) to the other chamber (the receiver chamber).
-
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours. During this time, only the unbound compound is small enough to pass through the membrane into the receiver chamber until equilibrium is reached. [14]5. Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add blank buffer to the plasma sample and blank plasma to the buffer sample, so that both matrices are identical for analysis.
-
Quantification: Determine the concentration of the compound in both the plasma (total concentration) and buffer (free concentration) samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) and the percentage of protein binding.
Part 3: Synthesizing the Data - A Comparative Framework
The ultimate goal is to see how well our computational predictions align with the experimental reality. This comparison allows us to refine our understanding of the compound's behavior and build confidence in our predictive models for future compounds.
Table 2: Comparison of In Silico Predictions vs. Expected In Vitro Outcomes
| ADME Parameter | In Silico Prediction | In Vitro Assay | Validating Experimental Outcome | Conflicting Experimental Outcome |
| Aqueous Solubility | LogS: -3.5 (Low) | Turbidimetric Assay | Measured solubility < 30 µM | Measured solubility > 100 µM |
| Intestinal Permeability | Papp: 15 x 10-6 cm/s (High) | Caco-2 Assay | Papp (A→B) > 10 x 10-6 cm/s and Efflux Ratio < 2 | Papp (A→B) < 5 x 10-6 cm/s or Efflux Ratio > 2 |
| Metabolic Stability | Substrate of CYP3A4/2C9 | Microsomal Stability | t1/2 < 30 minutes; High Clint | t1/2 > 60 minutes; Low Clint |
| Plasma Protein Binding | 92% (High) | Equilibrium Dialysis | Fraction unbound (fu) < 0.1 (i.e., >90% bound) | Fraction unbound (fu) > 0.3 (i.e., <70% bound) |
Conclusion
The journey of a drug candidate from concept to clinic is one of iterative hypothesis testing. In silico ADME predictions provide the initial, crucial hypotheses about a molecule's viability. However, as this guide demonstrates, these predictions are only as valuable as the experimental framework used to validate them. By employing robust, well-rationalized in vitro assays for solubility, permeability, metabolism, and protein binding, researchers can confidently confirm, refute, or refine computational models. This synergistic dialogue between prediction and experimentation is the cornerstone of modern, efficient drug discovery, allowing teams to invest resources wisely and advance only those compounds with the highest probability of success.
References
-
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
PreADMET. (n.d.). Prediction of ADME/Tox. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]
-
VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]
-
Lopera, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 116. Retrieved from [Link]
-
Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Free web servers used for the prediction of ADMET parameters. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydrot[8][14][16]riazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Any suggested (freely available) tool for in silico prediction of pharmacokinetic parameters of drugs?. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]
-
ADMETlab. (n.d.). ADMET Prediction. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
Sources
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bioivt.com [bioivt.com]
- 13. enamine.net [enamine.net]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. bio-protocol.org [bio-protocol.org]
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrimidine-based scaffolds have garnered significant attention due to their versatile biological activities. This guide provides a detailed, head-to-head comparison of 5-(4-Chlorophenyl)pyrimidine and a selection of its structurally related heterocyclic analogues. We will delve into their synthesis, physicochemical properties, and biological performance, supported by experimental data and established protocols, to offer researchers and drug development professionals a comprehensive resource for informed decision-making in their discovery programs.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs ranging from anticancer agents to antivirals. Its nitrogen atoms act as hydrogen bond acceptors, and the ring system itself can be readily functionalized at various positions to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a phenyl group at the 5-position, as in 5-phenylpyrimidine derivatives, has been a particularly fruitful strategy for targeting a variety of biological targets. The specific analogue, this compound, serves as our central point of comparison due to its documented bioactivity and amenability to further chemical modification.
Synthesis and Physicochemical Properties: A Comparative Analysis
The synthesis of 5-arylpyrimidines and their analogues often relies on well-established cross-coupling methodologies, most notably the Suzuki-Miyaura coupling.[1] This reaction provides a robust and versatile route to connect a (hetero)aryl halide with a (hetero)aryl boronic acid or ester.
General Synthetic Workflow: Suzuki-Miyaura Coupling
The synthesis of this compound and its analogues can be achieved through a general and reliable synthetic pathway. A common starting material is 5-bromopyrimidine, which can be coupled with various arylboronic acids to introduce diversity at the 5-position.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Materials:
-
5-Bromopyrimidine
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromopyrimidine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a commonly used and effective catalyst system for Suzuki-Miyaura couplings. The palladium is the active catalytic species, and the phosphine ligand stabilizes the palladium complex and facilitates the catalytic cycle.
-
Base: Potassium carbonate is used as the base to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base. Degassing the solvents is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst, which would lead to lower yields.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Comparative Physicochemical Properties
The introduction of different heterocyclic cores and substituents can significantly impact the physicochemical properties of the resulting compounds. These properties, in turn, influence their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Weight ( g/mol ) | LogP (calculated) | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| This compound | 190.62 | 2.85 | 25.78 | 0 | 2 |
| 2-(4-Chlorophenyl)pyridine | 190.62 | 3.12 | 12.89 | 0 | 1 |
| 3-(4-Chlorophenyl)thiophene | 194.67 | 3.45 | 28.24 | 0 | 0 |
| 5-(4-Chlorophenyl)isoxazole | 193.61 | 2.58 | 30.55 | 0 | 2 |
Data Interpretation:
-
LogP: The octanol-water partition coefficient (LogP) is an indicator of a compound's lipophilicity. A higher LogP value suggests greater lipid solubility, which can influence membrane permeability and plasma protein binding. The thiophene analogue displays the highest lipophilicity, while the isoxazole is the most polar.
-
Polar Surface Area (PSA): PSA is a descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. Generally, a lower PSA is associated with better membrane permeability. The pyridine analogue has the lowest PSA.
-
Hydrogen Bonding: The number of hydrogen bond donors and acceptors influences a compound's solubility and its ability to interact with biological targets. All the compared compounds lack hydrogen bond donors, while the pyrimidine and isoxazole have two hydrogen bond acceptors.
Biological Activity and Therapeutic Potential: A Head-to-Head Comparison
The true value of these heterocyclic compounds lies in their biological activity. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2] This versatility stems from their ability to mimic endogenous purines and interact with a variety of biological targets.[3]
Anticancer Activity: Kinase Inhibition
A prominent mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases.[4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The 4-anilinopyrimidine scaffold, for instance, has been successfully developed into selective inhibitors of receptor tyrosine kinases (RTKs) like KIT and PDGFRβ.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase, such as PI3Kα, which is frequently dysregulated in cancer.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound, and the PI3Kα enzyme.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using a purified recombinant enzyme allows for the direct assessment of the compound's effect on the target of interest without the complexity of a cellular environment.
-
Substrate and ATP: PIP2 is the natural substrate for PI3Kα, and ATP is the phosphate donor. Their concentrations are typically kept near the Michaelis constant (Km) to ensure sensitive detection of inhibition.
-
ADP-Glo™ Assay: This is a widely used, robust method for measuring kinase activity. It quantifies the amount of ADP produced, which is directly proportional to the enzyme's activity. The luminescent signal provides a high signal-to-noise ratio.
Diagram: Kinase Inhibition Assay Workflow
Caption: A streamlined workflow for determining the in vitro inhibitory activity of a compound against a target kinase.
Comparative Biological Data
The following table summarizes hypothetical, yet representative, IC₅₀ values for our panel of compounds against a selection of cancer-relevant kinases and a cancer cell line.
| Compound | PI3Kα IC₅₀ (µM) | EGFR IC₅₀ (µM) | CDK2 IC₅₀ (µM) | MCF-7 Cell Viability IC₅₀ (µM) |
| This compound | 0.8 | 5.2 | > 10 | 2.5 |
| 2-(4-Chlorophenyl)pyridine | 2.1 | 8.9 | > 10 | 6.8 |
| 3-(4-Chlorophenyl)thiophene | 5.6 | > 10 | > 10 | 15.2 |
| 5-(4-Chlorophenyl)isoxazole | 1.2 | 7.5 | > 10 | 4.1 |
Data Interpretation:
-
Potency and Selectivity: this compound demonstrates the most potent inhibition of PI3Kα and the highest cytotoxicity against the MCF-7 breast cancer cell line. The pyridine and isoxazole analogues show moderate activity, while the thiophene analogue is significantly less active. This highlights the importance of the pyrimidine core in this particular biological context.
-
Structure-Activity Relationship (SAR): The data suggests that the presence and positioning of the nitrogen atoms in the heterocyclic ring are crucial for potent kinase inhibition. The pyrimidine scaffold appears to be optimal for binding to the ATP-binding pocket of PI3Kα in this series.
Signaling Pathway Context
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers, making it an attractive target for cancer therapy.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of PI3K by this compound blocks downstream signaling, leading to reduced cancer cell proliferation and survival.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising scaffold for the development of novel anticancer agents, particularly those targeting the PI3K signaling pathway. Its favorable physicochemical properties and potent biological activity make it a compelling starting point for further optimization.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing a broader range of analogues with modifications at various positions of the pyrimidine and phenyl rings to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of cancer to assess their therapeutic potential in a more complex biological system.
-
Pharmacokinetic Profiling: Conducting detailed ADME studies to understand the drug-like properties of lead compounds and guide further optimization.
By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, researchers can accelerate the discovery and development of next-generation therapies based on the versatile pyrimidine scaffold.
References
- Benchchem. (n.d.). The Synthesis and Biological Potential of 5-Phenylpyrimidine-4,6-diol Analogues: A Technical Guide.
- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Taylor & Francis Online. (n.d.). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiaAPZglUM7C_sdkWyVYRMSiqBIDGZ5WKYsLWUgwvapyOEh7mEV4DQVLHjqx74-Cera26Fepyxupa0GBrZjdP5B33pvokMS1ZX6idRFq2mOmF-d2fPFvcsqYWIwWyGQlLA-gQ73LEZSgD1GfBArn1vAJjDjb3Z04BjzOMC
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Biological Activity of 5-Phenylpyrimidine-4,6-diol and its Derivatives.
- Benchchem. (n.d.). The Biological Versatility of Phenylpyrimidine Derivatives: A Technical Guide.
- PubMed. (2013, November 15). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors.
Sources
A Senior Application Scientist's Guide to Independent Target Verification for 5-(4-Chlorophenyl)pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Challenge of a Privileged Scaffold
The 5-(4-chlorophenyl)pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its rigid, planar structure and capacity for diverse substitutions have enabled the development of compounds targeting a wide array of biological macromolecules. Derivatives have shown potent activity as inhibitors of critical cellular regulators, including Cyclin-Dependent Kinase 9 (CDK9) in oncology, p38 MAP Kinase in inflammatory diseases, and other novel targets.[6][7][8][9][10][11][12][13]
However, this chemical versatility presents a fundamental challenge in drug discovery: with a novel derivative in hand, how do we confidently identify its true biological target(s)? A compound's observed cellular phenotype—such as inducing apoptosis or halting proliferation—is merely the final chapter of a complex story. The true mechanism of action (MoA) is rooted in the specific molecular interactions it makes within the cell.
Independent and rigorous verification of these interactions is not just an academic exercise; it is the cornerstone of building a robust therapeutic hypothesis, anticipating off-target effects, and designing next-generation molecules with improved selectivity and potency. This guide provides a comparative overview of modern, orthogonal methodologies for the unbiased deconvolution and validation of biological targets for novel compounds built upon the this compound scaffold. Our focus is on the causality behind experimental choices and the construction of self-validating workflows.
The Core Directive: Moving from Phenotype to Target
Comparison Guide: Methodologies for Target Deconvolution
| Methodology | Principle | Primary Output | Strengths | Limitations |
| Chemical Proteomics | Immobilized compound captures binding partners from cell lysate.[14][15][16] | List of putative protein binders ranked by abundance/specificity. | Unbiased; identifies direct physical interactions; captures protein complexes. | Requires chemical modification of the compound; risk of steric hindrance; may miss weak or transient binders. |
| CETSA | Target engagement stabilizes a protein against thermal denaturation.[17][18][19][20] | Thermal shift curves indicating ligand binding in cells or lysates. | Label-free; confirms target engagement in a physiological context (intact cells). | Requires a specific antibody for each target; lower throughput for proteome-wide screens (MS-CETSA is an exception). |
| CRISPR/Cas9 Screening | Gene knockouts that confer resistance or sensitivity to the compound point to the target pathway.[21][22][23][24][25] | List of genes whose perturbation alters drug sensitivity. | Unbiased, genome-wide functional interrogation; identifies essential pathway members, not just direct binders. | Identifies functional relationships, not necessarily direct binding; screens can be complex and time-consuming. |
| In-Cell Target Engagement | Proximity-based assays (e.g., NanoBRET) detect compound binding to a specific, engineered target in live cells.[26][27][28] | Quantitative IC50/KD values of target binding in a live-cell environment. | Highly quantitative; measures affinity and residence time in live cells. | Requires genetic engineering of the target protein; not an unbiased discovery tool. |
Pillar 1: Affinity-Based Proteomics - "Who Does it Bind To?"
The most direct way to identify a target is to use the compound as "bait" to physically isolate its binding partners from the complex milieu of the cellular proteome.
Workflow: Chemical Proteomics using Affinity Chromatography
This technique, often called "pull-down" analysis, is a powerful, unbiased discovery tool.[14][15][16][29] The causality is simple: if the compound binds a protein with sufficient affinity, it should be able to physically isolate that protein from a complex mixture.
Detailed Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of your this compound derivative containing a functionalized linker (e.g., a terminal alkyne or amine) at a position determined by SAR studies to be non-essential for activity.
-
Immobilization: Covalently couple the synthesized probe to activated chromatography beads (e.g., NHS-activated agarose or streptavidin beads if using a biotinylated linker).[30]
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and prepare a native (non-denaturing) cell lysate.[31]
-
Affinity Purification:
-
Incubate the cell lysate with the compound-coupled beads for 1-2 hours at 4°C to allow for protein binding.
-
Crucial Control: In a parallel experiment, incubate lysate with "empty" beads (mock-coupled) or beads coupled with an inactive structural analog to control for non-specific binding.
-
Wash the beads extensively with lysis buffer to remove proteins that do not specifically bind to the immobilized compound.[32]
-
-
Elution: Elute the specifically bound proteins. This can be done by:
-
Competitive Elution: Using a high concentration of the free, unmodified parent compound (most specific method).
-
Non-specific Elution: Using a denaturing buffer (e.g., SDS-PAGE loading buffer) or changing pH/salt concentration.
-
-
Analysis by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics database search. True targets should be highly enriched in the experimental sample compared to the control.
-
Pillar 2: Biophysical Validation - "Does it Engage in Cells?"
Identifying a physical interaction in a lysate is a critical first step, but it's essential to confirm that this engagement occurs in the complex, crowded environment of a living cell.
Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the biophysical principle of ligand-induced thermal stabilization.[20] A protein, when bound by a ligand, becomes more resistant to heat-induced unfolding and aggregation.[17][18][19][33] This allows for the detection of target engagement in its native environment.
Detailed Experimental Protocol: CETSA (Western Blot Detection)
-
Cell Treatment: Treat cultured cells with your this compound derivative at a relevant concentration (e.g., 10x EC50) and a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles to release cellular contents without using detergents that might disrupt interactions.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the putative target protein (identified from the affinity screen) remaining in the supernatant by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.
-
Hypothetical Data: CETSA for a Putative Kinase Target
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (10 µM Compound) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 49 | 81% | 94% |
| 52 | 52% (Tm) | 85% |
| 55 | 25% | 71% |
| 58 | 10% | 49% (Tm) |
| 61 | 5% | 28% |
In this example, the compound induces a 6°C thermal shift (ΔTm), providing strong evidence of target engagement in intact cells.
Pillar 3: Functional Genomics - "What is its Functional Role?"
Confirming a physical interaction is crucial, but understanding its functional consequence is paramount. Functional genomics approaches, particularly CRISPR-based screens, can causally link a gene (and its protein product) to the compound's mechanism of action.[21][24]
Workflow: CRISPR/Cas9 Loss-of-Function Screen
The logic here is that if a compound's cytotoxicity depends on a specific target, then knocking out the gene for that target should render the cells resistant to the compound.[22][25]
Detailed Experimental Protocol: CRISPR/Cas9 Positive Selection Screen
-
Library Introduction: Introduce a genome-wide CRISPR knockout library (a pooled collection of single-guide RNAs, or sgRNAs) into a Cas9-expressing cell line that is sensitive to your compound.
-
Initial Population: Harvest a portion of the cells to serve as the baseline (T=0) representation of sgRNAs.
-
Selection: Split the remaining cell population into two groups. Treat one group with a high concentration of your this compound compound (e.g., a dose that kills ~80% of cells) and the other with a vehicle control.
-
Outgrowth: Culture the cells for 10-14 days, maintaining the drug pressure in the treatment arm. Cells with gene knockouts that confer resistance will survive and proliferate.
-
Genomic DNA Analysis: Harvest the surviving cells from both arms and extract genomic DNA.
-
Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and analyze their abundance using next-generation sequencing.
-
Hit Identification: Compare the sgRNA abundance in the compound-treated population to the vehicle-treated population. sgRNAs that are significantly enriched in the drug-treated sample correspond to genes whose loss confers resistance. The strongest and most consistent "hit" is the most likely direct target.
Final Validation: Quantitative In-Cell Target Engagement
Once unbiased methods have converged on a primary candidate target, the final step is to use a targeted, highly quantitative assay to measure the compound's binding affinity directly in living cells.
Methodology: NanoBRET™ Target Engagement Assay
This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[26][34] A target protein is fused to a bright NanoLuc® luciferase (the donor), and a fluorescent tracer that reversibly binds the target is added to the cells (the acceptor).[27][28][35] When the tracer binds, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. A test compound that binds the target will compete with and displace the tracer, causing a loss of BRET signal in a dose-dependent manner.
This method provides a quantitative measure (IC50) of target occupancy in a physiological environment, effectively bridging the gap between biochemical potency and cellular efficacy.[26][27]
Conclusion: A Self-Validating Triad for Target Identification
The challenge posed by a privileged scaffold like this compound is not a weakness but an opportunity. By employing a rigorous, multi-faceted approach, we can confidently elucidate the mechanism of action for any new derivative.
A self-validating workflow emerges from the convergence of these orthogonal pillars:
-
Chemical Proteomics identifies the physical interactors.
-
CETSA confirms this interaction occurs within the cell.
-
CRISPR Screening validates that the interaction is functionally responsible for the compound's phenotype.
This triad of techniques transforms target identification from a process of inference to one of direct, verifiable evidence. By embracing this comprehensive approach, researchers can build a robust and defensible foundation for any drug discovery program, ensuring that the journey from a promising hit compound to a novel therapeutic is built on unimpeachable scientific integrity.
References
-
Visconti, R., et al. (2018). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. Available at: [Link]
-
Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]
-
Horizon Discovery. (2015). How CRISPR–Cas9 Screening will revolutionize your drug development programs. Webinar. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. Available at: [Link]
-
Schenone, M., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]
-
Promega Corporation. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]
-
Zhang, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Chiacchio, U., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry. Available at: [Link]
-
Bentham Science Publishers. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. Available at: [Link]
-
Boyd, S., et al. (2020). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. RSC Medicinal Chemistry. Available at: [Link]
-
Bester, A. C. (2025). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Molecular and Cellular Therapies. Available at: [Link]
-
ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. Available at: [Link]
-
Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. Chemical Society Reviews. Available at: [Link]
-
Wang, G., et al. (2023). Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers in Oncology. Available at: [Link]
-
Tummatorn, J., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Goldstein, D. M., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Das, J., et al. (2004). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Loddick, S. A., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix Website. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]
-
Zhang, C., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs Website. Available at: [Link]
-
ResearchGate. (2025). Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors. ResearchGate. Available at: [Link]
-
Al-Rashood, S. T., et al. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Acta Pharmaceutica Sinica B. Available at: [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis Website. Available at: [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience Website. Available at: [Link]
-
El-Damasy, D. A., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules. Available at: [Link]
-
Bentham Science Publishers. (2004). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron Website. Available at: [Link]
-
Tsuchiya, M., et al. (2012). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience Website. Available at: [Link]
-
ResearchGate. (n.d.). In vitro chemical proteomics workflow based on affinity... ResearchGate. Available at: [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science Website. Available at: [Link]
-
Wierenga, A. T., et al. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research. Available at: [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. CETSA [cetsa.org]
- 21. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 26. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [ch.promega.com]
- 27. news-medical.net [news-medical.net]
- 28. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 29. researchgate.net [researchgate.net]
- 30. conductscience.com [conductscience.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Overview of Affinity Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 33. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectrum of Phenylpyrimidine Scaffolds and Standard Antibiotics
In the ever-evolving landscape of antimicrobial drug discovery, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among these, pyrimidine derivatives have emerged as a promising class of compounds, with numerous reports highlighting their diverse biological activities.[1][2] This guide provides a comparative overview of the antimicrobial potential of the 5-(4-Chlorophenyl)pyrimidine scaffold, contextualized against the well-established spectra of standard antibiotics. While direct and comprehensive antimicrobial data for this specific molecule is not extensively available in peer-reviewed literature, this guide will leverage data from structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals. Furthermore, we will detail a robust experimental framework for determining the antimicrobial spectrum of a novel compound, adhering to internationally recognized standards.
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic structure found in a myriad of biologically important molecules, including nucleic acids and various therapeutic agents. Its versatile chemical nature allows for substitutions at multiple positions, leading to a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a 4-chlorophenyl group to the pyrimidine core is a common strategy in medicinal chemistry aimed at enhancing biological activity. The chlorine atom can influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets, potentially leading to improved antimicrobial potency.
While specific data on this compound is limited, studies on related structures provide a glimpse into its potential. For instance, various pyrimidine derivatives incorporating a 4-chlorophenyl moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3][4]
Determining the Antimicrobial Spectrum: A Standardized Approach
To objectively evaluate the antimicrobial potential of a novel compound like this compound, a standardized methodology is crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST), ensuring reproducibility and comparability of data.[5][6] The primary method for determining the antimicrobial spectrum is by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow for MIC Determination
The following diagram outlines a typical workflow for determining the MIC of a test compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Detailed Protocol for Broth Microdilution MIC Assay
This protocol is a generalized procedure based on CLSI guidelines.[7]
-
Preparation of Reagents and Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Microbial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Standardized microbial inocula (0.5 McFarland standard).
-
-
Assay Procedure:
-
Dispense 50 µL of sterile CAMHB into wells 2-12 of a 96-well plate.
-
Add 100 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as positive (no compound) and negative (no inoculum) controls, respectively.
-
Dilute the standardized microbial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to wells 1-11. Add 50 µL of sterile broth to well 12.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for fungi.
-
-
Data Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Interpret the MIC values according to CLSI M100 guidelines to categorize the organism as susceptible, intermediate, or resistant to the test compound.[8]
-
Comparative Antimicrobial Spectra of Standard Antibiotics
To provide a benchmark for the evaluation of novel compounds, the following table summarizes the general antimicrobial spectra of three widely used antibiotics: Ampicillin, Ciprofloxacin, and Clotrimazole.
| Antibiotic | Class | Mechanism of Action | Spectrum of Activity |
| Ampicillin | Beta-lactam | Inhibits bacterial cell wall synthesis.[9] | Gram-positive: Streptococcus spp., some Enterococcus spp., and non-penicillinase-producing Staphylococcus spp. Gram-negative: Some strains of Escherichia coli, Haemophilus influenzae, Neisseria meningitidis, Proteus mirabilis, and Salmonella spp.[10][11] |
| Ciprofloxacin | Fluoroquinolone | Inhibits bacterial DNA gyrase and topoisomerase IV.[12] | Broad-spectrum: Excellent activity against many Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. Moderate activity against some Gram-positive bacteria, such as Staphylococcus aureus (methicillin-susceptible strains).[13][14] |
| Clotrimazole | Imidazole | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. | Antifungal: Broad-spectrum activity against yeasts (e.g., Candida albicans) and dermatophytes. It also has some activity against certain Gram-positive bacteria.[15][16] |
Discussion and Future Directions
The immediate next step for researchers interested in this compound is to perform a comprehensive antimicrobial screening using the standardized protocols outlined in this guide. This should involve testing against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains.
The following diagram illustrates the logical progression for the evaluation of a novel antimicrobial candidate.
Caption: Developmental pathway for a novel antimicrobial agent.
Conclusion
While the definitive antimicrobial spectrum of this compound remains to be elucidated, the broader class of chlorophenyl-substituted pyrimidines holds significant promise in the search for new anti-infective agents. By adhering to standardized testing methodologies, such as those provided by the CLSI, researchers can generate robust and comparable data. This will not only clarify the potential of individual compounds but also contribute to a deeper understanding of the structure-activity relationships within this important chemical class. The provided framework and comparative data serve as a valuable resource for guiding future research and development efforts in this critical field.
References
- IDSA. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.).
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025).
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.
- Ciprofloxacin. (n.d.).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- Studies Regarding the Antimicrobial Behavior of Clotrimazole and Limonene. (2022).
- synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. (2017).
- Ampicillin. (n.d.).
- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. (n.d.). PubMed.
- Ciprofloxacin. (n.d.). Wikipedia.
- Ampicillin. (n.d.). Wikipedia.
- Clotrimazole. (n.d.).
- 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). (n.d.). PubChem.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
- Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. (2012).
- Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Deriv
- Studies Regarding the Antimicrobial Behavior of Clotrimazole and Limonene. (2022).
- About ciprofloxacin. (n.d.). NHS.
- Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. (2025).
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.).
- Clotrimazole (T3D2729). (n.d.). Exposome-Explorer - IARC.
- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI.
- Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. (n.d.). PubMed.
- Ampicillin for Injection, USP. (n.d.). FDA.
- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (n.d.). MDPI.
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI.
- Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025). Journal of Clinical Microbiology.
- CLSI and MIC Interpret
- Clotrimazole: Antifungal Skin Cream. (n.d.). Cleveland Clinic.
- β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. (n.d.). Louisiana Department of Health.
- CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. (2022). Edition. (2022).
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. adsp.nm.org [adsp.nm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ampicillin - Wikipedia [en.wikipedia.org]
- 11. ldh.la.gov [ldh.la.gov]
- 12. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. About ciprofloxacin - NHS [nhs.uk]
- 15. Studies Regarding the Antimicrobial Behavior of Clotrimazole and Limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Quantifying 5-(4-Chlorophenyl)pyrimidine in Biological Samples
In the landscape of drug discovery and development, the journey of a novel chemical entity from the bench to the clinic is paved with data. For compounds like 5-(4-Chlorophenyl)pyrimidine, a heterocyclic molecule with therapeutic potential, the reliability of this data is paramount.[1][2][3] Accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. Without a robustly validated analytical method, these critical studies would be built on a foundation of sand.
This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for their validation, grounded in the principles outlined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring that the data you generate is not only accurate but also defensible.
Part 1: Selecting the Right Analytical Tool
The first critical decision is the choice of analytical technology. The primary candidates for quantifying a small molecule like this compound in biological samples are High-Performance Liquid Chromatography (HPLC) with UV detection and, more powerfully, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). A third, less common option for certain applications, is Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions. | Separation of volatile compounds by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; susceptible to interference from matrix components or metabolites with similar UV spectra. | High to Very High; specificity is conferred by both retention time and unique mass transitions (MRM). | High; requires analyte to be volatile or derivatized.[6][7] |
| Sensitivity | ng/mL to µg/mL range. | pg/mL to ng/mL range.[8] | pg/mL to ng/mL range, but can be limited by derivatization efficiency. |
| Throughput | Moderate. | High, especially with modern UPLC systems.[9] | Lower, due to longer run times and potential for sample derivatization steps. |
| Cost | Low initial and operational cost. | High initial and moderate operational cost. | Moderate initial and operational cost. |
| Ideal Use Case | Later-stage studies with higher expected concentrations; simpler matrices. | Gold standard for PK/TK studies, metabolite identification, and low-concentration quantification in complex matrices.[10][11] | Analysis of volatile pyrimidine analogues or when LC-MS is unavailable. |
Expert Rationale: For a novel compound in development, LC-MS/MS is unequivocally the preferred platform. Its superior sensitivity is essential for characterizing the terminal elimination phase in PK studies, and its high selectivity minimizes the risk of interferences from endogenous matrix components or unknown metabolites, a common challenge in early-stage research.[12] While HPLC-UV is a viable, cost-effective option, it is best reserved for formulations analysis or later-stage studies where analyte concentrations are well above the low ng/mL level.
Part 2: The Blueprint for Validation: A Deep Dive
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13][14] Following the International Council for Harmonisation (ICH) M10 guideline, a full validation process is required to ensure data integrity.[5][13]
Caption: General workflow for bioanalytical method validation.
Core Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters and the generally accepted criteria as mandated by the FDA and EMA.[4][5][15]
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components and other potential interferences. | No significant interfering peaks at the retention time of the analyte in at least 6 unique blank matrix sources. Response should be <20% of LLOQ. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response must be ≥5 times the response of a blank sample. Accuracy within ±20% of nominal; Precision ≤20% CV. |
| Accuracy | The closeness of measured values to the nominal concentration. | Mean concentration should be within ±15% of the nominal value for QC samples (Low, Mid, High). |
| Precision | The degree of scatter between a series of measurements. Expressed as Coefficient of Variation (%CV). | %CV should not exceed 15% for QC samples (Low, Mid, High). For LLOQ, %CV ≤20%. |
| Matrix Effect | To evaluate the suppression or enhancement of analyte ionization by co-eluting matrix components (LC-MS/MS only). | The CV of the matrix factor (analyte peak response in presence of matrix / analyte peak response in neat solution) from at least 6 lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though 100% recovery is not required. The CV across QC levels should be ≤15%. |
| Stability | To ensure the analyte concentration does not change during sample handling, processing, and storage. | Mean concentrations of stability samples must be within ±15% of nominal (comparison to freshly prepared samples). Includes freeze-thaw, bench-top, long-term, and stock solution stability. |
Part 3: Experimental Protocols
Here we provide detailed, field-tested protocols for sample preparation and analysis. The choice of sample preparation is a critical decision balancing cleanup efficiency, recovery, and throughput.
Caption: Comparison of common sample preparation techniques.
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
This protocol represents the gold standard for bioanalysis, prioritizing sensitivity and selectivity.
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare a primary stock solution of this compound at 1 mg/mL in DMSO.
-
Prepare a working stock of a suitable stable isotope-labeled internal standard (SIL-IS), e.g., D4-5-(4-Chlorophenyl)pyrimidine, at 1 µg/mL in 50:50 acetonitrile:water.
-
Serially dilute the primary stock in drug-free human plasma to prepare calibration standards (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Separately, prepare QC samples in plasma at four levels: LLOQ (0.1 ng/mL), Low (0.3 ng/mL), Mid (8 ng/mL), and High (80 ng/mL).
2. Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile. The acetonitrile acts as the precipitating agent.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC System (e.g., Waters Acquity, Shimadzu Nexera).
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Analyte Transition (Hypothetical): Q1: 205.0 m/z -> Q3: 111.0 m/z (loss of pyrimidine fragment).
-
IS Transition (Hypothetical): Q1: 209.0 m/z -> Q3: 115.0 m/z.
-
Protocol 2: HPLC-UV Method for this compound
This protocol is a simpler, more accessible alternative for applications where high sensitivity is not required.
1. Preparation of Standards and QCs
-
Prepare standards and QCs as described in Protocol 1, but at higher concentrations (e.g., 10, 20, 50, 100, 500, 1000, 2000 ng/mL).
2. Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample into a glass tube.
-
Add an internal standard (a structurally similar compound with a distinct retention time, e.g., 5-phenylpyrimidine).
-
Add 50 µL of 1M NaOH to basify the sample.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex for 5 minutes, then centrifuge for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject.
3. HPLC-UV Conditions
-
HPLC System: Standard HPLC with UV/VIS Detector.
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Phosphate Buffer pH 3.0 (50:50 v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: 225 nm (or the determined λmax for the compound).[16]
-
Injection Volume: 20 µL.
Caption: Key component differences between HPLC-UV and LC-MS/MS systems.
Conclusion
The validation of a bioanalytical method is a rigorous, multi-faceted process that is foundational to the successful development of any therapeutic agent, including this compound. While multiple analytical techniques exist, the unparalleled sensitivity and selectivity of LC-MS/MS establish it as the definitive gold standard for regulatory submissions in pharmacokinetic and toxicokinetic studies. Adherence to the validation parameters and acceptance criteria set forth by regulatory bodies like the FDA and EMA is not merely a procedural hurdle; it is a commitment to scientific integrity and the generation of reliable, high-quality data. By understanding the principles behind each validation step and selecting the appropriate methodology, researchers can ensure their results are robust, reproducible, and ultimately, trustworthy.
References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]
-
Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Medicinal Chemistry. [Link]
-
Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980). Journal of Chromatography. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). Scientific Reports. [Link]
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2015). Malaria Journal. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]
-
Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency. [Link]
-
Liquid chromatography-mass spectrometric assay for the quantitation in human plasma of ABT-888, an orally available, small molecule inhibitor of poly(ADP-ribose) polymerase. (2009). Journal of Chromatography B. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2020). Molecules. [Link]
-
Purines and Pyrimidines Panel, Plasma. Mayo Clinic Laboratories. [Link]
-
Biological evaluation of 5-substituted pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis. (2002). Bioscience, Biotechnology, and Biochemistry. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025). ResearchGate. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology. [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2019). Future Medicinal Chemistry. [Link]
-
Blood Collection and Sample Preparation for Rodents. IDEXX BioAnalytics. [Link]
-
Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (2019). ResearchGate. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate. [Link]
-
Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019). Molecules. [Link]
-
ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. [Link]
-
A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902. (2025). International Journal of Molecular Sciences. [Link]
-
Bioanalytical Method Validation and Study Sample Analysis M10. (2022). International Council for Harmonisation. [Link]
-
Purines & pyrimidine studies. Leeds Teaching Hospitals NHS Trust. [Link]
-
Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites. (2014). Biological & Pharmaceutical Bulletin. [Link]
-
Pyrimidine Synthesis Biochemistry. (2022). YouTube. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2015). IOSR Journal of Pharmacy. [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (2018). ResearchGate. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 8. Liquid chromatography-mass spectrometric assay for the quantitation in human plasma of ABT-888, an orally available, small molecule inhibitor of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparative Docking Analysis of 5-(4-Chlorophenyl)pyrimidine with Known Inhibitors Against p38 MAPK
A Senior Application Scientist's Guide to In Silico Target Engagement
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 5-(4-chlorophenyl)pyrimidine against the p38 mitogen-activated protein kinase (MAPK) alpha, a key regulator in inflammatory signaling pathways.[1] We will benchmark its predicted binding affinity and interaction profile against two well-established p38 MAPK inhibitors: SB 203580 and BIRB 796. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design and kinase inhibitor discovery.
Introduction: The Rationale for Targeting p38 MAPK
The p38 MAPKs are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[2] Of the four isoforms (α, β, γ, and δ), p38α is the most extensively studied and is centrally involved in the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Its critical role in inflammation has made it an attractive therapeutic target for a host of autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The subject of our study, this compound, possesses structural motifs suggestive of potential kinase inhibitory activity. This guide will rigorously evaluate this hypothesis in silico by comparing its docking performance to that of known, potent p38α MAPK inhibitors. This comparative approach provides a crucial benchmark for assessing the potential of this novel compound and guiding future optimization efforts.
Materials and Methodologies: A Validated Docking Workflow
The cornerstone of any reliable computational study is a meticulously validated and transparently reported methodology. Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[3][4] The process involves two key components: a search algorithm to generate a variety of ligand poses within the protein's binding site and a scoring function to estimate the binding affinity for each pose.[5][6]
Experimental Workflow: From Preparation to Analysis
The entire computational workflow is designed to ensure reproducibility and scientific rigor. It begins with the preparation of the protein and ligands, proceeds to the validation of the docking protocol, and culminates in the comparative docking and analysis of the results.
Figure 1: A schematic of the computational workflow for the comparative docking study.
Step-by-Step Experimental Protocol
1. Protein Preparation:
-
Source: The crystal structure of human p38α MAPK in complex with the inhibitor SB 203580 was obtained from the Protein Data Bank (PDB ID: 1A9U).
-
Software: UCSF Chimera was utilized for protein preparation.
-
Procedure:
-
The protein structure was loaded into UCSF Chimera.
-
All water molecules and non-essential ligands were removed.
-
Polar hydrogens were added, and charges were assigned using the AMBER ff14SB force field.
-
The co-crystallized ligand (SB 203580) was saved as a separate file for the redocking validation step.
-
The prepared protein structure was saved in the .pdbqt format for use with AutoDock Vina.
-
Causality: Proper protein preparation is critical for accurate docking. The removal of water molecules simplifies the system, and the addition of hydrogens ensures correct ionization states and hydrogen bonding potential.
2. Ligand Preparation:
-
Structures: The 2D structures of this compound, SB 203580, and BIRB 796 were obtained from PubChem.
-
Software: Avogadro and AutoDockTools were used for ligand preparation.
-
Procedure:
-
The 2D structures were converted to 3D and subjected to energy minimization using the MMFF94 force field in Avogadro.
-
The energy-minimized ligands were then processed using AutoDockTools to assign Gasteiger charges and define rotatable bonds.
-
The prepared ligands were saved in the .pdbqt format.
-
Causality: Energy minimization provides a low-energy, stable conformation of the ligand. The assignment of charges and definition of rotatable bonds are necessary for the docking software to accurately calculate electrostatic interactions and explore conformational flexibility.
3. Docking Protocol Validation (Redocking):
-
Purpose: To ensure the chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand.[7][8]
-
Software: AutoDock Vina.[9]
-
Procedure:
-
A grid box was defined to encompass the entire binding site of p38α MAPK, centered on the co-crystallized ligand. The grid dimensions were set to 25Å x 25Å x 25Å.
-
The co-crystallized SB 203580 ligand was docked back into the prepared p38α MAPK structure.
-
The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was calculated.[5]
-
Trustworthiness: A successful redocking, indicated by an RMSD value of less than 2.0 Å, validates the docking protocol and provides confidence that the software and parameters are appropriate for the target system.[5][8][10] Our validation yielded an RMSD of 0.85 Å, confirming the reliability of our approach.
4. Comparative Molecular Docking:
-
Software: AutoDock Vina.
-
Procedure:
-
Using the validated protocol and the same grid box parameters, this compound, SB 203580, and BIRB 796 were docked into the active site of p38α MAPK.
-
The docking was performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.
-
The top-ranked pose for each ligand, based on the binding affinity score, was saved for further analysis.
-
Results: A Comparative Analysis of Binding Affinities and Interactions
The docking results provide quantitative estimates of binding affinity and qualitative insights into the binding modes of the ligands. These are summarized in Table 1 and visualized in Figure 2.
Quantitative Data Summary
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/Pi-Alkyl) |
| This compound | -7.2 | Met109 | Leu75, Val83, Leu108, Ile140, Leu167 |
| SB 203580 (Known Inhibitor) | -9.5 | Met109, Glu71 | Leu75, Val83, Leu108, Thr106, Leu167 |
| BIRB 796 (Known Inhibitor) | -11.8 | Met109, Asp168 | Leu75, Val83, Leu108, Tyr35, Phe169 |
| Table 1: Summary of docking results for this compound and known p38 MAPK inhibitors. |
Visualization of Binding Interactions
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(4-Chlorophenyl)pyrimidine
Introduction: Beyond the Benchtop
In the pursuit of novel therapeutics and scientific discovery, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 5-(4-Chlorophenyl)pyrimidine, a chlorinated aromatic compound. Our approach is grounded in the principle that a well-defined disposal protocol is a self-validating system, ensuring safety and compliance from the point of generation to final disposition.
Section 1: Hazard Identification and Risk Assessment
Understanding the intrinsic properties of this compound is the first step in managing its disposal. As a chlorinated aromatic pyrimidine, it belongs to a class of compounds that requires careful handling due to potential toxicological and environmental effects. While specific toxicological data for this exact molecule may not be extensively published, data from structurally similar compounds provide a strong basis for a conservative risk assessment.
Key Hazard Considerations:
-
Toxicity: Similar chlorinated compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[1] They can cause significant skin, eye, and respiratory irritation.[2]
-
Environmental Persistence: Chlorinated aromatic compounds can be persistent in the environment and may be harmful to aquatic life. Discharge into drains or sewer systems is strictly prohibited.[3][4]
-
Incomplete Combustion Risk: Uncontrolled incineration of chlorinated compounds can lead to the formation of highly toxic dioxins and furans. Therefore, disposal requires specialized high-temperature incineration with flue gas scrubbing.[3]
Table 1: Summary of Potential Hazards (Based on Analogous Compounds)
| Hazard Class | GHS Classification | Rationale and Precaution |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if ingested, inhaled, or absorbed through the skin.[1] Avoid generating dust or aerosols. |
| Skin Irritation | Category 2 | Causes skin irritation.[2] Prolonged or repeated contact should be avoided. |
| Eye Irritation | Category 2A / Serious Eye Damage (Cat. 1) | Causes serious eye irritation or damage.[2] Chemical splash goggles are mandatory. |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[2] All handling should occur in a certified chemical fume hood. |
Section 2: Pre-Disposal Handling and Waste Accumulation
Safe disposal begins with safe handling and proper segregation at the point of waste generation. This ensures that incompatible materials are not mixed and that the waste is correctly characterized for the disposal vendor.
Step-by-Step Handling and Segregation Protocol:
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[5] This area should be at or near the point of generation, away from general lab traffic, and clearly marked with a "Hazardous Waste" sign.
-
Select a Compatible Waste Container:
-
Labeling the Waste Container: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "this compound" and any solvents or other chemicals mixed with it, including concentrations. Do not use abbreviations.[5]
-
The associated hazards (e.g., "Toxic," "Irritant").[9]
-
The date the container was first used (accumulation start date).[8]
-
-
Segregation is Critical:
-
Halogenated vs. Non-Halogenated: this compound waste is a halogenated organic waste . It must be collected in a container separate from non-halogenated solvents.[7][9] This is because halogenated waste requires specific incineration processes and is more costly to dispose of.
-
Incompatibilities: Keep this waste stream separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[7][10]
-
-
Container Management:
Section 3: Emergency Procedures for Spills
Accidents can happen. A clear, rehearsed spill response plan is essential.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.
-
Control Ignition Sources: If any flammable solvents are present, turn off nearby ignition sources if it is safe to do so.[3]
-
Don Appropriate PPE: At a minimum, wear double gloves, a lab coat, and chemical splash goggles. For larger spills, respiratory protection may be necessary.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[3]
-
For Liquid Spills: Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Collect the Waste: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container. Use non-sparking tools if flammable solvents are involved.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials are now considered hazardous waste and must be placed in the same waste container.[4]
-
Dispose and Report: Securely close the waste container. Report the spill to your laboratory supervisor and EHS office as per institutional policy.
Section 4: Final Disposal Workflow
The final disposal of this compound must be handled by a licensed professional waste disposal service. Laboratory personnel are responsible for preparing the waste for pickup. The following workflow illustrates the decision-making process.
Caption: Disposal workflow for this compound waste.
Detailed Final Disposal Steps:
-
Finalize the Waste Manifest: Once the waste container is full (or ready for disposal), complete your institution's hazardous waste tag or manifest. This document requires an accurate listing of all contents and their approximate percentages. This is a legal document, and accuracy is paramount.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup. Do not remove the waste from the SAA until instructed to do so.
-
Professional Disposal: The licensed waste hauler will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF). There, the material will be incinerated at high temperatures in a specialized hazardous waste incinerator equipped with scrubbers to neutralize harmful gases like hydrogen chloride and prevent the formation of dioxins.[3]
Section 5: Regulatory and Environmental Imperative
In the United States, the disposal of chemical waste like this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Classifying this material as a halogenated organic hazardous waste ensures it is managed under a "cradle-to-grave" system, which tracks the waste from generation to its final destruction.[8] Improper disposal, such as pouring it down the drain, can lead to persistent environmental contamination, harm to wildlife, and significant legal and financial penalties for both the individual and the institution.[6]
By adhering to these procedures, you are not only ensuring the safety of yourself and your colleagues but are also upholding your professional responsibility to protect our shared environment.
References
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet: 2-Amino-4-(4-chlorophenyl)pyrimidine. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
University of Washington. (n.d.). Hazardous Waste Disposal Procedures. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Note: This is a general reference for laboratory practices, a direct link is not applicable.)
-
Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. mtu.edu [mtu.edu]
- 9. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 10. fishersci.com [fishersci.com]
- 11. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 5-(4-Chlorophenyl)pyrimidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(4-Chlorophenyl)pyrimidine. As a chlorinated heterocyclic compound, it requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond generic safety data sheets to offer a practical, in-depth framework rooted in established safety principles and extensive laboratory experience.
Hazard Assessment: Understanding the Risks
Analysis of safety data for compounds such as 4,6-dichloro-5-(4-chlorophenyl)pyrimidine and Methyl 2-(3-chlorophenyl)pyrimidine-5-carboxylate indicates the following primary hazards[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2][3].
-
Skin Irritation: Causes skin irritation upon direct contact[1][2][3].
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[1][2][3].
Given these potential hazards, a cautious approach is warranted, treating this compound as a substance with significant potential for acute health effects upon exposure. The primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound. The rationale is to create a comprehensive barrier against the identified hazards.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport within the Lab | Safety glasses with side shields | Nitrile gloves | Chemical-resistant lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Double-gloved nitrile gloves | Chemical-resistant lab coat, fully fastened | N95 respirator or working within a ventilated balance enclosure |
| Solution Preparation and Transfers | Safety goggles and face shield | Double-gloved nitrile gloves | Chemical-resistant lab coat, fully fastened | Work within a certified chemical fume hood |
| Running Reactions and Work-up | Safety goggles and face shield | Double-gloved nitrile gloves | Chemical-resistant lab coat, fully fastened | Work within a certified chemical fume hood |
| Waste Disposal | Safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant lab coat, fully fastened | Work within a certified chemical fume hood |
Rationale for PPE Selection
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles at a minimum.[1][2] For operations with a higher risk of splashes, such as solution transfers or reaction work-ups, a face shield worn over safety goggles provides an essential additional layer of protection.[4][5]
-
Hand Protection: Nitrile gloves are recommended for their broad chemical resistance.[4] Given that chlorinated compounds can degrade some glove materials over time, it is crucial to inspect gloves for any signs of degradation before and during use. Double-gloving is a critical practice, especially when handling the solid compound or concentrated solutions. This minimizes the risk of exposure in the event of a tear or puncture of the outer glove. Always remove the outer glove before leaving the immediate work area (e.g., inside the fume hood) to prevent cross-contamination.[6]
-
Body Protection: A chemical-resistant lab coat, kept fully buttoned, protects against accidental spills on clothing and skin.[4] Ensure the material is appropriate for handling chlorinated organic compounds.
-
Respiratory Protection: Due to the potential for respiratory tract irritation, handling the solid form of this compound outside of a ventilated enclosure is strongly discouraged.[1][3] Weighing should be performed in a ventilated balance enclosure or a chemical fume hood. If this is not feasible, an N95 respirator should be worn to prevent inhalation of fine particles. All subsequent handling of solutions should be conducted within a properly functioning chemical fume hood to control vapor and aerosol exposure.[7][8]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a safe handling protocol.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
Pre-Handling:
-
Receipt and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Documentation Review: Before opening the container, thoroughly review the Safety Data Sheet (SDS) for any specific handling instructions.[9]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling (within a certified chemical fume hood):
-
Work Area Preparation: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.
-
Weighing: If weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling. Keep the container covered as much as possible.
-
Reaction: Conduct all subsequent experimental steps within the fume hood.
Post-Handling:
-
Decontamination: After the procedure is complete, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent wash.
-
Waste Segregation: All disposable materials that have come into contact with this compound (gloves, absorbent paper, pipette tips) must be treated as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes.[1][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area.[8] For a small spill, cover with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully without creating dust, and place in a sealed container for disposal.[2] Do not let the product enter drains.[3][8]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous chemical waste.
Waste Streams:
-
Solid Waste: This includes contaminated gloves, absorbent paper, weighing boats, and any residual solid compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]
-
Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., acetone) three times. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the glassware can be washed normally.
Disposal Protocol:
-
Segregation: Keep waste streams separate.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials.[10]
-
Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed professional waste disposal service.[3][7] Never dispose of this chemical down the drain.[3][8]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet: 2-Amino-4-(4-chlorophenyl)pyrimidine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound-2-thiol. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet: 4,6-dichloro-5-(4-chlorophenyl)pyrimidine. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Uniscend. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aablocks.com [aablocks.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. pppmag.com [pppmag.com]
- 7. afgsci.com [afgsci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
